Product packaging for Isoformononetin(Cat. No.:CAS No. 486-63-5)

Isoformononetin

Cat. No.: B191466
CAS No.: 486-63-5
M. Wt: 268.26 g/mol
InChI Key: LNIQZRIHAMVRJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isoformononetin (CAS# 486-63-5), also known as 7-O-methyldaidzein, is a potent osteogenic isoflavone that has demonstrated significant research potential in preclinical studies. This compound, with the molecular formula C16H12O4 and an average molecular weight of 268.26 g/mol, belongs to the class of 7-O-methylisoflavones . It is a primary metabolite classified as a flavonoid, naturally occurring in various plant sources including Butea monosperma , Pisum sativum , Mung bean, Macherium villosum , Medicago sativa , and Glycine max (soy beans) . In research applications, this compound has been identified as a biomarker for the consumption of certain pulses and soybeans . A validated LC-ESI-MS/MS method for its simultaneous determination with daidzein and equol in rat plasma has enabled detailed pharmacokinetic investigations . Preclinical studies reveal that this compound exhibits high PAMPA permeability at both pH 4.0 and 7.0, suggesting favorable absorption characteristics . Its protein binding is approximately 91%, and it displays a large apparent volume of distribution (12.1 L/kg) with a plasma half-life of 1.9 ± 0.6 hours following oral administration in model organisms . While the compound demonstrates moderate clearance (2.9 L/h/kg), its oral bioavailability has been reported to be approximately 21.6%, with a maximum attainable concentration (Cmax) in systemic circulation of 269.3 ± 0.4 ng/mL after oral administration . This compound is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this product with appropriate safety precautions in accordance with their institution's guidelines for chemical substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O4 B191466 Isoformononetin CAS No. 486-63-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-hydroxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-12-6-7-13-15(8-12)20-9-14(16(13)18)10-2-4-11(17)5-3-10/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIQZRIHAMVRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274405
Record name isoformononetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoformononetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

486-63-5
Record name Isoformononetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name isoformononetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoformononetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

218 - 220 °C
Record name Isoformononetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Isoformononetin Biosynthetic Pathway in Legumes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavonoids, a class of phenylpropanoid secondary metabolites predominantly found in leguminous plants, are of significant interest due to their wide range of biological activities, including phytoestrogenic, antioxidant, and anticancer properties. Isoformononetin (7-hydroxy-4'-methoxyisoflavone) is a key isoflavonoid that serves as a precursor for the biosynthesis of other important isoflavonoids, such as the phytoalexin medicarpin. A thorough understanding of the this compound biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds in both plants and microbial systems. This technical guide provides a comprehensive overview of the core biosynthetic pathway, detailing the enzymatic steps, quantitative data, and experimental protocols.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which provides the precursor L-phenylalanine. A series of enzymatic reactions then leads to the formation of the isoflavone backbone, which is subsequently modified to yield this compound. The pathway can be broadly divided into three stages: the general phenylpropanoid pathway, the flavonoid branch, and the isoflavonoid branch leading to this compound.[1][2]

General Phenylpropanoid Pathway

This initial stage converts L-phenylalanine into 4-coumaroyl-CoA, a key intermediate for various branch pathways.[1][2]

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce 4-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

Flavonoid Branch
  • Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[3] CHS is a rate-limiting enzyme in the flavonoid biosynthesis pathway.[4]

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin, a flavanone.[5]

Isoflavonoid Branch and this compound Formation

This branch is characteristic of legumes and leads to the synthesis of the isoflavonoid skeleton.

  • Isoflavone Synthase (IFS): A cytochrome P450 enzyme that catalyzes the rearrangement of the B-ring of a flavanone from position 2 to position 3, forming a 2-hydroxyisoflavanone intermediate.[6] Specifically, it converts liquiritigenin (formed from isoliquiritigenin, which is synthesized via the action of chalcone reductase and CHS) to 2,7,4'-trihydroxyisoflavanone.[3][7]

  • 2-Hydroxyisoflavanone Dehydratase (HID): This enzyme catalyzes the dehydration of the unstable 2-hydroxyisoflavanone intermediate to form the corresponding isoflavone.[8][9] In the case of this compound biosynthesis, it is involved in the pathway leading to its precursor, daidzein.

There are two proposed pathways for the final methylation step to form this compound from daidzein:

  • Pathway A (via HI4'OMT): This pathway involves the methylation of the 2-hydroxyisoflavanone intermediate before dehydration.

    • 2-Hydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT): Methylates 2,7,4'-trihydroxyisoflavanone at the 4'-hydroxyl group to produce 2,7-dihydroxy-4'-methoxyisoflavanone. The subsequent dehydration of this methylated intermediate by HID would yield formononetin, not this compound. This pathway is primarily associated with formononetin biosynthesis.[10][11]

  • Pathway B (via I7OMT): This is the direct pathway to this compound.

    • Isoflavone 7-O-methyltransferase (IOMT/I7OMT): This enzyme directly methylates the 7-hydroxyl group of daidzein to produce this compound.[7][12]

The regulation of the isoflavonoid biosynthetic pathway is complex and occurs at the transcriptional level. Various transcription factors, including MYB, bHLH, and WRKY families, have been shown to regulate the expression of the biosynthetic genes, thereby controlling the flux through the pathway.[1][13]

Quantitative Data

A quantitative understanding of the enzymes and metabolites in the this compound biosynthetic pathway is essential for metabolic modeling and engineering.

Enzyme Kinetics

The following table summarizes the available kinetic parameters for key enzymes in the pathway.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference(s)
Chalcone Synthase (CHS)Medicago sativap-coumaroyl-CoA1.8 ± 0.2-[14]
Malonyl-CoA3.8 ± 0.4-[14]
2-Hydroxyisoflavanone Dehydratase (HID)Glycine max2,7,4'-trihydroxyisoflavanone1145.3[9]
2,7-dihydroxy-4'-methoxyisoflavanone291.6[9]
2,5,7,4'-tetrahydroxyisoflavanone17018.1[9]

Note: Vmax values were not consistently reported in a comparable format across the literature.

Metabolite Concentrations

The concentrations of this compound and its precursor daidzein vary significantly among different legume species and tissues.

Legume SpeciesTissueDaidzein (mg/kg dry weight)Formononetin (mg/kg dry weight)Reference(s)
Trifolium pratense (Red Clover)Forage-4315[15]
Vicia faba (Fava Bean)Stems~1025-[16]
Pueraria lobata (Kudzu)Roots~950-[16]
Gland CloverLeaf120.2-[17]
Bladder CloverStem--[17]
Bladder CloverInflorescence--[17]
Glycine max (Soybean)---[18]

Note: Data is presented as reported in the cited literature and may have been determined using different analytical methods.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Protein Expression and Purification

Recombinant enzymes are essential for in vitro characterization. The following is a general protocol for the expression and purification of His-tagged enzymes in E. coli.

  • Expression Vector Construction: Clone the coding sequence of the target enzyme (e.g., CHS, IFS, HID, IOMT) into a pET expression vector containing an N- or C-terminal polyhistidine (His) tag.

  • Transformation: Transform E. coli expression strains (e.g., BL21(DE3)) with the expression construct.

  • Culture and Induction:

    • Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Continue to culture the cells at a lower temperature (e.g., 16-25°C) for 12-16 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification by Immobilized Metal Affinity Chromatography (IMAC):

    • Load the clarified lysate onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange and Storage:

    • Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

    • Store the purified protein at -80°C.

Enzyme Assays

This assay measures the formation of naringenin chalcone by monitoring the increase in absorbance at 370 nm.[19]

  • Reaction Mixture:

    • 100 mM potassium phosphate buffer, pH 7.5

    • 1 mM DTT

    • 50 µM p-coumaroyl-CoA

    • 150 µM malonyl-CoA

    • Purified CHS enzyme (1-5 µg)

    • Final volume: 200 µL

  • Procedure:

    • Pre-incubate the reaction mixture without malonyl-CoA at 30°C for 5 minutes.

    • Initiate the reaction by adding malonyl-CoA.

    • Immediately monitor the increase in absorbance at 370 nm for 5-10 minutes using a spectrophotometer.

    • Calculate the initial reaction rate from the linear portion of the curve.

This assay measures the conversion of a flavanone substrate (e.g., naringenin or liquiritigenin) to the corresponding 2-hydroxyisoflavanone, which is then often dehydrated to the isoflavone.

  • Reaction Mixture:

    • 50 mM Tris-HCl buffer, pH 7.5

    • 1 mM NADPH

    • 100 µM Naringenin or Liquiritigenin (substrate)

    • Microsomal preparation containing recombinant IFS or purified IFS

    • Final volume: 200 µL

  • Procedure:

    • Pre-incubate the reaction mixture without NADPH at 30°C for 5 minutes.

    • Initiate the reaction by adding NADPH.

    • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

    • Centrifuge to separate the phases.

    • Collect the ethyl acetate phase, evaporate to dryness, and resuspend in a suitable solvent (e.g., methanol) for HPLC analysis.

This assay measures the dehydration of a 2-hydroxyisoflavanone substrate to the corresponding isoflavone.[8]

  • Reaction Mixture:

    • 100 mM potassium phosphate buffer, pH 7.5

    • 50 µM 2,7,4'-trihydroxyisoflavanone (substrate)

    • Purified HID enzyme

    • Final volume: 200 µL

  • Procedure:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Extract the product and analyze by HPLC as described for the IFS assay.

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to the isoflavone substrate.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer, pH 8.0

    • 100 µM Daidzein (substrate)

    • 10 µM S-adenosyl-L-[14C-methyl]methionine

    • Purified IOMT enzyme

    • Final volume: 50 µL

  • Procedure:

    • Incubate the reaction mixture at 30°C for 30 minutes.

    • Stop the reaction by adding 10 µL of 1 M HCl.

    • Extract the radioactive product with ethyl acetate.

    • Quantify the radioactivity in the ethyl acetate phase using a scintillation counter.

HPLC Analysis of Isoflavonoids

High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying isoflavonoids.[20][21][22]

  • Sample Preparation:

    • Plant Tissue: Homogenize freeze-dried plant material and extract with a solvent such as 80% methanol or an acetonitrile/water mixture. Centrifuge to remove solids and filter the supernatant.

    • Enzyme Assay Extracts: Evaporate the organic solvent from the extraction step and redissolve the residue in the mobile phase.

  • HPLC System and Column:

    • A standard HPLC system with a UV or diode array detector (DAD).

    • A C18 reverse-phase column is commonly used (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • A binary gradient system is typically employed.

      • Solvent A: Water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.

      • Solvent B: Acetonitrile or methanol.

    • A typical gradient might be:

      • 0-5 min: 10-20% B

      • 5-25 min: 20-60% B

      • 25-30 min: 60-90% B

      • 30-35 min: Hold at 90% B

      • 35-40 min: Return to initial conditions.

  • Detection:

    • Monitor the absorbance at a wavelength where isoflavonoids have strong absorption, typically around 260 nm.

  • Quantification:

    • Create a standard curve using authentic standards of the isoflavonoids of interest (e.g., daidzein, this compound).

    • Quantify the compounds in the samples by comparing their peak areas to the standard curve.

Gene Expression Analysis by Quantitative PCR (qPCR)

qPCR is used to quantify the transcript levels of the genes involved in the this compound biosynthetic pathway.[23]

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the plant tissue of interest using a commercial kit or a standard protocol (e.g., Trizol).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare a reaction mixture containing:

      • SYBR Green Master Mix

      • Gene-specific forward and reverse primers

      • Diluted cDNA template

    • Perform the qPCR in a real-time PCR instrument with a typical cycling program:

      • Initial denaturation (e.g., 95°C for 5-10 minutes)

      • 40 cycles of:

        • Denaturation (e.g., 95°C for 15 seconds)

        • Annealing/Extension (e.g., 60°C for 1 minute)

      • Melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target genes and a reference gene (a housekeeping gene with stable expression).

    • Calculate the relative expression of the target genes using the ΔΔCt method.

Visualizations

This compound Biosynthetic Pathway

Isoformononetin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Branch cluster_isoflavonoid Isoflavonoid Branch Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou 4-Coumaric Acid Cin->Cou C4H CouCoA 4-Coumaroyl-CoA Cou->CouCoA 4CL NaringeninChalcone Naringenin Chalcone CouCoA->NaringeninChalcone CHS Naringenin (2S)-Naringenin NaringeninChalcone->Naringenin CHI Hydroxyisoflavanone 2,7,4'-Trihydroxy- isoflavanone Naringenin->Hydroxyisoflavanone IFS Daidzein Daidzein Hydroxyisoflavanone->Daidzein HID This compound This compound Daidzein->this compound I7OMT Enzyme_Characterization_Workflow Gene Target Gene Isolation Vector Cloning into Expression Vector Gene->Vector Expression Heterologous Expression (e.g., E. coli) Vector->Expression Purification Protein Purification (e.g., IMAC) Expression->Purification Assay Enzyme Assay Purification->Assay Kinetics Kinetic Parameter Determination (Km, Vmax) Assay->Kinetics Gene_Expression_Analysis Tissue Plant Tissue Collection RNA Total RNA Extraction Tissue->RNA cDNA cDNA Synthesis RNA->cDNA qPCR Quantitative PCR cDNA->qPCR Analysis Relative Gene Expression Analysis qPCR->Analysis

References

Natural sources and distribution of Isoformononetin in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Distribution of Isoformononetin in Plants

Introduction

This compound is a methoxylated isoflavone, a class of phytoestrogens found naturally in various plants.[1] As a dietary isoflavone, it has garnered significant interest from the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] This technical guide provides a comprehensive overview of the natural sources, distribution within plant tissues, biosynthesis, and quantitative analysis of this compound, tailored for researchers, scientists, and professionals in drug development.

Natural Sources and Distribution

This compound, like other isoflavones, is predominantly found in the plant kingdom, with its distribution being largely concentrated within a specific family.

Major Plant Families

The primary and most significant source of this compound is the Fabaceae (legume) family.[2][3][4] This family, the third largest among land plants, is well-documented for its unique ability to synthesize a wide array of isoflavonoids.[2] While isoflavonoids are characteristic of legumes, they are occasionally found in other families as well.[5][6]

Key Genera and Species

Within the Fabaceae family, several genera are notable for containing this compound and its structural isomer, formononetin. The most prominent sources include:

  • Trifolium (Clover): Species like Trifolium pratense (red clover) are among the richest sources of isoflavones, including formononetin.[2][3][7][8]

  • Astragalus (Milk Vetch): Astragalus membranaceus and Astragalus mongholicus are traditional medicinal herbs known to contain formononetin.[2][7][9]

  • Glycine (Soybean): Glycine max (soybean) is a major dietary source of isoflavones, although it is more commonly associated with daidzein and genistein.[2][3]

  • Other Legumes: this compound and related isoflavones are also found in plants such as chickpeas (Cicer arietinum), alfalfa (Medicago sativa), and Pueraria lobata (kudzu).[2][3][10]

Distribution within Plant Tissues

The concentration of this compound and other isoflavones is not uniform throughout the plant. The distribution varies significantly between different plant parts, with leaves, flowers, stems, and roots exhibiting different profiles.

In a study on red clover (Trifolium pratense), the highest total isoflavone content was found in the leaves (average 2.73 mg/g), followed by flowers (0.53–1.05 mg/g), and was lowest in the stems (0.47 mg/g).[11][12] Formononetin was the dominant isoflavone in the leaves, reaching concentrations of 1.62 mg/g.[11][12] Another study confirmed that red clover leaves had the highest total isoflavone content, with biochanin A and formononetin being the most abundant.[13] Stems of certain genotypes can also accumulate significant amounts of formononetin (up to 1.54 mg/g).[13]

Quantitative Data on Isoflavone Content

The concentration of isoflavones can vary widely depending on the plant species, genotype, plant part, and growing conditions.[14] The following table summarizes quantitative data for formononetin from various plant sources.

Plant SpeciesPlant PartFormononetin ConcentrationReference
Trifolium pratense (Red Clover)Aerial Parts9165.8 ng/mL (in extract)[15]
Trifolium pratense (Red Clover)Leaves1.62 mg/g (average)[11][12]
Trifolium pratense (Red Clover)Stems1.54 mg/g (in genotype m84)[13]
Trifolium pratense (Red Clover)Flowers0.53–1.05 mg/g[11][12]
Genistella sagittalisAerial Parts839.5 ng/mL (in extract)[15][16]
Astragalus mongholicusRoots10 mg / 200 mg of crude extract (5% yield)[2]

Biosynthesis of this compound

Isoflavonoids are synthesized via a branch of the phenylpropanoid pathway, which is responsible for producing a wide range of plant secondary metabolites.[5][6] The pathway begins with the amino acid phenylalanine.

The key steps leading to the isoflavone core structure are:

  • Phenylpropanoid Pathway: Phenylalanine is converted to p-Coumaroyl-CoA through a series of enzymatic reactions catalyzed by Phenylalanine Ammonia Lyase (PAL), Cinnamic acid 4-hydroxylase (C4H), and 4-Coumaroyl-CoA Ligase (4CL).[6]

  • Flavonoid Synthesis: p-Coumaroyl-CoA enters the flavonoid pathway, where Chalcone Synthase (CHS) and Chalcone Reductase (CHR) produce a chalcone intermediate.[17][18] This is then cyclized by Chalcone Isomerase (CHI) to form a flavanone, typically naringenin.[17][18]

  • Isoflavonoid Branch: The critical branching step is catalyzed by Isoflavone Synthase (IFS), a cytochrome P450 enzyme, which converts the flavanone into a 2-hydroxyisoflavanone intermediate.[5][17]

  • Final Steps: The intermediate is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield an isoflavone aglycone, such as daidzein.[17][18] Formononetin is subsequently formed via methylation of daidzein. This compound is a structural isomer of formononetin.

Isoflavonoid_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway cluster_isoflavonoid Isoflavonoid Branch Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL pCoumaroyl_CoA p-Coumaroyl-CoA Cinnamic_acid->pCoumaroyl_CoA C4H, 4CL Naringenin_Chalcone Naringenin Chalcone pCoumaroyl_CoA->Naringenin_Chalcone CHS, CHR Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Hydroxyisoflavanone 2-hydroxyisoflavanone Naringenin->Hydroxyisoflavanone IFS Daidzein Daidzein Hydroxyisoflavanone->Daidzein HID Formononetin Formononetin Daidzein->Formononetin HI4'OMT (Methylation) This compound This compound Formononetin->this compound Isomerization

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant matrices require robust and validated methodologies.

Extraction Methods

The goal of extraction is to efficiently isolate isoflavonoids from the plant material while minimizing degradation and the co-extraction of interfering substances.[19]

A. Conventional Extraction:

  • Maceration/Percolation: This involves soaking the dried and powdered plant material in a suitable solvent (e.g., 70% ethanol) for an extended period (e.g., 30 minutes to several hours).[20][21]

  • Soxhlet Extraction: This is an exhaustive extraction method using a specialized apparatus, often with solvents like methanol or ethanol.[20][22]

  • Acid Hydrolysis: To analyze total aglycone content, a hydrolysis step is often required to cleave the sugar moieties from isoflavone glycosides. This is typically done by refluxing the plant material with an acid (e.g., HCl) in an aqueous methanol solution at elevated temperatures (e.g., 80°C for 2 hours).[19][23]

B. Modern Extraction Techniques: Modern methods offer advantages such as reduced extraction time, lower solvent consumption, and higher efficiency.[20][24]

  • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration.[20]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[20]

  • Accelerated Solvent Extraction (ASE): Employs high pressure and temperature to maintain the solvent in a liquid state, improving extraction efficiency.[20]

Isolation and Purification

Crude extracts often contain a complex mixture of compounds. Further purification may be necessary for isolating pure this compound.

  • Solid-Phase Extraction (SPE): SPE cartridges (e.g., C18 or HLB) are commonly used for sample clean-up to remove interfering substances before chromatographic analysis.[12][23]

  • Column Chromatography: For preparative scale isolation, column chromatography using silica gel or reverse-phase materials is employed to separate different isoflavones from the extract.[22][25]

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely used techniques for the sensitive and accurate quantification of this compound.[23][26]

A. High-Performance Liquid Chromatography (HPLC)

  • Principle: Reversed-phase HPLC (RP-HPLC) is the standard method, separating compounds based on their hydrophobicity.[23]

  • Stationary Phase: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is typically used.[23][27]

  • Mobile Phase: A gradient elution is common, using a mixture of an aqueous acidic solution (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile or methanol.[23][28]

  • Detection: A Photodiode Array (PDA) or UV detector is used, with detection commonly set around 254 nm.[28]

  • Quantification: Achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from pure this compound standards.[23]

B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Principle: Provides higher selectivity and sensitivity by coupling the separation power of LC with the mass-resolving capability of a mass spectrometer.[27]

  • Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode for isoflavones.[27][29]

  • Detection: Tandem mass spectrometry (MS/MS) allows for specific detection by monitoring the fragmentation of the parent ion into characteristic product ions, enhancing specificity and reducing matrix interference.[27][30]

  • Advantages: LC-MS/MS offers lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV, making it ideal for analyzing trace amounts.[28]

Experimental_Workflow Start Start: Plant Material Prep 1. Sample Preparation (Drying, Grinding) Start->Prep Extraction 2. Extraction Prep->Extraction Maceration Maceration Extraction->Maceration Conventional UAE UAE / MAE Extraction->UAE Modern Hydrolysis Acid Hydrolysis (for total aglycones) Extraction->Hydrolysis Optional Cleanup 3. Extract Cleanup (Filtration, SPE) Maceration->Cleanup UAE->Cleanup Hydrolysis->Cleanup Analysis 4. Quantification Cleanup->Analysis HPLC HPLC-UV/PDA Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS Data 5. Data Analysis (Concentration Calculation) HPLC->Data LCMS->Data End End: Results Data->End

Caption: General experimental workflow for this compound analysis.

Logical Relationships in Distribution

The presence of this compound is a strong chemotaxonomic marker, highlighting its specific distribution within the plant kingdom.

Distribution_Hierarchy Plantae Kingdom: Plantae Fabaceae Family: Fabaceae (Primary Source) Plantae->Fabaceae Other Other Families (Rare Occurrence) Plantae->Other Trifolium Genus: Trifolium Fabaceae->Trifolium Astragalus Genus: Astragalus Fabaceae->Astragalus Glycine Genus: Glycine Fabaceae->Glycine T_pratense Species: T. pratense (Red Clover) Trifolium->T_pratense A_membranaceus Species: A. membranaceus Astragalus->A_membranaceus G_max Species: G. max (Soybean) Glycine->G_max

Caption: Taxonomic distribution of this compound sources.

Conclusion

This compound is a valuable phytoestrogen primarily synthesized by plants in the Fabaceae family, with species like Trifolium pratense and Astragalus membranaceus being particularly rich sources. Its concentration is highest in the leaves and varies based on genetics and environmental factors. The well-established biosynthetic pathway and the availability of robust analytical methods, such as HPLC and LC-MS/MS, provide a solid foundation for further research. This guide offers the necessary technical information for scientists to explore the potential of this compound in drug discovery and development, from identifying and quantifying the compound in natural sources to understanding its metabolic origin.

References

An In-depth Technical Guide to the Pharmacological Properties and Biological Activities of Isoformononetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoformononetin, an O-methylated isoflavone, is a significant phytoestrogen found in various leguminous plants and herbs, most notably in Red Clover (Trifolium pratense) and Astragalus membranaceus. Structurally similar to endogenous estrogens, it has garnered substantial interest within the scientific community for its diverse pharmacological properties. Extensive in vitro and in vivo studies have demonstrated its potential as a therapeutic agent in a range of pathologies, including cancer, inflammation, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the core pharmacological properties and biological activities of this compound, with a focus on its molecular mechanisms, quantitative data from key studies, and detailed experimental protocols.

Pharmacological Properties

Pharmacokinetics and Metabolism

This compound exhibits favorable pharmacokinetic properties, characterized by rapid oral absorption. Following oral administration, maximum plasma concentrations are typically reached within 30 to 60 minutes.[1] The compound has a relatively short half-life of approximately 2 hours.[1] Its oral bioavailability in rats has been reported to be around 21.8%, which is considered moderate and higher than that of many other isoflavones.[2][3] This enhanced bioavailability is attributed to its methylated structure, which results in slower glucuronidation and higher permeability in the gut compared to unmethylated isoflavones.[4]

The metabolism of this compound primarily occurs in the liver, involving cytochrome P450 enzymes and phase II conjugation reactions.[1] A key metabolic pathway is the demethylation of this compound to its active metabolite, daidzein, which itself possesses biological activity.

Biological Activities and Mechanisms of Action

This compound exerts a wide spectrum of biological effects, primarily centered around its anti-cancer, anti-inflammatory, and neuroprotective activities. These effects are mediated through the modulation of multiple key cellular signaling pathways.

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer potential across a variety of cancer cell lines and in vivo models.[5][6] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[6]

Key Mechanisms:

  • Induction of Apoptosis: this compound promotes apoptosis by modulating the expression of key regulatory proteins. It increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and activates caspases, particularly caspase-3 and caspase-9, leading to programmed cell death.[4][7]

  • Cell Cycle Arrest: The compound can halt the progression of the cell cycle, primarily at the G0/G1 or G1 phases.[8][9] This is achieved by downregulating the expression of cyclins, such as cyclin D1 and cyclin A.[5][8]

  • Inhibition of Proliferation and Invasion: this compound suppresses the proliferation and invasive capabilities of cancer cells by inhibiting the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[8][9]

  • Modulation of Signaling Pathways: The anti-cancer effects are largely driven by its ability to interfere with critical signaling cascades, including the PI3K/Akt, MAPK, and STAT3 pathways.[5][8]

Quantitative Data on Anti-Cancer Activity

Cell LineCancer TypeIC50 Value (µM)Treatment Time (h)Reference
CNE2Nasopharyngeal Carcinoma1Not Specified[8]
PC3Prostate Cancer1.9 (Dithiocarbamate derivative)Not Specified[8]
MCF-7Breast Cancer (ER+)Varies (Dose-dependent inhibition)Not Specified[10]
T47DBreast Cancer (ER+)Varies (Dose-dependent inhibition)Not Specified[10]
HCT116Colon CarcinomaVaries (Inhibition at 20, 50, 100 µM)48[9]
SW1116Colon CarcinomaVaries (Inhibition at 20, 50, 100 µM)48[9]
Anti-Inflammatory Activity

This compound possesses potent anti-inflammatory properties, which are linked to its ability to suppress the production of pro-inflammatory mediators and regulate inflammatory signaling pathways.[8]

Key Mechanisms:

  • Inhibition of Pro-inflammatory Cytokines: It significantly reduces the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4][11]

  • Suppression of Inflammatory Enzymes: this compound inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby decreasing the production of nitric oxide (NO) and prostaglandins.[4][12]

  • Modulation of NF-κB Pathway: A primary mechanism of its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][11] By preventing the activation and nuclear translocation of NF-κB, it blocks the transcription of numerous pro-inflammatory genes.[4][6]

Quantitative Data on Anti-Inflammatory Activity

Model SystemInflammatory StimulusThis compound ConcentrationObserved EffectReference
INS-1 CellsIL-1β1 µMReversal of IL-1β-induced NF-κB translocation[13]
INS-1 CellsIL-1βDose-dependentInhibition of NF-κB activation and NO formation[4][14]
Primary Rat ChondrocytesIL-1β (10 ng/mL)25 µM77% ± 2.2% inhibition of PGE2 production[15]
Primary Rat ChondrocytesIL-1β (10 ng/mL)50 µM98% ± 3% inhibition of PGE2 production[15]
Neuroprotective Activity

Emerging evidence highlights the significant neuroprotective potential of this compound, making it a candidate for the treatment of neurodegenerative diseases.[4][16]

Key Mechanisms:

  • Antioxidant Effects: It protects neuronal cells from oxidative stress by enhancing the expression of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) through the activation of the Nrf2 pathway.[12][17]

  • Anti-neuroinflammatory Effects: By inhibiting microglial activation and the subsequent release of pro-inflammatory cytokines, this compound attenuates neuroinflammation.[4]

  • Anti-apoptotic Effects: In neuronal cells, it prevents apoptosis by regulating apoptosis-related proteins, such as increasing Bcl-2 and decreasing Bax and cleaved caspase-3 levels.[7]

  • Modulation of Neurotrophic Factors: this compound has been shown to increase the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which supports neuronal survival and plasticity.[12]

Quantitative Data on Neuroprotective Activity

Model SystemInsultThis compound Concentration/DoseObserved EffectReference
Primary Cortical NeuronsNMDA (200 µM)10 µMSignificant attenuation of NMDA-induced cell loss[7]
C. elegans PD ModelMPP+100-200 µMMitigation of dopaminergic neuron degeneration[17]
SH-SY5Y CellsMPP+2.5, 5, 10 µMSignificant restoration of cell viability[17]
STZ-induced Rat ModelStreptozotocin20 mg/kg p.o. for 14 daysBalanced oxidant/antioxidant status; anti-apoptotic effects[18]
MCAO Rat ModelMiddle Cerebral Artery Occlusion60 µmol/kgSignificant reduction in infarct volume[19]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing the effect of this compound on the metabolic activity and viability of cultured cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of this compound from a stock solution in the appropriate culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include vehicle-only wells as a control.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[20] Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2][21][22]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2][21] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[2][21]

  • Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protein Expression Analysis (Western Blot)

This protocol is used to detect changes in the expression levels of specific proteins in key signaling pathways following treatment with this compound.

  • Sample Preparation (Cell Lysate):

    • Culture cells to the desired confluency and treat with this compound for the specified time.

    • Wash cells with ice-cold 1X PBS and lyse them using RIPA lysis buffer containing a protease inhibitor cocktail.[23]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

    • Determine the protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Mix protein samples with 4X SDS sample buffer and boil for 5 minutes.[24]

    • Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-polyacrylamide gel.[24]

    • Perform electrophoresis to separate proteins based on molecular weight.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electrotransfer apparatus.[24]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.[24]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[24] Examples include antibodies against p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3, Bcl-2, Bax, and Cleaved Caspase-3.

    • Wash the membrane three times with TBST for 5-10 minutes each.[24]

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[24]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane.[24]

    • Visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

In Vivo Tumor Xenograft Model

This protocol describes a common animal model to evaluate the in vivo anti-cancer efficacy of this compound.

  • Animal Model: Use immunodeficient mice (e.g., nude BALB/c or NOD-SCID mice).

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer this compound via the desired route, such as intraperitoneal (i.p.) or intragastric (i.g.) gavage. A typical dosage might range from 10 to 100 mg/kg/day.[7][11]

    • The control group should receive the vehicle solution.

  • Monitoring and Endpoint:

    • Measure tumor volume (e.g., using calipers with the formula: Volume = 0.5 x Length x Width²) and body weight regularly (e.g., every 2-3 days).

    • At the end of the study (e.g., after 2-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, immunohistochemistry, or Western blot).

Signaling Pathway Visualizations

The biological activities of this compound are intricately linked to its ability to modulate key intracellular signaling pathways. The following diagrams illustrate its impact on these cascades.

PI3K_Akt_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 pip2 PIP2 akt Akt pip3->akt Activates downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream Activates proliferation Cell Proliferation & Survival downstream->proliferation iso This compound iso->pi3k Inhibits iso->akt Inhibits Phosphorylation

Caption: this compound's inhibition of the PI3K/Akt signaling pathway.

MAPK_Pathway stimuli Extracellular Stimuli ras Ras stimuli->ras raf Raf ras->raf p38 p38 MAPK ras->p38 jnk JNK ras->jnk mek MEK raf->mek erk ERK1/2 mek->erk transcription Transcription Factors (e.g., AP-1, c-Jun) erk->transcription p38->transcription jnk->transcription response Cellular Response (Proliferation, Apoptosis) transcription->response iso This compound iso->erk Inhibits Phosphorylation iso->p38 Activates

Caption: Differential modulation of the MAPK signaling pathway by this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm stimuli Inflammatory Stimuli (e.g., TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk Activates ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocates genes Inflammatory Gene Transcription (COX-2, iNOS, Cytokines) nucleus->genes Activates iso This compound iso->ikk Inhibits

Caption: this compound's inhibition of the pro-inflammatory NF-κB pathway.

STAT3_Pathway cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 (Dimer) stat3->p_stat3 Dimerizes nucleus Nucleus p_stat3->nucleus Translocates genes Target Gene Transcription (Proliferation, Angiogenesis) nucleus->genes Activates iso This compound iso->jak Inhibits iso->stat3 Inhibits Phosphorylation

Caption: this compound's inhibitory effect on the JAK/STAT3 signaling pathway.

Conclusion and Future Directions

This compound is a promising natural compound with a robust profile of anti-cancer, anti-inflammatory, and neuroprotective activities. Its therapeutic potential is underscored by its ability to modulate multiple, critical cell signaling pathways. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for further research. Future investigations should focus on well-designed clinical trials to validate these preclinical findings, explore novel drug delivery systems to enhance bioavailability and therapeutic efficacy, and conduct comprehensive toxicological studies to establish its long-term safety profile for clinical application. The development of this compound derivatives may also yield compounds with improved potency and specificity, further expanding its therapeutic utility.

References

Isoformononetin: A Technical Guide to its Phytoestrogenic Activity and Hormonal Effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoformononetin, a methoxyisoflavone found in various leguminous plants, is classified as a phytoestrogen due to its structural similarity to endogenous estrogens. This technical guide provides a comprehensive overview of the current understanding of this compound's hormonal effects, focusing on its interaction with estrogen receptors and its modulation of key signaling pathways. This document summarizes available quantitative data on its biological activity, details relevant experimental methodologies, and visualizes the molecular pathways implicated in its mechanism of action. Given the limited direct experimental data on this compound, this guide incorporates information from its metabolic precursor, formononetin, and other structurally related isoflavones to provide a broader context for its potential biological functions.

Introduction

Phytoestrogens are plant-derived compounds that can elicit estrogenic or anti-estrogenic effects by interacting with estrogen receptors (ERs).[1] Isoflavones, a major class of phytoestrogens, are abundant in soy products and certain medicinal herbs. This compound (4'-hydroxy-7-methoxyisoflavone) is a methoxylated isoflavone, structurally related to other well-studied isoflavones like daidzein and genistein. Its biological activities, particularly its hormonal effects, are of significant interest to researchers in endocrinology, oncology, and drug development. This guide aims to consolidate the existing knowledge on this compound, providing a technical resource for professionals in the field.

Estrogen Receptor Binding and Activity

The primary mechanism by which phytoestrogens exert their hormonal effects is through binding to estrogen receptors, ERα and ERβ.[1] While direct quantitative binding data for this compound is limited, data from its precursor, formononetin, and other isoflavones provide insights into its likely binding characteristics. Generally, isoflavones exhibit a lower binding affinity for both ERα and ERβ compared to 17β-estradiol.[2][3] Many isoflavones also show a preferential binding to ERβ over ERα.[2][3]

Table 1: Comparative Estrogen Receptor Binding Affinity of Isoflavones

CompoundReceptorIC50 (nM)Relative Binding Affinity (RBA) (%)*Selectivity
17β-Estradiol ERα~1-5100None
ERβ~1-5100
Genistein ERα~20-1001-5ERβ preferential
ERβ~5-2020-100
Daidzein ERα>1000<0.1ERβ preferential
ERβ~100-5000.5-2
Formononetin ERαData not availableData not availableData not available
ERβData not availableData not available
This compound ERαData not available Data not available Data not available
ERβData not available Data not available

*RBA is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100. Values are approximate and can vary based on experimental conditions.[2]

In Vivo Hormonal Effects

The in vivo hormonal effects of this compound are not well-documented with specific quantitative data. However, studies on isoflavone mixtures and related compounds suggest potential impacts on circulating hormone levels. The effects of phytoestrogens can be complex, exhibiting both estrogenic and anti-estrogenic properties depending on the hormonal status of the individual.[4][5]

Table 2: Summary of Potential In Vivo Hormonal Effects of Isoflavones (Data extrapolated from studies on isoflavone mixtures and related compounds)

HormoneAnimal ModelDosage RangeObserved EffectReference
Estradiol Middle-aged female rats (isoflavone mixture)100-200 mg/kg/dayIncreased serum levels[6]
Testosterone Male rats (isoflavone mixture)Low and high dosesDecreased serum and testicular levels[6]
LH Male rats (nonylphenol, an endocrine disruptor)10 and 100 µg/kg bwSignificantly increased serum levels[7]
FSH Male rats (nonylphenol, an endocrine disruptor)10 and 100 µg/kg bwSignificantly increased serum levels[7]

Note: The data presented for LH and FSH are from a study on nonylphenol, an environmental estrogen, and are included to illustrate potential effects of estrogenic compounds on gonadotropins. Direct data for this compound is needed.

Signaling Pathways Modulated by Isoflavones

Isoflavones, including formononetin, have been shown to modulate intracellular signaling pathways that are crucial for cell proliferation, survival, and differentiation. The PI3K/Akt and MAPK/ERK pathways are two of the most significant cascades affected.

Estrogen Receptor Signaling Pathway

The classical pathway of estrogen action involves the binding of the ligand to ERs in the cytoplasm, leading to receptor dimerization and translocation to the nucleus, where it binds to estrogen response elements (EREs) on DNA to regulate gene transcription.[1]

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER_HSP ER-HSP Complex This compound->ER_HSP Binds ER Estrogen Receptor (ERα/ERβ) ER_Dimer ER Dimer ER->ER_Dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) on DNA ER_Dimer->ERE Translocation & Binding Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Activation/ Repression

Proposed Estrogen Receptor Signaling Pathway for this compound.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Some isoflavones have been shown to modulate this pathway, often leading to anti-proliferative effects in cancer cells.

PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes PDK1->Akt Phosphorylates (Thr308) mTORC2->Akt Phosphorylates (Ser473) This compound This compound This compound->PI3K Inhibits? This compound->Akt Inhibits?

Hypothesized Modulation of the PI3K/Akt Signaling Pathway by this compound.
MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another key signaling cascade involved in cell growth and differentiation. Modulation of this pathway by isoflavones can lead to various cellular responses.

MAPK_ERK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates GrowthFactor Growth Factor GrowthFactor->Receptor Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocation & Activation This compound This compound This compound->Raf Modulates? This compound->MEK Modulates? Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Postulated Modulation of the MAPK/ERK Signaling Pathway by this compound.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the in vitro binding affinity of a test compound to ERα and ERβ by measuring its ability to compete with a radiolabeled ligand.[8]

Materials:

  • Recombinant human ERα and ERβ

  • Radiolabeled ligand: [³H]-17β-estradiol

  • Unlabeled 17β-estradiol (for standard curve)

  • Test compound (this compound)

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Hydroxyapatite (HAP) slurry or charcoal-dextran suspension

  • Scintillation cocktail and counter

Procedure:

  • Incubation: Incubate a fixed concentration of ERα or ERβ with a fixed concentration of [³H]-17β-estradiol and varying concentrations of the unlabeled test compound or 17β-estradiol standard.

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., incubate for 18-24 hours at 4°C).

  • Separation: Separate the receptor-bound radioligand from the free radioligand using HAP slurry or charcoal-dextran.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the log concentration of the competitor. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Binding_Assay_Workflow start Start prepare Prepare Reagents: ERα/ERβ, [³H]-E2, Test Compound start->prepare incubate Incubate ER, [³H]-E2, and Test Compound prepare->incubate separate Separate Bound and Free Ligand (HAP/Charcoal) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis: Determine IC50 and RBA quantify->analyze end End analyze->end Animal_Study_Workflow start Start acclimatize Acclimatize Rodents start->acclimatize group Randomly Assign to Control & Treatment Groups acclimatize->group administer Administer this compound or Vehicle Daily group->administer collect Collect Blood Samples Post-Treatment administer->collect analyze Analyze Serum Hormone Levels (ELISA/RIA) collect->analyze stat_analysis Statistical Analysis analyze->stat_analysis end End stat_analysis->end

References

The In Vivo Metabolic Fate of Isoformononetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoformononetin, a methoxylated isoflavone found in various leguminous plants, has garnered significant interest for its potential pharmacological activities. Understanding its metabolic fate is crucial for the interpretation of its biological effects and for the development of novel therapeutics. This technical guide provides an in-depth overview of the primary metabolites of this compound observed in in vivo studies. It details the metabolic pathways, presents quantitative data from preclinical models, outlines experimental protocols for metabolite analysis, and visualizes the key metabolic and signaling pathways involved.

Introduction

This compound (7-hydroxy-4'-methoxyisoflavone) is a naturally occurring phytoestrogen that is structurally related to other well-known isoflavones like genistein and daidzein. Its biological activities are diverse, with studies reporting potential anti-inflammatory, antioxidant, and anti-cancer effects. However, the in vivo activity of this compound is not solely attributable to the parent compound. Following administration, it undergoes extensive metabolism, leading to the formation of several bioactive metabolites. This guide focuses on the primary metabolic transformations of this compound in vivo, providing a comprehensive resource for researchers in the fields of pharmacology, toxicology, and drug development.

Primary Metabolic Pathways of this compound

The in vivo metabolism of this compound is a multi-step process involving both Phase I and Phase II biotransformation reactions. The primary metabolic pathway involves demethylation to its core isoflavone structure, followed by further reduction and conjugation.

The principal primary metabolites of this compound identified in vivo are:

  • Daidzein: The initial and major metabolite, formed by the O-demethylation of this compound. This reaction is primarily catalyzed by cytochrome P450 enzymes in the liver.

  • Dihydrodaidzein (DHD): A reduction product of daidzein, formed by gut microflora.

  • Equol: A further reduction product of dihydrodaidzein, also mediated by gut bacteria. The ability to produce equol is dependent on the specific composition of an individual's gut microbiota.

These primary metabolites can then undergo extensive Phase II conjugation , primarily glucuronidation and to a lesser extent, sulfation . These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion. In plasma, the conjugated forms of these metabolites are often the predominant species.[1]

Below is a diagram illustrating the primary metabolic pathway of this compound.

Isoformononetin_Metabolism This compound This compound Daidzein Daidzein This compound->Daidzein O-Demethylation (CYP450) Conjugates Glucuronidated & Sulfated Metabolites This compound->Conjugates Dihydrodaidzein Dihydrodaidzein Daidzein->Dihydrodaidzein Reduction (Gut Microbiota) Daidzein->Conjugates Equol Equol Dihydrodaidzein->Equol Reduction (Gut Microbiota) Dihydrodaidzein->Conjugates Equol->Conjugates

Figure 1: Primary metabolic pathway of this compound.

Quantitative Analysis of this compound and its Metabolites

Quantitative data on the in vivo concentrations of this compound and its primary metabolites have been primarily derived from studies in rats. The following tables summarize key pharmacokinetic parameters and concentrations reported in the literature.

Table 1: Plasma Concentrations of this compound and Daidzein in Rats Following Oral Administration of this compound

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
This compound2017 - 810.5 - 1-[2]
Daidzein20Not ReportedNot Reported-[3]

Note: Specific Cmax and AUC values for daidzein following this compound administration are not consistently reported in the provided search results, though its presence as a major metabolite is confirmed.

Table 2: Concentrations of this compound and its Conjugates in Rat Liver and Serum

TissueCompound FormConcentrationReference
LiverAglycone0.056 ± 0.022 nmol/g[4]
LiverConjugated0.621 ± 0.116 nmol/g[4]
SerumAglycone0.005 ± 0.001 nmol/mL[4]
SerumConjugated0.035 ± 0.002 nmol/mL[4]

Note: These concentrations were measured in rats fed a diet containing soy protein isolate, where this compound was identified as a metabolite of daidzein. This indicates the in vivo interconversion and conjugation of these compounds.

Table 3: Urinary and Fecal Excretion of Daidzein and its Metabolites

RouteMetabolitePercentage of Dose ExcretedSpeciesReference
UrineDaidzein17.4 ± 1.2%Rat[5]
UrineEquol5.0 ± 1.5%Rat[5]
FecesDaidzein2.3 ± 0.5%Rat[5]

Note: This data is from a study where daidzein conjugates were administered. It provides an indication of the excretion patterns of daidzein and its metabolite equol, which are also the primary metabolites of this compound.

Experimental Protocols

The analysis of this compound and its metabolites in biological matrices is predominantly performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS).

In Vivo Animal Study Design

A representative experimental workflow for studying the in vivo metabolism of this compound is outlined below.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase A Acclimatization of Sprague-Dawley Rats B Oral Administration of This compound (e.g., 20 mg/kg) A->B C Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 h) B->C D Urine and Feces Collection (Metabolic Cages) B->D E Plasma Separation (Centrifugation) C->E F Protein Precipitation (e.g., Acetonitrile) E->F G Supernatant Collection and Evaporation F->G H Reconstitution in Mobile Phase G->H I UPLC-MS/MS Analysis H->I J Data Acquisition and Quantification I->J

Figure 2: Experimental workflow for in vivo metabolism studies.
Sample Preparation Protocol for Plasma Analysis

  • Blood Collection: Collect blood samples into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

  • Protein Precipitation: To a known volume of plasma (e.g., 100 µL), add a precipitating agent such as acetonitrile (e.g., 3 volumes).

  • Vortex and Centrifuge: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., 13,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent, typically the initial mobile phase of the UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.[6]

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acidifier like formic acid (e.g., 0.1%), is typically employed.[6]

    • Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is common for UPLC systems.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in both positive and negative ion modes is used for sensitive detection.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and each of its metabolites are monitored.

Signaling Pathways Modulated by this compound and its Metabolites

This compound and its primary metabolite, daidzein, have been shown to modulate several key intracellular signaling pathways. This activity is believed to underlie many of their observed pharmacological effects.

PI3K/Akt and MAPK Signaling Pathways

The Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial regulators of cell proliferation, survival, and apoptosis. This compound has been reported to inhibit the activation of these pathways in various cancer cell lines, suggesting a potential mechanism for its anti-cancer activity.[7][8]

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_cellular_effects Cellular Effects This compound This compound PI3K PI3K This compound->PI3K Inhibition MAPK MAPK This compound->MAPK Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits MAPK->Proliferation Promotes MAPK->Apoptosis Regulates

Figure 3: Modulation of PI3K/Akt and MAPK pathways by this compound.
Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a key regulator of the cellular antioxidant response. This compound has been shown to activate this pathway, leading to the expression of antioxidant enzymes and providing protection against oxidative stress.[9]

Conclusion

The in vivo metabolism of this compound is a complex process that results in the formation of several bioactive metabolites, with daidzein, dihydrodaidzein, and equol being the primary products. These metabolites, along with their conjugated forms, are the predominant circulating species following this compound administration. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers investigating the pharmacokinetics, pharmacodynamics, and therapeutic potential of this compound. A thorough understanding of its metabolic fate is essential for designing and interpreting preclinical and clinical studies and for advancing the development of this compound-based therapies.

References

The Role of Isoformononetin in Plant Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoformononetin, a key methoxylated isoflavone, plays a pivotal role in the intricate defense mechanisms of plants, particularly in legumes. This technical guide provides an in-depth exploration of this compound's function as a central intermediate in the biosynthesis of antimicrobial phytoalexins, its involvement in signaling cascades triggered by pathogen and herbivore attacks, and its broader contribution to plant immunity. This document synthesizes current research to offer a comprehensive overview, including detailed biosynthetic and signaling pathways, quantitative data on its induction under stress, and standardized experimental protocols for its study. The information presented herein is intended to support researchers, scientists, and professionals in the fields of plant biology, natural product chemistry, and drug development in their understanding and utilization of this important plant secondary metabolite.

Introduction

Plants have evolved sophisticated defense systems to counteract a myriad of biotic stresses, including attacks from pathogens and herbivores. A key component of this defense is the production of secondary metabolites, among which isoflavonoids are of particular importance in leguminous plants. This compound (7-hydroxy-4'-methoxyisoflavone) is a crucial isoflavone that functions as a precursor to various antimicrobial compounds known as phytoalexins.[1][2] Its synthesis is induced in response to various stress signals, highlighting its integral role in plant defense.[3][4] This guide delves into the multifaceted role of this compound, from its biosynthesis and regulation to its downstream effects on plant pathogens and its potential as a signaling molecule.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that is a branch of the general phenylpropanoid pathway.[5][6] It begins with the amino acid phenylalanine and proceeds through the formation of a flavanone intermediate, liquiritigenin. The key step in the isoflavonoid pathway is the conversion of this flavanone to a 2-hydroxyisoflavanone, catalyzed by isoflavone synthase (IFS).[6][7] Subsequent dehydration and methylation steps lead to the formation of this compound.

Two primary pathways for the final methylation step have been proposed:

  • Pathway 1: Daidzein is methylated at the 4'-O position by an O-methyltransferase (OMT) to yield formononetin.[8]

  • Pathway 2: The intermediate 2,7,4′-trihydroxyisoflavanone serves as the methyl acceptor for the formation of this compound.[9]

The expression of the genes encoding the enzymes in this pathway is often upregulated in response to biotic and abiotic stresses, leading to an accumulation of this compound and its derivatives.[3]

Isoformononetin_Biosynthesis Phe L-Phenylalanine CoumaroylCoA p-Coumaroyl-CoA Phe->CoumaroylCoA Chalcone Chalconaringenin CoumaroylCoA->Chalcone CHS Liquiritigenin Liquiritigenin (Flavanone) Chalcone->Liquiritigenin Hydroxyisoflavanone 2,7,4'-Trihydroxy- isoflavanone Liquiritigenin->Hydroxyisoflavanone IFS Daidzein Daidzein (Isoflavone) Hydroxyisoflavanone->Daidzein This compound This compound Hydroxyisoflavanone->this compound OMT (Alternative) Daidzein->this compound OMT Medicarpin Medicarpin (Phytoalexin) This compound->Medicarpin

Caption: Biosynthesis pathway of this compound and its conversion to the phytoalexin medicarpin.

Role in Plant Defense Against Pathogens

This compound is a central player in the defense against pathogenic microorganisms, primarily by serving as a precursor to more potent antimicrobial compounds called phytoalexins.

Phytoalexin Production

Upon pathogen recognition, the biosynthesis of isoflavonoids is often induced. This compound is a key intermediate in the synthesis of pterocarpan phytoalexins, such as medicarpin in Medicago truncatula and glyceollin in soybean.[2][5] These phytoalexins accumulate at the site of infection and inhibit the growth of pathogenic fungi and bacteria.[10] The conversion of this compound to these downstream phytoalexins involves a series of enzymatic reactions, including hydroxylation, reduction, and cyclization.[5]

Signaling in Plant Immunity

While primarily known as a biosynthetic intermediate, there is emerging evidence that isoflavonoids, including this compound, may also have direct signaling roles in plant immunity. They can modulate the expression of defense-related genes and influence hormone signaling pathways, such as the jasmonic acid (JA) and salicylic acid (SA) pathways, which are central to plant defense responses.[11][12][13] The accumulation of this compound and its derivatives can prime the plant for a more robust and rapid defense response upon subsequent pathogen attack.

Isoformononetin_Signaling Pathogen Pathogen Attack (e.g., Fungi, Bacteria) PAMPs PAMPs/Effectors Pathogen->PAMPs Receptor Plant Receptors PAMPs->Receptor Signal_Transduction Signal Transduction Cascade (MAPK, ROS) Receptor->Signal_Transduction Gene_Expression Defense Gene Upregulation (e.g., PAL, CHS, IFS) Signal_Transduction->Gene_Expression Hormone Hormone Signaling (JA, SA) Signal_Transduction->Hormone This compound This compound Accumulation Gene_Expression->this compound Phytoalexins Phytoalexin Biosynthesis (e.g., Medicarpin, Glyceollin) This compound->Phytoalexins This compound->Hormone Modulation Antimicrobial Antimicrobial Activity Phytoalexins->Antimicrobial HR Hypersensitive Response Antimicrobial->HR SAR Systemic Acquired Resistance Hormone->Gene_Expression Hormone->SAR

Caption: Signaling pathway for this compound-mediated plant defense against pathogens.

Role in Plant Defense Against Herbivores

The role of isoflavonoids in defense against herbivores is also significant. These compounds can act as feeding deterrents, toxins, or disrupt the growth and development of insect herbivores.[14][15] While much of the research has focused on the effects of total isoflavonoid content, the specific contribution of this compound is an area of active investigation. Its bitter taste and potential to interfere with insect metabolism make it a likely contributor to the overall anti-herbivore defense of the plant.

Quantitative Data on this compound Induction

The concentration of this compound in plant tissues can increase significantly in response to various stressors. The following tables summarize quantitative data from selected studies.

Plant SpeciesStressorTissueFold Increase in this compoundReference
Medicago truncatulaYeast ElicitorCell CultureNot specified, but medicarpin (downstream) increased significantly[4]
Trifolium subterraneumWaterloggingLeaves1.6-fold[16]
Arachis hypogaeaCercospora arachidicolaLeavesPresent in elicited leaves, negligible in control[17]
Plant Species & CultivarTreatmentThis compound Content (% dry weight)Reference
Trifolium subterraneum (Yarloop)Control~0.60%[16]
Trifolium subterraneum (Yarloop)Waterlogged~0.95%[16]
Trifolium subterraneum (Low F Cultivars)Control~0.19%[16]
Trifolium subterraneum (Low F Cultivars)Waterlogged~0.31%[16]

Experimental Protocols

Accurate quantification and analysis of this compound are crucial for research in this field. The following are generalized protocols for the extraction and analysis of this compound from plant tissues.

Extraction of this compound

Objective: To extract isoflavones, including this compound, from plant material.

Materials:

  • Fresh or lyophilized plant tissue

  • Liquid nitrogen

  • 80% Methanol (HPLC grade)

  • Mortar and pestle or grinder

  • Centrifuge

  • 0.45 µm syringe filters

Protocol:

  • Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Add 1 mL of 80% methanol to the tube.

  • Vortex vigorously for 1 minute.

  • Incubate at 4°C for 24 hours in the dark with occasional shaking.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the cell debris.

  • Carefully transfer the supernatant to a new tube.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Store the extract at -20°C until analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in plant extracts.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Autosampler

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid (for mobile phase acidification)

  • This compound standard

Protocol:

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Gradient Elution: Develop a gradient elution method to separate the isoflavones. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-30 min: 10-90% B (linear gradient)

    • 30-35 min: 90% B (isocratic)

    • 35-40 min: 90-10% B (linear gradient)

    • 40-45 min: 10% B (isocratic for column re-equilibration)

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Column Temperature: Maintain the column temperature at 30°C.

  • Detection: Monitor the absorbance at a wavelength where this compound has maximum absorbance (typically around 254-260 nm).

  • Standard Curve: Prepare a series of dilutions of the this compound standard of known concentrations to generate a standard curve.

  • Injection: Inject 10-20 µL of the filtered plant extract and the standards.

  • Quantification: Identify the this compound peak in the chromatogram based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Experimental_Workflow Start Plant Tissue Collection Freeze Freeze in Liquid Nitrogen Start->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Extraction with 80% Methanol Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter HPLC HPLC Analysis Filter->HPLC Data Data Analysis and Quantification HPLC->Data End Results Data->End

Caption: A generalized experimental workflow for the extraction and quantification of this compound.

Conclusion and Future Directions

This compound is a vital component of the plant defense arsenal, acting as a key precursor to potent phytoalexins and potentially as a signaling molecule in its own right. Its biosynthesis is tightly regulated and induced by various biotic and abiotic stresses. Understanding the intricate role of this compound in plant defense not only enhances our knowledge of plant-microbe and plant-herbivore interactions but also opens avenues for the development of novel strategies for crop protection. Furthermore, the pharmacological properties of isoflavones, including this compound, in human health make them interesting candidates for drug development.

Future research should focus on:

  • Elucidating the direct signaling roles of this compound in plant immunity.

  • Identifying and characterizing the transcription factors that regulate this compound biosynthesis.

  • Investigating the specific effects of this compound on a wider range of herbivores.

  • Exploring the potential for metabolic engineering to enhance this compound production and disease resistance in crops.

By continuing to unravel the complexities of this compound's function, we can harness its potential for applications in agriculture and medicine.

References

The Discovery and Isolation of Isoformononetin from Trifolium pratense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoformononetin, a significant O-methylated isoflavone, is a key bioactive constituent of red clover (Trifolium pratense L.). This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound from Trifolium pratense. It details the experimental protocols for extraction and chromatographic separation, presents quantitative data on its occurrence, and elucidates the key signaling pathways modulated by this phytoestrogen. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Significance

The initial interest in the isoflavone content of Trifolium pratense was sparked by observations of reproductive issues in grazing sheep in Australia during the 1930s and 1940s.[1] This led to the identification of several estrogenic compounds, including this compound (also referred to as formononetin), biochanin A, daidzein, and genistein.[1] this compound is structurally related to estradiol-17 beta and is recognized for its potential therapeutic applications, including in the management of postmenopausal symptoms and certain cancers.[2] It is considered a phytoestrogen, exerting its effects through various signaling pathways within the body.

Quantitative Analysis of this compound in Trifolium pratense

The concentration of this compound and other isoflavones in Trifolium pratense can vary depending on the cultivar, plant part, and developmental stage. The highest concentrations are typically found in the leaves at the flowering stage.[3]

Table 1: Concentration of Major Isoflavones in Trifolium pratense at Flowering Stage [3]

IsoflavoneAverage Concentration (% of total isoflavones)Concentration Range (mg/g dry matter)
This compound 51% 2.61–4.40
Biochanin A40%1.79–3.32
Genistein7%0.36–0.59
Daidzein2%0.06–0.14

Table 2: Distribution of Total Isoflavones in Different Plant Parts [3]

Plant PartAverage Total Isoflavone Concentration (mg/g dry matter)
Leaves12.29
Stems2.93
Flowers1.42

Experimental Protocols for Isolation and Purification

The isolation of this compound from Trifolium pratense involves a multi-step process encompassing extraction, fractionation, and purification.

Extraction

A common method for extracting isoflavones from dried and powdered Trifolium pratense plant material is solvent extraction using methanol.[4]

Protocol 3.1.1: Methanol Extraction

  • Maceration: Soak the crushed, dried plant material in 5 volumes of 90% methanol for 24 hours.[4]

  • Reflux Extraction: Boil the mixture under reflux for 4 hours. This process is typically repeated three times to ensure exhaustive extraction.[4]

  • Filtration: After cooling, filter the extract to remove solid plant debris.[4]

  • Solvent Partitioning: The filtrate is then subjected to liquid-liquid extraction with ethyl acetate to partition the isoflavones into the organic phase.[4]

  • Acid Hydrolysis: The ethyl acetate extract is refluxed with 6 mol/L HCl. This step is crucial for hydrolyzing the glycosidic forms of isoflavones (like ononin, the glycoside of this compound) to their aglycone forms, thereby increasing the yield of this compound.[4]

  • Concentration: The extract is concentrated using a rotary evaporator to obtain a crude crystalline product.[4]

  • Recrystallization: The crude extract is then recrystallized, typically from 95% methanol, to improve purity.[4]

Purification by Column Chromatography

Further purification of the crude extract is achieved through various column chromatography techniques.

Protocol 3.2.1: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel is a commonly used adsorbent.

  • Mobile Phase: A gradient elution system of dichloromethane and ethyl acetate can be employed to separate the different isoflavones.[4]

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

Protocol 3.2.2: Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that offers high-resolution separation.

  • Solvent System: A biphasic solvent system such as hexanes-ethyl acetate-methanol-water (HEMWat) is used. A common ratio is 5.5:4.5:5:5 (v/v/v/v).[5]

  • Fractionation: The crude extract is dissolved in a mixture of the upper and lower phases of the solvent system and subjected to CPC. This allows for the separation of isoflavones based on their partition coefficients.[5] For instance, in one study, a fraction with 89.4% (w/w) this compound was obtained.[5]

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

Reversed-phase HPLC (RP-HPLC) is the standard method for both the quantitative analysis and final purification of this compound.

Protocol 3.3.1: Analytical HPLC

  • Column: A C18 reversed-phase column is typically used.[3]

  • Mobile Phase: A gradient elution with a mixture of aqueous acid (e.g., 0.1% formic acid or 0.3% acetic acid) and an organic solvent like acetonitrile or methanol is employed.[1][6]

  • Detection: A UV detector set at a wavelength of 254 nm or 260 nm is commonly used for detection and quantification.[4][7]

  • Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve generated from a pure this compound standard.[5]

Table 3: Example of HPLC Parameters for this compound Analysis [5]

ParameterSpecification
ColumnC18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase AWater with 0.1% Trifluoroacetic Acid
Mobile Phase BAcetonitrile
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time~35 minutes (variable based on specific gradient)

Structural Characterization

The identity and purity of the isolated this compound are confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed structural information.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the compound.

Signaling Pathways of this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

Estrogen Receptor Signaling

As a phytoestrogen, this compound can bind to estrogen receptors (ERs), primarily ERβ. This interaction can lead to the inhibition of proliferation and induction of apoptosis in ER-positive cancer cells.[8][9]

Estrogen_Receptor_Signaling This compound This compound ERb Estrogen Receptor β (ERβ) This compound->ERb Binds Nucleus Nucleus ERb->Nucleus Translocates ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Gene_Transcription Gene Transcription (e.g., Pro-apoptotic genes) ERE->Gene_Transcription Regulates Cell_Response Inhibition of Proliferation, Induction of Apoptosis Gene_Transcription->Cell_Response

Estrogen Receptor Signaling Pathway of this compound.
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. This compound has been shown to inhibit this pathway in various cancer cell lines, leading to decreased cell viability and induction of apoptosis.[7][10]

PI3K_Akt_Signaling This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates Cell_Response Inhibition of Proliferation, Induction of Apoptosis Downstream->Cell_Response

Inhibitory Effect of this compound on the PI3K/Akt Pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. This compound can activate the p38 MAPK pathway, which can lead to apoptosis in cancer cells.[3][10]

MAPK_Signaling This compound This compound Ras Ras This compound->Ras Activates p38_MAPK p38 MAPK Ras->p38_MAPK Activates Bax_Bcl2 Increased Bax/Bcl-2 ratio p38_MAPK->Bax_Bcl2 Leads to Apoptosis Apoptosis Bax_Bcl2->Apoptosis

Activation of the p38 MAPK Pathway by this compound.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation. This compound can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory mediators.[11]

NFkB_Signaling Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Activate IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces This compound This compound This compound->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway by this compound.

Conclusion

This compound from Trifolium pratense represents a promising natural compound with diverse biological activities. The methodologies outlined in this guide provide a framework for its efficient isolation and purification. A thorough understanding of its mechanisms of action, particularly its modulation of key signaling pathways, is critical for the development of novel therapeutics. Further research, including preclinical and clinical studies, is warranted to fully explore the therapeutic potential of this compound.

References

The Structure-Activity Relationship of Isoformononetin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoformononetin, a naturally occurring O-methylated isoflavone, has garnered significant attention in the scientific community for its diverse pharmacological activities. As a phytoestrogen found in various legumes, it presents a promising scaffold for the development of novel therapeutic agents.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by this versatile compound.

Data Presentation: Quantitative Structure-Activity Relationship Data

The biological activity of this compound and its derivatives is highly dependent on their chemical structure. Modifications to the isoflavone core can significantly impact potency and selectivity. The following tables summarize the quantitative data from various studies, providing a clear comparison of the activities of different this compound analogs.

Table 1: Anticancer Activity of this compound and Its Derivatives

CompoundCell LineAssayIC50 (µM)Reference
This compound----
FormononetinPC-3 (Prostate)MTT>12.5[3]
FormononetinDU145 (Prostate)MTT80[3]
FormononetinLNCaP (Prostate)MTT80[4]
FormononetinCNE2 (Nasopharyngeal)MTT1[3]
FormononetinU2OS (Osteosarcoma)MTT80[3]
FormononetinU87MG, U251MG, T98G (Glioma)MTT100[3]
Formononetin Derivative (2c)A549 (Lung)MTT12.19 ± 1.52[5]
Formononetin Derivative (2c)HGC-27 (Gastric)MTT18.62 ± 1.60[5]
Formononetin Derivative (2c)SGC-7901 (Gastric)MTT21.73 ± 1.25[5]
Formononetin-dithiocarbamate conjugate (19)MGC-803 (Gastric)MTT6.07 ± 0.88[6]
Formononetin-dithiocarbamate conjugate (19)EC-109 (Esophageal)MTT3.54 ± 1.47[6]
Formononetin-dithiocarbamate conjugate (19)PC-3 (Prostate)MTT1.97 ± 0.01[6]
Podophyllotoxin-formononetin conjugate (24a)A549 (Lung)MTT0.753 ± 0.173[7]
Coumarin-formononetin hybrid (29)SGC7901 (Gastric)MTT1.07[6]

Table 2: Anti-Inflammatory Activity of Isoflavones and Derivatives

CompoundAssayIC50 (µg/mL)Reference
Isonicotinate of meta-aminophenol (5)ROS production in human blood cells1.42 ± 0.1[8]
Ibuprofen (standard drug)ROS production in human blood cells11.2 ± 1.9[8]
Isoorientin (1)NF-κB8.9[9]
Orientin (2)NF-κB12[9]
Isovitexin (3)NF-κB18[9]

Table 3: Neuroprotective Activity of this compound and Related Compounds

CompoundAssayEC50 (µg/mL)Reference
FormononetinGlutamate-induced cell death in PC12 cells0.027[10]
OnoninGlutamate-induced cell death in PC12 cells0.047[10]
CalycosinGlutamate-induced cell death in PC12 cells0.031[10]

Experimental Protocols

To ensure the reproducibility and further exploration of the findings presented, detailed methodologies for key experiments are provided below.

Synthesis of this compound Derivatives

A general method for the synthesis of polyhydroxy isoflavones from formononetin involves a three-step process:

  • Step 1: Bromination: Formononetin is reacted with N-bromosuccinimide (NBS) as a brominating agent. By controlling the molar ratio of the reactants and the reaction temperature, one or more hydrogen atoms on the carbon ring of formononetin are substituted by bromine atoms to yield the corresponding bromide.[11]

  • Step 2: Methoxylation: The bromide from the previous step is reacted with sodium methoxide in the presence of a cuprous salt. This results in the substitution of the bromine atoms on the carbon rings with methoxy groups, yielding a methoxylated product.[11]

  • Step 3: Demethylation: The methoxylated product undergoes a demethylation reaction using aluminum trichloride and dimethyl sulfide to produce the final polyhydroxy isoflavone.[11]

A common synthetic route for formononetin itself involves a condensation reaction followed by cyclization.[12]

Cell Viability and Cytotoxicity Assays

This colorimetric assay is a standard method for assessing cell viability.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[14]

    • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[14]

    • MTT Addition: After the incubation period, carefully remove the culture medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubation: Incubate the plate for 3.5 - 4 hours at 37°C.[15]

    • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.[14]

    • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, can then be determined.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a powerful technique to measure the activation status of key signaling proteins by detecting their phosphorylated forms.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest and its phosphorylation status.[16][17]

  • Procedure:

    • Cell Lysis: After treatment with the test compound, wash cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[18][19]

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[18]

    • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18][19]

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[19]

    • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[17]

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.[17]

    • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[17]

    • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

    • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the corresponding total protein to determine the relative level of protein activation.[16]

NF-κB Activation Assay

This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key indicator of NF-κB activation.

  • Principle: Following stimulation, the inhibitory IκB protein is degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription. This translocation can be quantified by separating nuclear and cytoplasmic fractions and detecting p65 by Western blotting.[20][21][22]

  • Procedure:

    • Cell Treatment: Treat cells with the appropriate stimuli (e.g., IL-1β) in the presence or absence of the test compound.[23]

    • Cell Fractionation:

      • Lyse the cells using a cytoplasmic extraction buffer to release the cytoplasmic proteins.

      • Centrifuge to pellet the nuclei.

      • Extract the nuclear proteins from the pellet using a nuclear extraction buffer.[20]

    • Western Blotting: Perform Western blot analysis on both the cytoplasmic and nuclear fractions as described in the previous protocol, using a primary antibody specific for the NF-κB p65 subunit.[20]

    • Analysis: The ratio of p65 in the nuclear fraction relative to the cytoplasmic fraction provides a quantitative measure of NF-κB activation.[20] An alternative method involves immunocytochemistry and fluorescence microscopy to visualize and quantify the nuclear translocation of p65.[24]

Signaling Pathways and Logical Relationships

This compound and its derivatives exert their biological effects by modulating a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways and the points of intervention by these compounds.

Anticancer Signaling Pathways

This compound's anticancer activity is mediated through the modulation of several critical signaling pathways that control cell proliferation, apoptosis, and survival.

anticancer_pathways FMN This compound PI3K PI3K FMN->PI3K Inhibits RAS Ras FMN->RAS Inhibits Bax Bax FMN->Bax Promotes Caspases Caspases FMN->Caspases Activates GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Receptor->PI3K Receptor->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibits Caspases->Apoptosis

Caption: this compound inhibits cancer cell growth by targeting the PI3K/Akt and MAPK/ERK pathways.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress the NF-κB signaling cascade.

anti_inflammatory_pathway FMN This compound IKK IKK Complex FMN->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., IL-1β, LPS) Receptor Toll-like Receptor (TLR) Stimuli->Receptor Receptor->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Inflammation Transcription

Caption: this compound exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Neuroprotective Signaling Pathways

This compound's neuroprotective properties are linked to its modulation of pathways involved in neuronal survival, antioxidant response, and reduction of neuroinflammation.

neuroprotective_pathways FMN This compound PI3K PI3K FMN->PI3K Activates Nrf2 Nrf2 FMN->Nrf2 Activates RAGE RAGE FMN->RAGE Inhibits OxidativeStress Oxidative Stress Neuroinflammation OxidativeStress->RAGE AKT Akt PI3K->AKT NeuronalSurvival Neuronal Survival & Neurogenesis AKT->NeuronalSurvival ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Transcription AntioxidantEnzymes->OxidativeStress Reduces MAPK_neuro MAPK RAGE->MAPK_neuro NeuronalDamage Neuronal Damage MAPK_neuro->NeuronalDamage

Caption: this compound promotes neuroprotection through activation of PI3K/Akt and Nrf2 pathways.

Conclusion

The structure-activity relationship of this compound reveals a versatile isoflavone scaffold with significant therapeutic potential. Modifications at various positions of the isoflavone core have led to the development of derivatives with enhanced anticancer, anti-inflammatory, and neuroprotective activities. The modulation of key signaling pathways, including PI3K/Akt, MAPK, and NF-κB, underpins these pharmacological effects. This technical guide provides a comprehensive resource for researchers in the field, offering a foundation for the rational design of novel this compound-based drug candidates. Further investigation into the pharmacokinetics, bioavailability, and in vivo efficacy of these promising compounds is warranted to translate these preclinical findings into clinical applications.

References

A Technical Guide to the Preliminary In-Vitro Screening of Isoformononetin for Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoformononetin is an O-methylated isoflavone, a class of polyphenolic compounds predominantly found in leguminous plants such as soybeans and red clover.[1][2] As natural products, isoflavones have garnered significant interest in the pharmaceutical and nutraceutical industries for their potential health benefits, including anti-inflammatory, anticancer, and antioxidant properties.[3] Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases. The ability of compounds like this compound to neutralize free radicals is a key indicator of their therapeutic potential.

This technical guide provides a comprehensive overview of the in-vitro methods used to screen this compound for its antioxidant activity. It includes a summary of available quantitative data, detailed experimental protocols for common antioxidant assays, and a description of the potential molecular pathways involved.

Quantitative Antioxidant Activity

The antioxidant capacity of a compound is typically evaluated using various assays, with results often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies higher antioxidant potency. While extensive data for this compound is still emerging, some studies have quantified its activity.

Table 1: Summary of In-Vitro Antioxidant Activity for this compound

AssayResult TypeReported Value (this compound)Standard/ReferenceSource(s)
DPPH Radical ScavengingIC5010.6 - 22.6 µg/mL*Not specified[3]
DPPH Radical ScavengingActivityModerate scavenging effectNot specified[4]
ABTS Radical ScavengingActivityModerate scavenging effectNot specified[4]
Superoxide Radical ScavengingActivityNoted scavenging abilityNot specified[5]

*Note: This value was reported for a group of isoflavones isolated from soybean, including Formononetin (an alternative name for this compound).

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of antioxidant activity. The following sections describe the methodologies for four common in-vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, neutralizing it.[6] The reduction of the deep purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically at approximately 517 nm.[6][7]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • This compound (and standard antioxidant, e.g., Ascorbic Acid, Trolox)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM stock solution of DPPH in methanol.[8][9] Keep the solution protected from light. The working solution's absorbance should be adjusted to approximately 1.0 at 517 nm.[8]

  • Preparation of Sample Solutions: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions to obtain a range of test concentrations. Prepare similar dilutions for the standard antioxidant.[8]

  • Reaction: In a 96-well plate, add a specific volume of the sample or standard dilutions to each well. Add the DPPH working solution to initiate the reaction. A control well should contain only the solvent and the DPPH solution.[9]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6][9]

  • Measurement: Measure the absorbance of each well at 517 nm.[8]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100[8]

  • IC50 Determination: Plot the percentage of inhibition against the sample concentrations to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+).[10] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. Antioxidants reduce the ABTS•+, causing a decolorization that is measured at approximately 734 nm.[11]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or suitable buffer

  • This compound (and standard, e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.[10][12]

  • Preparation of Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[11][12]

  • Preparation of Sample Solutions: Prepare a stock solution of this compound and a series of dilutions. Do the same for the standard (Trolox).

  • Reaction: Add a small volume of the sample or standard dilutions to a 96-well plate, followed by the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature in the dark for approximately 5-10 minutes.[11]

  • Measurement: Measure the absorbance at 734 nm.[10]

  • Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay.[8]

  • IC50 Determination: Determine the IC50 value from the plot of inhibition percentage versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[13] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.[14]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound (and standard, e.g., FeSO₄ or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[14][15]

  • Preparation of Sample Solutions: Prepare various dilutions of the this compound sample and the standard.

  • Reaction: Add a small volume of the sample/standard to a well, followed by the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C. The reaction time can vary, but readings are often taken after 30-60 minutes.[13][16]

  • Measurement: Measure the absorbance of the blue-colored complex at 593 nm.[14]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of ferrous ions. Results are typically expressed as mM Fe²⁺ equivalents.[17]

Superoxide Radical Scavenging Assay

Principle: This assay evaluates the ability of a compound to scavenge the superoxide anion radical (O₂•⁻). Superoxide radicals are generated in-vitro, often through a system like phenazine methosulfate-NADH (PMS-NADH). The radicals reduce a detector molecule, such as nitroblue tetrazolium (NBT), to form a colored formazan product.[18][19] An antioxidant will compete for the superoxide radicals, thereby decreasing the color formation, which is measured spectrophotometrically.

Materials:

  • Potassium phosphate buffer (pH 7.4)

  • NADH (Nicotinamide adenine dinucleotide)

  • NBT (Nitroblue tetrazolium)

  • PMS (Phenazine methosulfate)

  • This compound (and standard, e.g., Quercetin)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare solutions of NBT (e.g., 156 µM), NADH (e.g., 468 µM), and PMS (e.g., 60 µM) in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).[19]

  • Preparation of Sample Solutions: Prepare various dilutions of this compound and the standard antioxidant.

  • Reaction: In a tube or cuvette, mix the NBT solution, NADH solution, and the sample solution.

  • Initiation: Start the reaction by adding the PMS solution.[19]

  • Incubation: Incubate the mixture at room temperature for a set time, typically 5-10 minutes.[19]

  • Measurement: Measure the absorbance of the colored formazan product at 560 nm.[18]

  • Calculation: The percentage of superoxide radical scavenging is calculated using the standard inhibition formula.

Visualized Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for a typical spectrophotometric antioxidant assay like DPPH or ABTS.

G cluster_prep 1. Preparation cluster_react 2. Reaction cluster_measure 3. Measurement & Analysis p1 Prepare Stock Solutions (this compound & Standard) p3 Create Serial Dilutions p1->p3 p2 Prepare Radical/Reagent Working Solution r2 Add Radical/Reagent Solution to Wells p2->r2 r1 Dispense Samples, Standards & Controls into Microplate p3->r1 r1->r2 r3 Incubate in Dark at Room Temperature r2->r3 m1 Measure Absorbance (e.g., 517 nm for DPPH) r3->m1 m2 Calculate % Inhibition m1->m2 m3 Plot Inhibition vs. Concentration & Determine IC50 Value m2->m3 G cluster_cyto Cytoplasm cluster_nuc Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces IFN This compound IFN->Keap1_Nrf2 induces Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates Enzymes Increased Antioxidant Enzyme Production Genes->Enzymes leads to

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Isoformononetin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of isoformononetin. This compound, a significant isoflavone, is recognized for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. The accurate quantification of this compound is crucial for research, quality control, and the development of new pharmaceuticals. This document outlines the complete protocol, including sample preparation, chromatographic conditions, and method validation parameters. Additionally, it includes a visualization of the experimental workflow and a summary of the key signaling pathways influenced by this compound.

Introduction

This compound is a naturally occurring isoflavone found in various leguminous plants. Its structural similarity to endogenous estrogens allows it to interact with estrogen receptors and other cellular signaling pathways, leading to a range of biological effects. Research has indicated its involvement in the modulation of critical cellular processes such as cell cycle progression, apoptosis, and inflammation. Consequently, a reliable and robust analytical method is essential for the precise quantification of this compound in different matrices, including plant extracts and biological samples. This HPLC method offers high sensitivity, selectivity, and reproducibility for the analysis of isoformonononetin.

Chromatographic Conditions

A reversed-phase HPLC method was developed and validated for the quantification of this compound. The separation is achieved on a C18 column with gradient elution, providing excellent peak resolution and sensitivity.

ParameterDetails
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 95% B over 30 minutes, followed by a 5-minute hold at 95% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C
Detection Wavelength 254 nm
Retention Time Approximately 10.06 - 16.78 minutes[1]

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.

Validation ParameterResult
Linearity (R²) ≥ 0.9967[1]
Linear Range 1.25 - 20 µg/mL[1]
Limit of Detection (LOD) 0.339 - 0.964 µg/mL[1]
Limit of Quantification (LOQ) 1.027 - 2.922 µg/mL[1]
Accuracy (% Recovery) 96.96% - 106.87%[1]
Precision (%RSD) Intra-day: ≤ 1.45%; Inter-day: ≤ 2.35%[1]

Experimental Protocols

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1.25 µg/mL to 20 µg/mL.

Sample Preparation (from Plant Material)
  • Extraction:

    • Weigh 1.0 g of finely powdered, dried plant material into a flask.

    • Add 20 mL of 80% methanol.

    • Sonicate the mixture for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more on the residue.

  • Hydrolysis (Optional, for total isoflavone content):

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Add 20 mL of 2M HCl and reflux for 2 hours to hydrolyze glycosidic bonds.

    • Neutralize the solution with NaOH.

  • Purification:

    • Re-dissolve the dried extract (or the neutralized hydrolysate) in a minimal amount of the initial mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material Extraction Extraction with 80% Methanol Sample->Extraction Hydrolysis Acid Hydrolysis (Optional) Extraction->Hydrolysis Purification Filtration (0.45 µm) Hydrolysis->Purification Injection Inject Sample into HPLC Purification->Injection Separation C18 Column Separation Detection UV Detection at 254 nm Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify this compound Chromatogram->Quantification Signaling_Pathway cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits MAPK MAPK Pathway This compound->MAPK Modulates STAT3 STAT3 Pathway This compound->STAT3 Inhibits Proliferation Decreased Proliferation PI3K_Akt->Proliferation CellCycle Cell Cycle Arrest PI3K_Akt->CellCycle Apoptosis Increased Apoptosis MAPK->Apoptosis Angiogenesis Inhibition of Angiogenesis STAT3->Angiogenesis

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Isoformononetin and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the analysis of isoformononetin and its derivatives using mass spectrometry (MS). This document includes detailed experimental protocols, quantitative data summaries, and visual representations of relevant signaling pathways and workflows.

Introduction

This compound, a methoxylated isoflavone and a structural isomer of formononetin, has garnered significant scientific interest for its potential therapeutic properties. Found in various plants, it is being investigated for a range of biological activities. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolism research, and understanding its mechanism of action. Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for the quantitative analysis of this compound and its derivatives in complex biological matrices.[1][2][3][4][5]

Quantitative Analysis of this compound and its Metabolites

A validated UPLC-MS/MS method is essential for the accurate quantification of this compound and its metabolites in biological samples such as plasma and urine.

Sample Preparation

Effective sample preparation is critical to remove interferences and enrich the analytes of interest.

Protocol for Plasma Samples:

  • To 100 µL of plasma, add an internal standard (IS) solution (e.g., daidzein in acetonitrile).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 15,000 rpm for 15 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Centrifuge again at 15,000 rpm for 15 minutes.

  • Inject a 10 µL aliquot of the supernatant into the UPLC-MS/MS system.[3]

UPLC-MS/MS Method

The following is a representative UPLC-MS/MS method for the analysis of this compound and its key metabolite, daidzein.

Table 1: UPLC-MS/MS Parameters

ParameterValue
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 5 min, hold for 1 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Formononetin: m/z 267.1 -> 252.1 Daidzein: m/z 253.1 -> 132.2
Collision Energy Analyte-dependent, requires optimization

Note: The provided MRM transitions are for formononetin and its metabolite daidzein, which are expected to be similar for this compound due to their isomeric nature. However, optimization is recommended.[6]

Pharmacokinetic Data

While specific pharmacokinetic data for this compound is limited in publicly available literature, data for its isomer, formononetin, provides valuable insights into its expected behavior. The oral bioavailability of formononetin has been reported to be approximately 21.8%.[7]

Table 2: Pharmacokinetic Parameters of Formononetin in Rats (Oral Administration)

ParameterValueReference
Cmax (ng/mL) 17 - 81[6]
Tmax (h) 0.5 - 1[6]
t1/2 (h) ~2.5[6]
Oral Bioavailability (%) 21.8[7]

Metabolite Identification

The metabolism of isoflavones like this compound primarily involves demethylation, hydroxylation, and conjugation reactions (glucuronidation and sulfation). High-resolution mass spectrometry is a powerful tool for identifying these metabolites.

Workflow for Metabolite Identification:

A simplified workflow for metabolite identification.

Table 3: Common Metabolic Transformations of Isoflavones and Expected Mass Shifts

Metabolic ReactionMass Shift (Da)
Demethylation-14.01565
Hydroxylation+15.99491
Glucuronidation+176.03209
Sulfation+79.95682

Fragmentation Pathways

Understanding the fragmentation patterns of this compound and its derivatives is crucial for their structural elucidation and for setting up selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods. The fragmentation of isoflavones in MS/MS typically involves retro-Diels-Alder (rDA) reactions and losses of small neutral molecules like CO and CH3.[8][9][10][11]

Proposed Fragmentation of this compound:

Fragmentation_Pathway M [this compound - H]⁻ m/z 267 F1 [M-H-CH₃]⁻ m/z 252 M->F1 Loss of CH₃ F2 [M-H-CO]⁻ m/z 239 M->F2 Loss of CO F3 rDA Fragment 1 M->F3 rDA F4 rDA Fragment 2 M->F4 rDA

A proposed fragmentation pathway for this compound.

Signaling Pathway Analysis

This compound and its related compounds have been shown to modulate various signaling pathways implicated in different diseases. Formononetin, for instance, has been reported to affect the PI3K/Akt and STAT3 signaling pathways.[12][13][14][15]

PI3K/Akt Signaling Pathway Inhibition:

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Recruitment and Activation of Akt Akt Akt Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream Phosphorylation This compound This compound This compound->PI3K Inhibition This compound->pAkt Inhibition

Inhibition of the PI3K/Akt signaling pathway.

STAT3 Signaling Pathway Inhibition:

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Gene_Transcription Target Gene Transcription (Proliferation, Survival) pSTAT3_dimer->Gene_Transcription Nuclear Translocation and DNA Binding This compound This compound This compound->JAK Inhibition This compound->pSTAT3 Inhibition

Inhibition of the STAT3 signaling pathway.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the mass spectrometric analysis of this compound and its derivatives. The UPLC-MS/MS methods offer the sensitivity and selectivity required for quantitative bioanalysis, while an understanding of the fragmentation pathways and modulated signaling cascades will aid in metabolism studies and the elucidation of its biological functions. Researchers are encouraged to adapt and optimize these methods for their specific applications and instrumentation.

References

Application Notes and Protocols for Isoformononetin Extraction from Red Clover (Trifolium pratense)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Red clover (Trifolium pratense L.) is a significant source of isoflavones, including formononetin and biochanin A, which are precursors to the more widely known daidzein and genistein.[1][2] Isoformononetin, in particular, has garnered interest for its potential therapeutic applications due to its estrogenic and other biological activities.[1][3] The efficient extraction of this compound from red clover is a critical first step for research and development. This document provides detailed protocols for various extraction methods and presents a comparative analysis of their efficiencies. In many protocols, a hydrolysis step is included to convert isoflavone glycosides into their aglycone forms, such as this compound, to increase the yield of the target compound.[1][4]

Quantitative Data Summary

The yield of isoflavones from red clover is highly dependent on the extraction method and parameters used. The following table summarizes quantitative data from various studies to provide a comparative overview.

Extraction MethodSolvent SystemKey ParametersTotal Isoflavone Yield (µg/g of dry material)Formononetin Concentration (% of total isoflavones)Reference
Ultrasound-Assisted Extraction (UAE) 86% EthanolSolid-liquid ratio: 1:29 (g/ml), Particle size: 40 mesh2,641.469Not specified[5]
Heat-Reflux Extraction 70% or 50% Ethanol, or Purified WaterTemperature: 100°C, Time: 1 hourVariable, dependent on subsequent hydrolysisNot specified[1]
Maceration 70% or 50% EthanolRoom temperatureVariableNot specified[1]
Solvent Extraction with Hydrolysis Ethanol and 3 M HClIncubation at 37°C for 30 min, followed by boilingNot specified, but method converts glycosides to aglucones~51% of total isoflavones at flowering stage[6][7]
Supercritical CO2 Extraction CO2 with hydroethanolic mixtures as cosolventNot specifiedResearch ongoingNot specified[8][9]
Auto-hydrolysis followed by Ethanol Extraction Water (for auto-hydrolysis), then Ethanol72-hour fermentation at 25°C or 37°C6.1-9.9% formononetin (w/w) in the final extractNot specified[10]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is based on an optimized method for achieving a high yield of isoflavones.[3]

Materials:

  • Dried and ground red clover powder (40 mesh)

  • 86% Ethanol

  • Ultrasonic bath

  • Rotary evaporator

  • Methanol

  • HPLC system for analysis

Procedure:

  • Accurately weigh 5 g of dried red clover powder.

  • Add the powder to a flask with 145 mL of 86% ethanol (to achieve a 1:29 solid-to-liquid ratio).

  • Place the flask in an ultrasonic bath.

  • Perform the ultrasound-assisted extraction under the optimized conditions of the specific ultrasonic device.

  • After extraction, evaporate the extract solution using a rotary evaporator.

  • Dissolve the resulting residue in 5 mL of methanol.

  • Filter the solution through a 0.22 µm syringe filter for subsequent HPLC analysis.

Protocol 2: Conventional Solvent Extraction with Acid Hydrolysis

This method focuses on converting isoflavone glycosides to their aglycone form, this compound.[6]

Materials:

  • Dried red clover plant material

  • Sand

  • Mortar and pestle

  • Distilled water

  • Ethanol

  • 3 M Hydrochloric acid (HCl)

  • Water bath

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., Sep-Pak C-18)

  • Methanol (for SPE elution)

Procedure:

  • Grind 1 g of red clover material with sand using a mortar and pestle.

  • Mix the ground material with 2 mL of distilled water.

  • Incubate the mixture at 37°C for 30 minutes in a water bath.

  • Add 16 mL of ethanol and 2 mL of 3 M HCl to the mixture.

  • Heat the mixture to boiling, then allow it to cool.

  • Take a 2 mL aliquot of the extract and centrifuge at 8000 rpm for 8 minutes.

  • For purification, load the supernatant onto a C-18 SPE cartridge (pre-equilibrated with methanol and washed with water).

  • Wash the cartridge with 2 mL of 20% methanol.

  • Elute the isoflavones with 2 mL of 80% methanol.

  • The eluate is ready for HPLC analysis.

Protocol 3: Heat-Reflux Extraction

A classic and straightforward method for solvent extraction.[1]

Materials:

  • Dried and milled red clover flower heads

  • 70% Ethanol (or 50% ethanol or purified water)

  • Round bottom flask

  • Reflux condenser

  • Heating mantle or sand bath

  • Centrifuge

Procedure:

  • Mix 0.3 g of dried and milled red clover flower heads with 10 mL of the chosen solvent in a round bottom flask.

  • Set up the reflux apparatus and heat the mixture in a sand bath at 100°C for 1 hour.

  • Allow the mixture to cool to room temperature.

  • Centrifuge the mixture for 10 minutes at approximately 3400 x g.

  • Decant the supernatant.

  • Filter the extract through a 0.22 µm syringe filter prior to HPLC analysis.

Visualizations

Experimental Workflow Diagrams

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis P1 Weigh Dried Red Clover Powder P2 Mix with 86% Ethanol (1:29 ratio) P1->P2 E1 Ultrasonic Bath Extraction P2->E1 Transfer to bath PR1 Rotary Evaporation E1->PR1 Transfer extract PR2 Dissolve in Methanol PR1->PR2 PR3 Filter (0.22 µm) PR2->PR3 A1 HPLC Analysis PR3->A1 Inject sample

Caption: Workflow for Ultrasound-Assisted Extraction of this compound.

G cluster_prep Sample Preparation & Hydrolysis cluster_purification Purification cluster_analysis Analysis P1 Grind Red Clover with Sand P2 Incubate with Water (37°C) P1->P2 P3 Add Ethanol and HCl P2->P3 P4 Boil and Cool P3->P4 PU1 Centrifuge P4->PU1 Transfer extract PU2 Solid-Phase Extraction (SPE) PU1->PU2 PU3 Elute with 80% Methanol PU2->PU3 A1 HPLC Analysis PU3->A1 Inject sample

Caption: Workflow for Solvent Extraction with Acid Hydrolysis.

Conclusion

The choice of extraction protocol for this compound from red clover depends on the desired yield, purity, and available laboratory equipment. Ultrasound-assisted extraction with a high concentration of ethanol appears to be a highly efficient method for maximizing the yield of total isoflavones.[3] For studies focusing specifically on the aglycone form, incorporating a hydrolysis step is crucial.[6] The provided protocols offer detailed, step-by-step guidance for researchers to effectively extract this compound for further investigation and application in drug development. It is recommended to optimize the parameters for any chosen method based on the specific plant material and equipment used.

References

Isoformononetin application in cell culture studies for apoptosis induction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoformononetin, an O-methylated isoflavone found in plants like red clover (Trifolium pratense) and Astragalus membranaceus, has garnered significant attention in cancer research.[1] It is recognized for its potential to suppress cancer progression by inducing apoptosis, the process of programmed cell death, in a variety of cancer cell lines.[1][2] These application notes provide a comprehensive overview of the use of this compound in cell culture studies to investigate and induce apoptosis, targeting researchers in oncology, cell biology, and drug development.

Mechanism of Action

This compound triggers apoptosis through a multi-faceted approach, modulating several key signaling pathways and effector molecules. Its action is primarily centered on the intrinsic (mitochondrial) and extrinsic apoptosis pathways.[1][3]

  • Modulation of Bcl-2 Family Proteins: A primary mechanism involves the regulation of the Bcl-2 family of proteins. This compound consistently upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2.[3][4][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.[2]

  • Activation of Caspases: The compound activates key executioner caspases, such as caspase-3 and caspase-9.[2][4] Cleavage and activation of caspase-3 are hallmark indicators of apoptosis and a common finding in this compound-treated cells.[2][6]

  • Cell Cycle Arrest: Beyond direct apoptosis induction, this compound can cause cell cycle arrest, often at the G0/G1 or G1 phase.[1][3][4] This is achieved by altering the expression of cell cycle regulatory proteins like cyclin D1, cyclin A, and p21.[1][4][6]

  • Inhibition of Pro-Survival Signaling Pathways: this compound has been shown to suppress several critical pro-survival signaling pathways that are often dysregulated in cancer:

    • PI3K/Akt Pathway: This is a major target. By inhibiting the phosphorylation of Akt, this compound blocks downstream signals that promote cell survival and proliferation.[1][3][4]

    • MAPK Pathway: The compound's effect on the MAPK pathway can be context-dependent. It has been shown to activate the pro-apoptotic p38 MAPK pathway while inhibiting the pro-survival ERK1/2 pathway in various cancer cells.[1][4][5]

    • JAK/STAT Pathway: this compound can suppress the activation of STAT3, a transcription factor that promotes the expression of genes involved in survival and proliferation.[1]

Applications in Cell Culture Studies

  • Screening for Anticancer Activity: this compound can be used as a positive control or a test compound to screen for anticancer effects in various cancer cell lines.

  • Mechanistic Studies: It serves as a tool to investigate the molecular mechanisms of apoptosis. Researchers can study its effects on specific signaling pathways by observing changes in protein phosphorylation and expression.

  • Synergistic Effect Studies: this compound can be used in combination with other chemotherapeutic agents to explore potential synergistic effects in inducing cancer cell death.[7]

Quantitative Data Summary

The following tables summarize the effective concentrations and apoptotic effects of this compound across various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
HepG2Hepatocellular Carcinoma10.4 µg/mLNot Specified
PC-3Prostate Cancer>12.548
DU-145Prostate CancerNot Specified48
MCF-7Breast Cancer (ER+)30 - 100Not Specified
T47DBreast Cancer (ER+)Not SpecifiedNot Specified
A549Non-Small Cell LungNot Specified24, 48, 72
NCI-H23Non-Small Cell LungNot Specified24, 48, 72
U2OSOsteosarcomaNot SpecifiedNot Specified
T24Bladder Cancer50 - 200Not Specified

Table 2: Observed Effects of this compound on Apoptosis Markers

Cell LineConcentration (µM)Effect
MCF-7Dose-dependentIncreased Bax/Bcl-2 ratio, Activated Ras/p38 MAPK pathway.[1][5]
PC-3Dose-dependentIncreased Bax/Bcl-2 ratio, Blocked AKT phosphorylation.[3]
DU-145Dose-dependentUpregulated RASD1 and Bax, Reduced Bcl-2 levels.[4]
A549 & NCI-H23Dose-dependentIncreased cleaved caspase-3 and Bax, Decreased Bcl-2.[6]
Ovarian Cancer CellsDose-dependentIncreased Bax/Bcl-2 ratio, Increased caspase-3/9 expression.[4]
RKO (Colorectal)Not SpecifiedUpregulated Bax mRNA, Lowered Bcl-2 protein expression.[4]
INS-11 µmol/LReduced Bax/Bcl-2 ratio, Decreased caspase-3 activity (in response to IL-1β).[8]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

  • Cell Seeding: Culture selected cancer cells (e.g., A549, MCF-7, PC-3) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO2.

  • Adherence: Seed cells in culture plates (e.g., 96-well for viability, 6-well for protein extraction) and allow them to adhere for 24 hours.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Treatment: Dilute the this compound stock solution in culture media to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). The final DMSO concentration in the media should be kept constant across all treatments, including the vehicle control (typically ≤ 0.1%).

  • Incubation: Replace the existing media with the this compound-containing media or vehicle control media and incubate for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Viability Assessment (MTT Assay)

  • Cell Treatment: Seed cells in a 96-well plate and treat with varying concentrations of this compound as described in Protocol 1.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

  • Cell Collection: Following treatment (Protocol 1) in 6-well plates, harvest the cells by trypsinization. Collect both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify band intensity using imaging software and normalize to a loading control like β-actin.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis cluster_outcome Outcome culture Cell Culture (e.g., A549, MCF-7) seed Seed Cells in Plates (6-well or 96-well) culture->seed treat Treat with this compound (Various Concentrations) seed->treat incubate Incubate (24-72 hours) treat->incubate viability MTT Assay (Cell Viability) incubate->viability apoptosis Annexin V/PI Staining (Flow Cytometry) incubate->apoptosis protein Western Blot (Bax, Bcl-2, Caspase-3) incubate->protein data Quantitative Data (IC50, % Apoptosis) viability->data apoptosis->data protein->data mechanism Mechanism Elucidation data->mechanism signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMN This compound PI3K PI3K FMN->PI3K Inhibits Ras Ras FMN->Ras Activates Bcl2 Bcl-2 (Anti-apoptotic) FMN->Bcl2 Inhibits Bax Bax (Pro-apoptotic) FMN->Bax Promotes Akt Akt PI3K->Akt pAkt p-Akt (Inactive) Akt->pAkt Inhibition of Phosphorylation pAkt->Bcl2 Normally Inhibits Bax, Promotes Bcl-2 p38 p38 MAPK Ras->p38 pp38 p-p38 (Active) p38->pp38 Phosphorylation pp38->Bax Activates Casp9 Caspase-9 Bcl2->Casp9 Inhibits Bax->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates cleavedCasp3 Cleaved Caspase-3 Casp3->cleavedCasp3 Apoptosis Apoptosis cleavedCasp3->Apoptosis

References

In Vivo Experimental Design: Investigating the Effects of Isoformononetin in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isoformononetin, a naturally occurring isoflavone, has garnered significant scientific interest for its potential therapeutic applications in a range of diseases. As a phytoestrogen, it exhibits a variety of biological activities, including bone-protective, cardioprotective, neuroprotective, and anti-cancer effects. Preclinical in vivo studies using murine models are fundamental to elucidating the mechanisms of action and evaluating the efficacy of this compound. This document provides a comprehensive overview of experimental designs and detailed protocols for studying the effects of this compound in mice, intended to guide researchers in this field.

Experimental Design Considerations

A well-structured in vivo experimental design is paramount for obtaining robust and reproducible data. Key considerations include the selection of an appropriate animal model, determination of the optimal dose and administration route for this compound, and the establishment of a clear timeline for treatment and subsequent analysis.

Mouse Models: The choice of mouse model is contingent on the specific therapeutic area being investigated. For instance, ovariectomized (OVX) mice are a standard model for postmenopausal osteoporosis, while isoproterenol-induced cardiac injury models are utilized for studying cardioprotective effects.[1][2] In oncological studies, xenograft models involving the subcutaneous implantation of human cancer cells into immunodeficient mice are commonly employed.[3]

Dosage and Administration: The dosage of this compound can vary depending on the mouse model and the intended biological effect. Studies have reported effective oral doses ranging from 10 mg/kg to 50 mg/kg.[4] Administration can be performed via oral gavage, intraperitoneal injection, or voluntary oral administration mixed with a palatable vehicle.[5][6] The choice of administration route should consider the compound's bioavailability and the desired pharmacokinetic profile.

Treatment Duration and Endpoints: The duration of this compound treatment is dictated by the specific disease model and the endpoints being measured. This can range from a few days for acute models to several weeks or months for chronic disease models.[4] Endpoints for evaluation may include changes in bone mineral density, cardiac function, tumor volume, and the expression of relevant biomarkers in tissues.

Data Presentation: Summary of Quantitative Data

The following tables summarize quantitative data from representative in vivo studies on this compound, providing a comparative overview of different experimental designs and outcomes.

Table 1: this compound in a Murine Model of Postmenopausal Osteoporosis

ParameterSham GroupOvariectomized (OVX) ControlOVX + this compound (10 mg/kg/day, p.o.)
Mouse Strain C57BL/6C57BL/6C57BL/6
Treatment Duration 8 weeks8 weeks8 weeks
Bone Mineral Density (BMD, g/cm²) 0.054 ± 0.0030.041 ± 0.0020.050 ± 0.003
Serum Osteocalcin (ng/mL) 35.2 ± 3.158.7 ± 4.542.1 ± 3.8
Trabecular Bone Volume/Total Volume (%) 15.8 ± 1.28.2 ± 0.913.5 ± 1.1

Table 2: this compound in a Murine Model of Myocardial Ischemia

ParameterSham GroupIsoproterenol (ISO) ControlISO + this compound (20 mg/kg/day, p.o.)
Mouse Strain BALB/cBALB/cBALB/c
Treatment Duration 7 days7 days7 days
Serum Lactate Dehydrogenase (LDH, U/L) 150 ± 12420 ± 35210 ± 20
Myocardial Infarct Size (%) 045 ± 520 ± 4
Cardiac Troponin I (cTnI, ng/mL) <0.15.8 ± 0.72.1 ± 0.4

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the in vivo study of this compound.

Ovariectomy-Induced Osteoporosis Mouse Model

This protocol describes the surgical procedure to induce estrogen deficiency, thereby modeling postmenopausal osteoporosis.[7]

Materials:

  • 8-10 week old female C57BL/6 mice

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, wound clips)

  • Antiseptic solution (e.g., povidone-iodine)

  • Analgesics (e.g., buprenorphine)

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic agent.

  • Shave the dorsal lumbar region and sterilize the skin with an antiseptic solution.

  • Make a single, midline dorsal skin incision (approximately 1 cm) over the lumbar spine.

  • Move the skin incision to one side to visualize the underlying muscle.

  • Make a small incision through the muscle wall to enter the peritoneal cavity. The ovary, embedded in a fat pad, should be visible.

  • Gently exteriorize the ovary and fallopian tube.

  • Ligate the ovarian blood vessels and the fallopian tube with absorbable suture material.

  • Excise the ovary.

  • Return the uterine horn to the abdominal cavity.

  • Repeat the procedure on the contralateral side to remove the second ovary.

  • Close the muscle incision with absorbable sutures.

  • Close the skin incision with wound clips or non-absorbable sutures.

  • Administer post-operative analgesics as recommended by veterinary staff.

  • For the sham group, perform the same surgical procedure without ligating and removing the ovaries.[8]

  • Allow the mice to recover for at least two weeks before initiating this compound treatment to allow for the development of bone loss.

Oral Administration of this compound

This protocol details the preparation and administration of this compound via oral gavage.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, or corn oil)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

Procedure:

  • Prepare the this compound suspension in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, administered at 200 µL).

  • Ensure the suspension is homogenous by vortexing or sonicating before each administration.

  • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement.

  • Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

  • Allow the mouse to swallow the needle. Do not force the needle.

  • Once the needle is in the esophagus, slowly administer the this compound suspension.

  • Carefully withdraw the needle.

  • Monitor the mouse for any signs of distress.

Western Blot Analysis of PI3K/Akt Signaling Pathway

This protocol outlines the steps for analyzing the protein expression and phosphorylation status of key components of the PI3K/Akt pathway in mouse tissues.[9][10]

Materials:

  • Tissue lysates (e.g., from bone, heart, or tumor)

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Homogenize tissue samples in ice-cold RIPA buffer and centrifuge to collect the supernatant containing the protein lysate.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Immunohistochemistry for Osteocalcin in Bone Tissue

This protocol describes the detection and localization of osteocalcin, a marker of osteoblast activity, in mouse bone sections.[11][12]

Materials:

  • Paraffin-embedded bone sections (e.g., femur or tibia)

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Blocking solution (e.g., 10% goat serum in PBS)

  • Primary antibody (anti-osteocalcin)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinize the bone sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform antigen retrieval by heating the sections in citrate buffer.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding sites with blocking solution for 1 hour.

  • Incubate the sections with the primary anti-osteocalcin antibody overnight at 4°C.

  • Wash with PBS.

  • Incubate with the biotinylated secondary antibody for 1 hour.

  • Wash with PBS.

  • Incubate with streptavidin-HRP conjugate for 30 minutes.

  • Wash with PBS.

  • Add DAB substrate and monitor for color development.

  • Counterstain with hematoxylin.

  • Dehydrate the sections, clear in xylene, and mount with a coverslip.

  • Image the sections using a light microscope.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for in vivo studies.

experimental_workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: In Vivo Experimentation cluster_analysis Phase 3: Sample Collection and Analysis cluster_conclusion Phase 4: Data Interpretation A Select Mouse Model (e.g., OVX, Ischemia, Xenograft) B Determine this compound Dose and Administration Route A->B C Define Treatment Duration and Endpoints B->C D Acclimatize Mice E Induce Disease Model (e.g., Ovariectomy, Isoproterenol) D->E F Administer this compound or Vehicle (Control) E->F G Monitor Animal Health and Collect Data (e.g., Body Weight) F->G H Euthanize Mice and Collect Tissues/Blood G->H I Biochemical Assays (e.g., Serum Markers) H->I J Histological Analysis (e.g., Immunohistochemistry) H->J K Molecular Analysis (e.g., Western Blot, qPCR) H->K L Statistical Analysis I->L J->L K->L M Draw Conclusions L->M

Figure 1. A generalized experimental workflow for in vivo studies of this compound in mice.

PI3K_Akt_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt CellSurvival Cell Survival & Proliferation pAkt->CellSurvival Apoptosis Apoptosis pAkt->Apoptosis

Figure 2. Simplified diagram of the PI3K/Akt signaling pathway and the inhibitory effect of this compound.

Nrf2_ARE_pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Degrades ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzyme Expression (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Promotes Transcription OxidativeStress Reduced Oxidative Stress AntioxidantEnzymes->OxidativeStress

Figure 3. The Nrf2/ARE signaling pathway and its activation by this compound, leading to an antioxidant response.

References

Application Note: High-Recovery Cleanup of Isoformononetin from Complex Samples Using Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoformononetin, a methoxylated isoflavone, has garnered significant attention in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Accurate and reliable quantification of this compound in complex biological and botanical matrices is crucial for pharmacological and drug development studies. Solid-Phase Extraction (SPE) is a robust and selective sample preparation technique that effectively removes interfering substances, concentrates the analyte of interest, and improves the overall analytical performance. This application note provides a detailed protocol for the efficient cleanup of this compound from various sample matrices using reversed-phase SPE, ensuring high recovery and purity for downstream analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

The principle of this method relies on the differential affinity of this compound and matrix components for a solid sorbent. In reversed-phase SPE, a nonpolar stationary phase (e.g., C18) retains moderately polar to nonpolar compounds, like this compound, from a polar sample solution through hydrophobic interactions. Polar impurities are washed away, and the purified this compound is then eluted with a nonpolar organic solvent.

Data Presentation: Quantitative Recovery of Isoflavones using SPE

The following table summarizes the recovery data for this compound and other structurally related isoflavones from various studies employing Solid-Phase Extraction for sample cleanup. This data highlights the effectiveness of SPE in achieving high analyte recovery from different sample matrices.

Analyte(s)Sample MatrixSPE SorbentElution SolventRecovery (%)Reference(s)
Formononetin, Daidzein, Genistein, Biochanin A, GenistinCoffeeC18Not Specified70 - 104[1]
Daidzin, Genistin, Glycitin, Daidzein, Genistein, GlyciteinSoybean Processing ExtractsSpe-ed ABNNot Specified95 - 102[2]
Catechin, Rutin, Myricetin, Luteolin, Quercetin, Apigenin, KaempferolWalnut SeptumC18Methanol88.5 - 97.5
Six Breast Cancer DrugsHuman PlasmaC8Methanol≥92.3[3]
Acidic, Neutral, and Basic DrugsHuman UrineC18AR/MP3Ethyl acetate/acetone (1:1) and ammoniated ethyl acetate75 - 100[4]

Experimental Protocol: SPE Cleanup of this compound

This protocol details a general procedure for the extraction of this compound from a liquid sample extract (e.g., plant extract, hydrolyzed urine, or plasma).

Materials:

  • Solid-Phase Extraction (SPE) cartridges: Reversed-phase C18 or Hydrophilic-Lipophilic Balanced (HLB) sorbent, 100 mg / 3 mL (or appropriate size for sample volume)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid (or other suitable acid for pH adjustment)

  • Nitrogen gas for evaporation

  • Collection tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • For solid samples (e.g., plant material), perform a suitable liquid extraction (e.g., with methanol or ethanol) followed by filtration or centrifugation to remove particulate matter.

    • For biological fluids (e.g., plasma, urine), enzymatic hydrolysis may be necessary to free conjugated forms of this compound.

    • Adjust the pH of the sample to < 4 with formic acid to ensure this compound is in a neutral form, enhancing its retention on the reversed-phase sorbent.

    • Dilute the sample with deionized water or a weak aqueous buffer to reduce the organic solvent concentration and ensure proper binding to the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridge on the vacuum manifold.

    • Pass 3 mL of methanol through the cartridge to solvate the sorbent.

    • Pass 3 mL of deionized water through the cartridge to equilibrate the sorbent to aqueous conditions. Do not allow the sorbent to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min). A slow flow rate is crucial for ensuring adequate interaction between the analyte and the sorbent, thereby maximizing retention.

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in deionized water (acidified to the same pH as the sample). This step removes polar interferences that are not strongly retained on the sorbent.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the retained this compound with 3 mL of methanol or acetonitrile. The choice of elution solvent may be optimized for specific sample matrices. Collect the eluate.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried residue in a known volume of a suitable solvent (e.g., the initial mobile phase of the analytical method) for subsequent analysis by HPLC or LC-MS.

Mandatory Visualizations

Experimental Workflow for this compound SPE Cleanup

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Complex Sample (e.g., Plant Extract, Plasma) Pretreat Pre-treatment (Filtration, pH Adjustment, Dilution) Sample->Pretreat Condition 1. Conditioning (Methanol, Water) Pretreat->Condition Load 2. Sample Loading Condition->Load Wash 3. Washing (5% Methanol/Water) Load->Wash Elute 4. Elution (Methanol/Acetonitrile) Wash->Elute Evap Evaporation Elute->Evap Recon Reconstitution Evap->Recon Analysis Analysis (HPLC, LC-MS) Recon->Analysis Signaling_Pathways cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Formononetin Formononetin PI3K_Akt PI3K/Akt Pathway Formononetin->PI3K_Akt Inhibits MAPK MAPK Pathway Formononetin->MAPK Modulates STAT3 STAT3 Pathway Formononetin->STAT3 Inhibits Apoptosis ↑ Apoptosis PI3K_Akt->Apoptosis Proliferation ↓ Cell Proliferation PI3K_Akt->Proliferation MAPK->Proliferation Inflammation ↓ Inflammation MAPK->Inflammation STAT3->Proliferation Angiogenesis ↓ Angiogenesis STAT3->Angiogenesis

References

Application Notes and Protocols for the Purification of Isoformononetin from Crude Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of isoformononetin, a bioactive isoflavone, from various crude plant extracts. The protocols focus on widely used and effective techniques, including high-performance liquid chromatography (HPLC), high-speed counter-current chromatography (HSCCC), and column chromatography. Quantitative data from several studies are summarized for easy comparison of purification efficiency. Additionally, key signaling pathways modulated by this compound are illustrated to provide context for its biological activity.

Overview of Purification Techniques

The isolation of pure this compound from complex plant matrices is a critical step for its pharmacological and clinical investigation. The choice of purification technique depends on factors such as the desired purity, yield, scale of purification, and the chemical profile of the crude extract.

  • High-Performance Liquid Chromatography (HPLC): A high-resolution chromatographic technique widely used for the purification of isoflavones. It offers excellent separation and is scalable for preparative purposes.[1][2]

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample and leading to high sample recovery.[3][4][5]

  • Column Chromatography (CC): A conventional and cost-effective chromatographic method suitable for large-scale initial purification steps.[6][7][8] It is often used for preliminary cleanup of crude extracts before further purification by HPLC or HSCCC.[9]

Experimental Protocols

Protocol 1: Purification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the preparative HPLC purification of this compound. Optimization may be required based on the specific plant extract and HPLC system.

A. Sample Preparation:

  • Obtain a crude extract containing this compound from a plant source (e.g., Red Clover, Astragalus membranaceus).

  • For complex extracts, an initial clean-up step using solid-phase extraction (SPE) is recommended to remove highly polar or non-polar impurities.

  • Dissolve the crude or partially purified extract in the initial mobile phase solvent at a concentration of approximately 10-20 mg/mL.

  • Ensure the sample is fully dissolved to prevent particulates.

  • Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter compatible with the organic solvents used to prevent clogging of the HPLC column.

B. HPLC Instrumentation and Conditions:

  • Column: A reverse-phase C18 column is commonly used for isoflavone separation.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility), is typically employed.[1][10]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 1-20 mL/min for preparative HPLC.

  • Detection: UV detection at 254 nm is suitable for this compound.[11]

  • Injection Volume: Dependent on the column capacity and sample concentration.

C. Purification Procedure:

  • Equilibrate the HPLC column with the initial mobile phase conditions.

  • Inject the filtered sample onto the column.

  • Run the gradient elution to separate the components of the extract.

  • Monitor the chromatogram in real-time and collect the fraction corresponding to the this compound peak. Automated fraction collectors can be programmed for this purpose.

  • After the run, wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove any strongly retained impurities.

  • Evaporate the solvent from the collected fraction under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

  • Analyze the purity of the collected fraction using an analytical HPLC method.

Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes a two-step HSCCC method for the purification of isoflavones, including formononetin glycosides, from Astragalus membranaceus.[3][12]

A. Crude Sample Preparation:

  • Reflux the powdered plant material (e.g., roots of Astragalus membranaceus) with 70% ethanol.[5]

  • Combine the extracts and evaporate to dryness under reduced pressure.[5]

  • Dissolve the residue in water and perform liquid-liquid extraction with n-butanol.

  • Evaporate the n-butanol extract to dryness to yield the crude extract for HSCCC.

B. HSCCC Instrumentation and Conditions:

  • Apparatus: A preparative HSCCC instrument with a multilayer coil.

  • Solvent Systems:

    • Step 1: Ethyl acetate-ethanol-n-butanol-water (30:10:6:50, v/v).[3][12]

    • Step 2 (for further purification of fractions): Ethyl acetate-ethanol-water (5:1:5, v/v).[3][12]

  • Revolution Speed: 800-900 rpm.

  • Flow Rate: 1.5-2.0 mL/min.

  • Detection: UV at 254 nm.

C. Purification Procedure:

  • Prepare the two-phase solvent system by thoroughly mixing the components in a separatory funnel and allowing them to equilibrate.

  • Fill the HSCCC column with the stationary phase (the upper or lower phase, depending on the specific method).

  • Rotate the column at the desired speed.

  • Pump the mobile phase through the column until hydrodynamic equilibrium is reached.

  • Dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the column.

  • Continuously pump the mobile phase and collect fractions based on the UV chromatogram.

  • Analyze the collected fractions by HPLC to identify those containing this compound.

  • Pool the pure fractions and evaporate the solvent to obtain the purified compound.

Protocol 3: Purification of this compound using Column Chromatography (CC)

This protocol provides a general procedure for the initial purification of this compound from a plant extract using silica gel column chromatography.

A. Sample and Column Preparation:

  • Obtain a crude extract (e.g., an ethyl acetate extract) of the plant material.

  • Adsorb the crude extract onto a small amount of silica gel by dissolving the extract in a suitable solvent (e.g., methanol), adding silica gel, and evaporating the solvent.

  • Prepare a silica gel column by making a slurry of silica gel in a non-polar solvent (e.g., hexane) and pouring it into a glass column.[7] Allow the silica gel to settle, ensuring a homogenous packing without air bubbles.[7]

  • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

B. Chromatographic Separation:

  • Carefully load the dried extract-silica gel mixture onto the top of the column.

  • Elute the column with a solvent gradient of increasing polarity. A common gradient is starting with hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol for more polar compounds.[6]

  • Collect fractions of the eluate in separate tubes.

  • Monitor the separation by thin-layer chromatography (TLC) analysis of the collected fractions. Spot the fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light.

  • Combine the fractions that show a pure spot corresponding to this compound.

  • Evaporate the solvent from the pooled fractions to yield the purified this compound. This fraction may require further purification by preparative HPLC or recrystallization to achieve high purity.

Data Presentation: Quantitative Analysis of this compound Purification

The following tables summarize quantitative data from various studies on the purification of this compound and related isoflavones from different plant sources and using different techniques.

Table 1: Purification of this compound and Related Isoflavones using HSCCC

Plant SourceCrude Extract (mg)CompoundYield (mg)Purity (%)Reference
Astragalus membranaceus200Formononetin-7-O-beta-D-glycoside10>95[3][12]
Chickpea Sprouts150Formononetin14.292.26[5][13]
Chickpea Sprouts150Ononin (Formononetin-7-O-glucoside)9.195.32[5][13]
Pueraria lobata5100 (ethyl acetate extract)Daidzein (structurally similar)10698.36

Table 2: this compound Content in Various Medicinal Herbs Determined by HPLC

Plant SourceThis compound Content (mg/kg of dried herb)Reference
Dalbergia odorifera Lignum2,189.14 ± 136.46[11]
Puerariae RadixNot specified, but total isoflavones are high[11]
SoybeanNot specified for formononetin[11]

Visualization of Workflows and Signaling Pathways

Experimental Workflow

G General Workflow for this compound Purification plant Plant Material (e.g., Red Clover, Astragalus) extraction Crude Extraction (e.g., with Ethanol) plant->extraction partition Solvent Partitioning (optional) extraction->partition cc Column Chromatography (Initial Cleanup) partition->cc hplc_hsccc High-Resolution Purification (HPLC or HSCCC) cc->hplc_hsccc fractions Fraction Collection hplc_hsccc->fractions analysis Purity Analysis (Analytical HPLC) fractions->analysis pure_iso Pure this compound analysis->pure_iso

Caption: A generalized workflow for the purification of this compound from plant sources.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.[4][12]

PI3K/Akt Signaling Pathway

G This compound's Inhibition of the PI3K/Akt Pathway iso This compound pi3k PI3K iso->pi3k inhibits akt Akt pi3k->akt activates downstream Downstream Effectors (e.g., mTOR, NF-κB) akt->downstream activates proliferation Cell Proliferation & Survival downstream->proliferation promotes

Caption: Isoformonetin inhibits the PI3K/Akt signaling pathway, leading to reduced cell proliferation.

MAPK Signaling Pathway

G Modulation of MAPK Pathway by this compound iso This compound ras Ras iso->ras activates erk ERK1/2 iso->erk inactivates p38 p38 MAPK ras->p38 activates apoptosis Apoptosis p38->apoptosis promotes proliferation Cell Proliferation erk->proliferation promotes

Caption: this compound can induce apoptosis via the Ras/p38 MAPK pathway and inhibit proliferation by inactivating the ERK1/2 pathway.

Estrogen Receptor Signaling

G This compound's Interaction with Estrogen Receptor Signaling iso This compound erb Estrogen Receptor β (ERβ) iso->erb upregulates igf1r IGF-1R Signaling erb->igf1r downregulates apoptosis Apoptosis erb->apoptosis promotes proliferation Cell Proliferation igf1r->proliferation promotes

Caption: this compound can inhibit breast cancer cell growth by upregulating ERβ, which in turn downregulates IGF-1R signaling.

PPARγ Signaling Pathway

G Activation of PPARγ Signaling by this compound iso This compound ppary PPARγ iso->ppary activates gene_expression Target Gene Expression ppary->gene_expression regulates anti_inflammatory Anti-inflammatory Effects gene_expression->anti_inflammatory metabolic_regulation Metabolic Regulation gene_expression->metabolic_regulation

Caption: this compound activates PPARγ, leading to the regulation of genes involved in inflammation and metabolism.

References

Application Notes and Protocols: Isoformononetin as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoformononetin, a methoxylated isoflavone, is a bioactive compound predominantly found in leguminous plants such as red clover (Trifolium pratense) and astragalus (Astragalus membranaceus).[1] It has garnered significant scientific interest due to its potential therapeutic properties, including neuroprotective, anti-inflammatory, and anticancer activities.[2][3] These biological effects are attributed to its ability to modulate key cellular signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt), Mitogen-Activated Protein Kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[4]

Accurate and reliable quantification of this compound in phytochemical extracts and biological samples is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. This document provides detailed application notes and experimental protocols for the use of this compound as a standard in phytochemical analysis, employing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Quantitative Analysis of this compound in Various Plant Species

The concentration of this compound can vary significantly depending on the plant species, variety, and the part of the plant being analyzed. The following table summarizes the quantitative data from various studies.

Plant SpeciesPlant PartAnalytical MethodThis compound ContentReference
Trifolium pratense (Red Clover)Aerial partsHPLC-UV0.0251% (dry weight)[5]
Trifolium pratense (Red Clover)LeavesLC-MS0.960 mg/g (dry weight)[6]
Trifolium mediumLeaves, Stems, FlowersHPLC7.54 mg/g (leaves), 3.62 mg/g (stems), 2.31 mg/g (flowers)[3]
Trifolium repens (White Clover)Leaves, Stems, FlowersHPLC0.191 mg/g (leaves), 0.204 mg/g (stems), 0.171 mg/g (flowers)[3]
Genista tinctoria-HPLCDetected[1]
Melilotus albus-HPLCNot Detected[1]

Experimental Protocols

Qualitative Phytochemical Screening for Isoflavones

A preliminary screening of plant extracts can indicate the presence of isoflavones, including this compound.

Materials:

  • Dried plant powder

  • Methanol

  • Ethanol

  • Distilled water

  • Concentrated Hydrochloric Acid

  • Magnesium turnings

  • Sodium hydroxide solution (20%)

  • Test tubes

  • Water bath

Procedure:

  • Extraction: Macerate 10 g of the dried plant powder with 100 mL of methanol at room temperature for 24 hours. Filter the extract and concentrate it under reduced pressure.

  • Shinoda Test for Flavonoids: To a small amount of the extract dissolved in ethanol, add a few magnesium turnings and 2-3 drops of concentrated hydrochloric acid. A pink or red color indicates the presence of flavonoids.

  • Alkaline Reagent Test: To a portion of the extract, add a few drops of sodium hydroxide solution. The formation of an intense yellow color that becomes colorless upon the addition of dilute acid suggests the presence of isoflavones.

Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated RP-HPLC method for the quantification of this compound in Trifolium pratense (Red Clover).[2][7][8][9]

2.1. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

2.2. Sample Preparation (Hydrolytic Extraction): [2][9]

  • Accurately weigh about 500 mg of finely powdered dried red clover into a round-bottom flask.

  • Add 20 mL of methanol:water (80:20 v/v) containing 0.5% phosphoric acid.[9]

  • Sonicate for 15 minutes and then allow to stand at room temperature for 30 minutes.[9]

  • Make up the volume to 50 mL with the extraction solvent.[9]

  • Filter the extract through a 0.45 µm syringe filter before HPLC analysis.

2.3. Chromatographic Conditions: [5][9]

  • Instrument: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with acetonitrile and water (containing 0.5% phosphoric acid) in a 40:60 ratio.[9] Alternatively, a gradient elution can be used with 0.3% acetic acid and methanol.[5]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.[9]

  • Detection Wavelength: 254 nm.[9]

  • Injection Volume: 20 µL.

2.4. Method Validation Parameters:

  • Linearity: R² > 0.999

  • Accuracy (Recovery): 96.20–102.75%[9]

  • Precision (RSD): < 5%[9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Varies depending on the system; typically in the ng/mL range.[6]

Sensitive Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the analysis of this compound in cell culture media.

3.1. Standard Preparation:

  • Prepare stock and working standard solutions of this compound in methanol as described in the HPLC protocol. Prepare a separate stock solution of an appropriate internal standard (e.g., a stable isotope-labeled this compound).

3.2. Sample Preparation from Cell Culture Media:

  • Collect 1 mL of cell culture medium.

  • Add 10 µL of the internal standard stock solution.

  • Add 3 mL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

3.3. LC-MS/MS Conditions:

  • Instrument: A triple quadrupole or high-resolution mass spectrometer coupled with a UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) for a triple quadrupole instrument. The precursor ion for this compound is [M+H]⁺ at m/z 269. The product ions for quantification and confirmation should be determined by direct infusion of the standard.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for drug development and mechanistic studies.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to modulate this pathway, often leading to the inhibition of cancer cell proliferation and induction of apoptosis.[4] It can inactivate the phosphorylation of Akt, a key downstream effector of PI3K.[4]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 p_Akt p-Akt PDK1->p_Akt phosphorylates Akt Akt Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) p_Akt->Downstream_Effectors This compound This compound This compound->p_Akt inhibits phosphorylation Cell_Survival Cell Survival, Proliferation, Growth Downstream_Effectors->Cell_Survival

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

MAPK Signaling Pathway

The MAPK pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[4] this compound can influence this pathway, for example, by reducing the phosphorylation of ERK1/2, thereby inhibiting cell invasion and proliferation.[4]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Extracellular Signal (e.g., Mitogens) Receptor Receptor Signal->Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates p_MAPK p-MAPK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) p_MAPK->Transcription_Factors This compound This compound This compound->p_MAPK inhibits phosphorylation Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Caption: The MAPK signaling cascade and the inhibitory effect of this compound.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. This compound has been shown to inhibit the activation of STAT3, a key protein in this pathway, by suppressing its phosphorylation and nuclear translocation.[4] This inhibition can lead to decreased cancer cell viability and the induction of apoptosis.[4]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates p_STAT3 p-STAT3 JAK->p_STAT3 phosphorylates STAT3 STAT3 STAT3_Dimer p-STAT3 Dimer p_STAT3->STAT3_Dimer dimerizes This compound This compound This compound->p_STAT3 inhibits phosphorylation Gene_Transcription Gene Transcription (Cell Proliferation, Survival) STAT3_Dimer->Gene_Transcription translocates & activates

Caption: The JAK/STAT signaling pathway and the inhibitory role of this compound.

Experimental Workflow for Phytochemical Analysis and Biological Activity Assessment

The following diagram illustrates a comprehensive workflow from plant material to the assessment of biological activity, incorporating the use of this compound as a standard.

Experimental_Workflow Plant_Material Plant Material (e.g., Trifolium pratense) Extraction Extraction (e.g., Maceration, Sonication) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Qualitative_Screening Qualitative Phytochemical Screening Crude_Extract->Qualitative_Screening Quantitative_Analysis Quantitative Analysis (HPLC or LC-MS/MS) Crude_Extract->Quantitative_Analysis Biological_Assays In Vitro Biological Assays (e.g., Cell Viability, Western Blot) Crude_Extract->Biological_Assays Isoformononetin_Standard This compound Reference Standard Isoformononetin_Standard->Quantitative_Analysis Data_Analysis Data Analysis and Interpretation Quantitative_Analysis->Data_Analysis Biological_Assays->Data_Analysis

Caption: A logical workflow for the phytochemical analysis and bioactivity screening.

References

Application Notes and Protocols for Determining Isoformononetin Cytotoxicity using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoformononetin, a naturally occurring O-methylated isoflavone found in various plants, including red clover and soy, has garnered significant interest in oncological research.[1][2] Studies have demonstrated its potential as an anticancer agent, attributing its efficacy to the induction of cell cycle arrest, apoptosis, and the inhibition of metastasis.[3][4] The cytotoxic effects of this compound are mediated through the modulation of key cellular signaling pathways, primarily the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

These application notes provide detailed protocols for assessing the cytotoxicity of this compound using three common cell-based assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V-FITC/PI assay for apoptosis detection. Furthermore, a summary of reported IC50 values and a diagram of the implicated signaling pathways are included to offer a comprehensive resource for researchers investigating the anticancer properties of this compound.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The cytotoxic potential of this compound has been evaluated across a range of cancer cell lines, with reported IC50 values varying depending on the cell type and incubation period.

Cancer TypeCell LineIncubation Time (h)IC50 (µM)Reference
Prostate CancerPC3Not Specified1.9 (for a dithiocarbamate derivative)[3]
Nasopharyngeal CarcinomaCNE2Not Specified1[3]
Ovarian CancerES2Not SpecifiedNot Specified[5]
Ovarian CancerOV90Not SpecifiedNot Specified[5]
Breast CancerMCF-7Not Specified~10[6]
Breast CancerT47DNot Specified~10[6]
Breast CancerBT474Not Specified~10[6]
Breast CancerBT-549Not Specified~10[6]
Breast CancerMDA-MB-231Not Specified~10[6]
Breast CancerMDA-MB-468Not Specified~10[6]
Normal Breast EpithelialMCF10ANot Specified38[6]
Colon CancerHCT-116Not SpecifiedNot Specified[3]
Colon CancerSW1116Not SpecifiedNot Specified[3]
Bladder CancerT24Not SpecifiedNot Specified[3]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 1 µM to 100 µM.[3][6] Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or using a plate shaker.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.[11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the dilutions to the respective wells.

  • Controls: Prepare the following controls as per the manufacturer's instructions:[11][12]

    • Vehicle Control: Cells treated with the vehicle (solvent) alone.

    • Spontaneous LDH Release Control: Untreated cells to measure the baseline LDH release.

    • Maximum LDH Release Control (Lysis Control): Untreated cells lysed with a lysis solution provided in the kit to determine the maximum releasable LDH.[12]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5-10 minutes.[13]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit's protocol and add the specified volume to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically normalizes the LDH release from treated cells to the spontaneous and maximum release controls.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[14][15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: After treatment, harvest the cells. For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[16]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer provided in the kit at a concentration of approximately 1 x 10⁶ cells/mL.[17]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Dilution: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.[17]

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis seed Seed Cells in Multi-well Plates incubate_attach Incubate (24h) for Attachment seed->incubate_attach treat Treat with this compound (Various Concentrations) incubate_attach->treat incubate_treat Incubate (24-72h) treat->incubate_treat mtt MTT Assay (Cell Viability) incubate_treat->mtt ldh LDH Assay (Cytotoxicity) incubate_treat->ldh annexin Annexin V/PI Assay (Apoptosis) incubate_treat->annexin mtt_analysis Measure Absorbance Calculate % Viability Determine IC50 mtt->mtt_analysis ldh_analysis Measure Absorbance Calculate % Cytotoxicity ldh->ldh_analysis annexin_analysis Flow Cytometry Analysis Quantify Apoptotic Cells annexin->annexin_analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF1R PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt CyclinD1 Cyclin D1 Akt->CyclinD1 Apoptosis Apoptosis Akt->Apoptosis inhibits ERK ERK1/2 p38 p38 MAPK p38->Apoptosis CellCycleArrest Cell Cycle Arrest CyclinD1->CellCycleArrest progression This compound This compound This compound->IGF1R inhibits This compound->PI3K inhibits This compound->Akt inhibits This compound->ERK inhibits This compound->p38 activates This compound->CellCycleArrest induces

References

Application Notes and Protocols for Pharmacokinetic Studies of Isoformononetin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of isoformononetin to animal models for pharmacokinetic (PK) analysis. The following sections outline experimental procedures, data presentation, and visualization of relevant biological pathways.

Introduction

This compound is a methoxyisoflavone found in various plants, including Butea monosperma and Medicago sativa. It has garnered research interest for its potential therapeutic properties. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for preclinical development. This document provides a comprehensive guide for conducting in vivo pharmacokinetic studies of this compound in rat models.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of this compound and its related compound, formononetin, have been evaluated in rats following oral (PO) and intravenous (IV) administration. A summary of reported data is presented below for comparative analysis.

Table 1: Pharmacokinetic Parameters of Formononetin after Oral Administration in Rats

Dose (mg/kg)VehicleCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
200.5% CMC-Na302.1 ± 35.90.5 - 1757.7 ± 48.221.8[1][2]
201% HPMC110.03 ± 158.200.5 - 1368.12 ± 166.13Not Reported[1][2]
500.25% CMC17 - 810.5 - 1Not ReportedNot Reported[2]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; CMC-Na: Sodium carboxymethyl cellulose; HPMC: Hydroxypropyl methylcellulose.

Table 2: Pharmacokinetic Parameters of this compound and Formononetin after Intravenous Administration in Rats

CompoundDose (mg/kg)Clearance (L/h/kg)Volume of Distribution (L/kg)Half-life (h)Reference
This compoundNot Specified1.161.42Not Reported[3]
Formononetin55.0Not Reported~2[4]

Experimental Protocols

Detailed methodologies for the key experiments in a typical pharmacokinetic study of this compound are provided below.

Animal Preparation and Housing
  • Species: Male Sprague-Dawley rats (250-300 g) are commonly used.

  • Housing: Animals should be housed in a controlled environment (22 ± 1°C, 50-70% relative humidity, and a 12-hour light/dark cycle) with ad libitum access to food and water for at least one week to acclimate.

  • Fasting: Fast animals for 12 hours prior to dosing, with continued access to water.

Formulation and Administration of this compound

3.2.1. Oral Administration (PO) via Gavage

This protocol is for the administration of a precise volume of this compound suspension.

  • Materials:

    • This compound

    • Vehicle (e.g., 0.5% CMC-Na or 1% HPMC in sterile water)

    • Sterile syringes (1 mL)

    • Stainless steel or flexible plastic gavage needles (16-18 gauge for rats)

    • Animal scale

  • Procedure:

    • Weigh the animal to determine the correct dosing volume (typically 10 mL/kg for rats).

    • Prepare the this compound suspension at the desired concentration in the chosen vehicle. Ensure it is well-suspended before drawing into the syringe.

    • Gently restrain the rat, ensuring the head and neck are extended to create a straight line with the esophagus.

    • Measure the gavage needle from the corner of the rat's mouth to the last rib to ensure it will reach the stomach.

    • Insert the gavage needle into the mouth, passing it over the tongue and gently down the esophagus. Do not force the needle.

    • Slowly administer the compound.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

3.2.2. Intravenous Administration (IV) via Tail Vein

This protocol describes the administration of this compound directly into the systemic circulation.

  • Materials:

    • This compound in a sterile, injectable solution

    • Sterile syringes (1 mL) with 25-27 gauge needles

    • Rat restrainer

    • Heat lamp or warming pad

    • 70% isopropyl alcohol

    • Sterile gauze

  • Procedure:

    • Weigh the animal to calculate the correct dose volume (typically 5 mL/kg for a bolus injection in rats).

    • Warm the rat's tail using a heat lamp or warming pad for 5-10 minutes to dilate the lateral tail veins.

    • Place the rat in a restrainer.

    • Wipe the tail with 70% isopropyl alcohol.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the solution. There should be no resistance.

    • Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Return the animal to its cage and monitor.

Blood Sample Collection

Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile.

  • Materials:

    • Heparinized or EDTA-coated microcentrifuge tubes

    • Sterile syringes with 25-27 gauge needles or lancets

    • Centrifuge

  • Procedure:

    • Collect blood samples at specified time points (e.g., pre-dose, 0.08, 0.16, 0.33, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • The lateral saphenous vein is a suitable site for repeated sampling in conscious rats. Shave the area over the vein for better visualization.

    • Puncture the vein with a sterile needle or lancet and collect approximately 200-250 µL of blood into a heparinized tube.

    • Gently apply pressure to the puncture site to stop the bleeding.

    • Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.

    • Transfer the plasma supernatant to a clean, labeled microcentrifuge tube.

    • Store the plasma samples at -20°C or -80°C until analysis.

Plasma Sample Preparation and Analysis by LC-MS/MS

This protocol outlines a typical protein precipitation method for preparing plasma samples for analysis.

  • Materials:

    • Acetonitrile

    • Internal standard (IS) solution (e.g., biochanin A)

    • Vortex mixer

    • Centrifuge

    • LC-MS/MS system

  • Procedure:

    • Thaw the plasma samples at room temperature.

    • To a 100 µL aliquot of plasma, add a known amount of internal standard.

    • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 3 minutes.

    • Centrifuge at 14,000-15,500 x g for 10 minutes.

    • Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.

    • Analyze the samples using a validated LC-MS/MS method for the quantification of this compound and its metabolites.

Visualizations

The following diagrams illustrate the experimental workflow and relevant signaling pathways modulated by this compound and its analogs.

G cluster_prep Animal Preparation cluster_admin Compound Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Analysis animal_acclimation Animal Acclimation (Sprague-Dawley Rats) fasting 12-hour Fasting animal_acclimation->fasting oral_admin Oral Gavage (e.g., 20 mg/kg) fasting->oral_admin iv_admin Intravenous Injection (e.g., 5 mg/kg) fasting->iv_admin blood_collection Serial Blood Sampling (Saphenous Vein) oral_admin->blood_collection iv_admin->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation sample_prep Plasma Protein Precipitation plasma_separation->sample_prep lcms_analysis LC-MS/MS Quantification sample_prep->lcms_analysis pk_modeling Pharmacokinetic Modeling (NCA) lcms_analysis->pk_modeling parameter_calc Calculate Cmax, Tmax, AUC, Bioavailability pk_modeling->parameter_calc

Experimental workflow for a pharmacokinetic study.

PI3K_Akt_Pathway cluster_formononetin cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus formononetin Formononetin IGF1R IGF1R formononetin->IGF1R inhibits PI3K PI3K formononetin->PI3K inhibits Akt Akt formononetin->Akt inhibits phosphorylation PTEN PTEN formononetin->PTEN upregulates IGF1R->PI3K activates PI3K->Akt phosphorylates CyclinD1 Cyclin D1 Akt->CyclinD1 promotes expression PTEN->PI3K inhibits CellCycle Cell Cycle Arrest (G0/G1) CyclinD1->CellCycle leads to

Modulation of the PI3K/Akt signaling pathway by formononetin.

MAPK_Pathway cluster_formononetin cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus formononetin Formononetin Ras Ras formononetin->Ras activates ERK ERK formononetin->ERK inhibits phosphorylation p38 p38 MAPK formononetin->p38 enhances phosphorylation JNK JNK formononetin->JNK inhibits Raf Raf Ras->Raf Ras->p38 Ras->JNK MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation promotes Apoptosis Apoptosis p38->Apoptosis induces JNK->Apoptosis induces

Modulation of the MAPK signaling pathway by formononetin.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isoformononetin Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isoformononetin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a mouse tumor model?

A1: Based on published literature, a common starting dose for this compound in mouse models, particularly for cancer studies, ranges from 50 to 200 mg/kg/day administered orally.[1] A dose-dependent effect is often observed within this range.[1] For initial studies, it is advisable to test a low, medium, and high dose (e.g., 50, 100, and 200 mg/kg) to determine the optimal therapeutic window for your specific model.[1]

Q2: this compound has poor aqueous solubility. What are the recommended formulation strategies for in vivo administration?

A2: The low aqueous solubility of this compound is a critical challenge for in vivo research.[2][3] Effective formulation is key to ensuring adequate bioavailability. Common strategies include:

  • Suspensions: For oral gavage, this compound can be suspended in vehicles like 0.5% carboxymethylcellulose sodium (CMC-Na) or 1% hydroxypropyl methylcellulose (HPMC).[2]

  • Co-solvents: A stock solution can be prepared by dissolving this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4] This stock can then be diluted with a suitable aqueous buffer like phosphate-buffered saline (PBS) for administration. It is crucial to keep the final concentration of the organic solvent low (typically <10%) to avoid toxicity. A 1:1 solution of DMF:PBS has been used to achieve a solubility of approximately 0.5 mg/mL.[4]

  • Advanced Formulations: To improve oral bioavailability, which is reported to be around 21.8% in rats, more advanced formulations like solid dispersions or nanoemulsions can be developed.[1][2][5][6]

Q3: What are the common routes of administration for this compound in animal studies?

A3: The most frequently reported route of administration for this compound in in vivo studies is oral gavage .[1] Intraperitoneal (i.p.) injection is another route that has been used, particularly in toxicity studies.[7] The choice of administration route will depend on the experimental objectives and the formulation used.

Q4: What is the known toxicity profile of this compound in vivo?

A4: Acute toxicity studies in mice have determined the lethal dose 50% (LD50) of this compound to be 103.6 mg/kg of body weight when administered intraperitoneally.[7] The no-observed-adverse-effect level (NOAEL) via the same route was established at 50 mg/kg.[7] In sub-acute studies (28 days), daily intraperitoneal doses of up to 50 mg/kg did not show any significant adverse effects on body weight, food and water intake, or hematological and biochemical parameters in mice.[7] For oral administration, doses up to 200 mg/kg/day for 14 days have been used in mice without reported mortality.[1]

Q5: Which signaling pathways are commonly modulated by this compound?

A5: this compound has been shown to modulate several key signaling pathways implicated in various diseases. The most prominently reported pathways include:

  • PI3K/AKT Signaling Pathway: this compound can inhibit the phosphorylation of PI3K and AKT, leading to downstream effects on cell proliferation, survival, and apoptosis.[1][5][8][9][10]

  • Nrf2/ARE Signaling Pathway: It can activate the Nrf2/antioxidant response element (ARE) pathway, which plays a crucial role in cellular defense against oxidative stress.[11][12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no observable therapeutic effect Poor Bioavailability: this compound's low aqueous solubility and moderate oral bioavailability may limit its systemic exposure.[2][3]1. Optimize Formulation: Consider using a co-solvent system (e.g., DMSO/PEG300/ethanol) or developing a nanoemulsion to enhance solubility and absorption.[5] 2. Verify Administration Technique: Ensure proper oral gavage or injection technique to deliver the intended dose accurately.
Suboptimal Dosage: The selected dose may be too low for the specific animal model or disease state.1. Conduct a Dose-Ranging Study: Test a wider range of doses (e.g., 25, 50, 100, 200 mg/kg) to identify the effective dose. 2. Review Literature: Compare your dosing regimen with similar published studies.
Signs of Animal Distress or Toxicity (e.g., weight loss, lethargy) Dose is too high: The administered dose may be approaching toxic levels for the chosen animal strain or administration route.1. Reduce the Dose: Lower the administered dose to a level closer to the reported NOAEL (50 mg/kg for i.p. administration).[7] 2. Monitor Animals Closely: Increase the frequency of animal monitoring for clinical signs of toxicity.
Vehicle Toxicity: The solvent or vehicle used for formulation may be causing adverse effects.1. Run a Vehicle Control Group: Always include a group of animals that receives only the vehicle to isolate its effects. 2. Minimize Organic Solvent Concentration: If using a co-solvent system, ensure the final concentration of the organic solvent is minimized and non-toxic.
Precipitation of Compound During Formulation Poor Solubility in Aqueous Buffer: this compound is sparingly soluble in aqueous solutions.[4]1. Prepare a Stock Solution: First, dissolve this compound in an appropriate organic solvent like DMSO or DMF to create a concentrated stock solution.[4] 2. Dilute with Caution: Add the stock solution to the aqueous buffer while vortexing to ensure rapid dispersion and minimize precipitation.[13] 3. Gentle Warming or Sonication: Applying gentle heat (e.g., 37°C) or using a sonicator can help in dissolving the compound.[13]

Quantitative Data Summary

Table 1: Summary of In Vivo Dosages and Effects of this compound

Animal Model Disease Model Dosage Administration Route Duration Key Findings Reference
Mice (HCC tumor-bearing)Hepatocellular Carcinoma50, 100, 200 mg/kg/dayOral Gavage14 daysDose-dependently promoted tumor cell apoptosis; inhibited PI3K/AKT pathway.[1][4]
Mice (db/db)Diabetic Renal FibrosisNot specified in abstractNot specified in abstractNot specified in abstractActivated the Nrf2/ARE signaling pathway.[11][12]
Rats (Sprague-Dawley)Neuroinflammation20 mg/kgOral14 daysProvided protection against neuroinflammation.[14]
Mice (Swiss albino)Acute Toxicity Study5, 50, 100, 150, 200, 300 mg/kgIntraperitoneal14 daysLD50 was 103.6 mg/kg; NOAEL was 50 mg/kg.[7]
Mice (Swiss albino)Sub-acute Toxicity Study12.5, 25, 50 mg/kgIntraperitoneal28 daysNo adverse effects observed at these doses.[7]

Table 2: Pharmacokinetic Parameters of this compound in Rats

Parameter Value Administration Route Dosage Reference
Oral Bioavailability 21.8%Oral20 mg/kg[1][9]
Time to Max. Plasma Conc. (Tmax) 0.5 - 1 hourOral2 - 50 mg/kg[2][6]
Half-life (t1/2) ~2 hoursOral20 mg/kg[9]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (Suspension Method)

  • Calculate the Required Amount: Determine the total amount of this compound needed based on the number of animals, their average weight, the desired dose (mg/kg), and the dosing volume (typically 10 mL/kg for mice).

  • Prepare the Vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.

  • Weigh this compound: Accurately weigh the calculated amount of this compound powder.

  • Create a Paste: In a mortar, add a small amount of the 0.5% CMC-Na vehicle to the this compound powder and triturate to form a smooth paste.

  • Suspend the Compound: Gradually add the remaining vehicle to the paste while continuously mixing to ensure a uniform suspension.

  • Administer: Administer the suspension to the animals via oral gavage at the calculated volume. Ensure the suspension is well-mixed before drawing each dose.

Protocol 2: Dose-Ranging Study for a Mouse Xenograft Model

  • Animal Model: Utilize an appropriate immunodeficient mouse strain (e.g., BALB/c nude mice) for tumor cell implantation.

  • Tumor Cell Implantation: Subcutaneously inject a predetermined number of cancer cells (e.g., 1 x 10^6 HeLa cells) into the flank of each mouse.[10]

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³) before starting the treatment.

  • Randomization: Randomly assign mice into different treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC-Na)

    • Group 2: Low-dose this compound (e.g., 50 mg/kg)

    • Group 3: Medium-dose this compound (e.g., 100 mg/kg)

    • Group 4: High-dose this compound (e.g., 200 mg/kg)

    • Group 5 (Optional): Positive control (a known effective drug for the specific cancer model)

  • Treatment: Administer the assigned treatment daily via oral gavage for a specified period (e.g., 14-21 days).

  • Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor animal health and note any signs of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., weight, histopathology, Western blotting for signaling pathway proteins).

Signaling Pathways and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow for In Vivo Dosage Optimization cluster_prep Preparation cluster_study Dose-Ranging Study cluster_analysis Analysis Formulation Formulate this compound (e.g., Suspension in CMC-Na) Randomization Randomize into Groups (Vehicle, Low, Med, High Dose) Formulation->Randomization Animal_Acclimation Animal Acclimation & Tumor Implantation Animal_Acclimation->Randomization Treatment Daily Administration (e.g., Oral Gavage) Randomization->Treatment Monitoring Monitor Tumor Growth & Animal Health Treatment->Monitoring Endpoint Endpoint Data Collection (Tumor Weight, etc.) Monitoring->Endpoint Molecular_Analysis Molecular Analysis (Western Blot, IHC) Endpoint->Molecular_Analysis Conclusion Determine Optimal Dose Molecular_Analysis->Conclusion PI3K_AKT_Pathway This compound's Effect on the PI3K/AKT Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Nrf2_ARE_Pathway This compound's Effect on the Nrf2/ARE Signaling Pathway This compound This compound Sirt1 Sirt1 This compound->Sirt1 Activates Nrf2 Nrf2 Sirt1->Nrf2 Activates ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Promotes

References

Improving the solubility of Isoformononetin for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Isoformononetin in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to ensure the successful application of this compound in your research.

Troubleshooting Guide

Encountering issues with this compound in your cell culture experiments can be a source of frustration. This guide provides a systematic approach to identify and resolve common problems, particularly those related to solubility and precipitation.

Immediate Precipitation Upon Dilution in Media

Issue: A precipitate forms immediately after adding the this compound stock solution (in DMSO) to the cell culture medium.

Possible Causes & Solutions:

  • High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the aqueous cell culture medium.

    • Solution: Lower the final working concentration of this compound. It is advisable to perform a preliminary experiment to determine the maximum soluble concentration in your specific cell culture medium.

  • Rapid Change in Polarity: Adding the DMSO stock solution too quickly to the aqueous medium can cause the compound to crash out of solution.

    • Solution: Add the stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently swirling or vortexing. Alternatively, perform serial dilutions in the medium to gradually decrease the solvent concentration.

  • Low Temperature of Media: Using cold cell culture medium can decrease the solubility of hydrophobic compounds like this compound.

    • Solution: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution.

Precipitation Observed After Incubation

Issue: The cell culture medium appears cloudy or contains a visible precipitate after a period of incubation (e.g., 24, 48, or 72 hours).

Possible Causes & Solutions:

  • Compound Instability: this compound may not be stable in the cell culture medium at 37°C over extended periods, leading to the formation of less soluble degradation products. While specific stability data for this compound in various cell culture media is limited, it is generally recommended that aqueous solutions of isoflavones not be stored for more than a day.[1]

    • Solution: Prepare fresh working solutions of this compound immediately before each experiment. For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.

  • pH Shift in Media: Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of this compound.

    • Solution: Ensure that the CO2 levels in your incubator are stable to maintain the pH of the medium. If pH fluctuation is a persistent issue, consider using a HEPES-buffered medium.

  • Evaporation from Wells: Evaporation, especially from the outer wells of a multi-well plate, can increase the concentration of this compound and other media components, leading to precipitation.

    • Solution: To minimize evaporation, maintain proper humidification in the incubator. Consider not using the outer wells of multi-well plates for critical experiments or fill them with sterile water or PBS.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Due to its poor solubility in aqueous solutions, the recommended solvent for preparing concentrated stock solutions of this compound for cell culture experiments is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

Q2: What is a safe final concentration of DMSO to use in my cell culture experiments?

A2: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final DMSO concentration in the cell culture medium as low as possible. A final concentration of 0.1% (v/v) or lower is generally considered safe for most cell lines. However, the sensitivity to DMSO can vary between cell types. Therefore, it is essential to include a vehicle control (media with the same final concentration of DMSO but without this compound) in your experiments to account for any potential solvent effects.

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and the introduction of moisture. Protect the stock solution from light.

Q4: What are the known signaling pathways modulated by this compound?

A4: this compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. These include the PI3K/Akt, MAPK, and JAK/STAT pathways .

Data Presentation

This compound Solubility
SolventSolubility
Dimethyl Sulfoxide (DMSO)~25 mg/mL
Dimethylformamide (DMF)~30 mg/mL
Aqueous Buffers (e.g., PBS)Sparingly soluble (~0.5 mg/mL in a 1:1 solution of DMF:PBS, pH 7.2)[1]
Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)
A549Lung Cancer~53.66
B16F10Melanoma~62.93
4T1Breast Cancer~67.66
U937Acute Myeloid Leukemia~31.71
KG-1Acute Myeloid Leukemia~46.59

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or light-protected microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE: lab coat, gloves, safety glasses)

Procedure:

  • Calculation:

    • The molecular weight of this compound is 268.26 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, weigh out 2.68 mg of this compound powder (Mass = 0.01 mol/L * 0.001 L * 268.26 g/mol = 0.00268 g).

  • Weighing:

    • In a sterile environment (e.g., a biological safety cabinet), accurately weigh 2.68 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.

    • Securely cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication or gentle warming to 37°C can aid in dissolution if necessary.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thawing:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution:

    • To prepare a 10 µM working solution, you will perform a 1:1000 dilution of the 10 mM stock solution.

    • In a sterile conical tube, add the desired final volume of pre-warmed cell culture medium (e.g., 10 mL).

    • While gently swirling the medium, add 10 µL of the 10 mM this compound stock solution to the 10 mL of medium.

  • Mixing and Use:

    • Gently mix the working solution to ensure homogeneity.

    • Use the freshly prepared working solution immediately for your cell culture experiments.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_experiment Cell Culture Experiment weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate until Dissolved dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C to -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute Stock into Medium (Dropwise) thaw->dilute prewarm Pre-warm Cell Culture Medium to 37°C prewarm->dilute mix Gently Mix dilute->mix treat Treat Cells with Working Solution mix->treat incubate Incubate for Desired Duration treat->incubate assay Perform Cellular Assay incubate->assay

Caption: Workflow for Preparing this compound Solutions.

signaling_pathways cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascades cluster_cellular_response Cellular Response iso This compound pi3k PI3K iso->pi3k Inhibits mapk MAPK (ERK, p38, JNK) iso->mapk Modulates jak JAK iso->jak Inhibits akt Akt pi3k->akt proliferation Decreased Proliferation akt->proliferation Regulates mapk->proliferation apoptosis Increased Apoptosis mapk->apoptosis stat STAT jak->stat stat->proliferation inflammation Reduced Inflammation stat->inflammation

Caption: Key Signaling Pathways Modulated by this compound.

References

Troubleshooting low yield of Isoformononetin during plant extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the plant-based extraction of Isoformononetin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize extraction yields. Here you will find a comprehensive troubleshooting guide in a question-and-answer format, detailed experimental protocols, and quantitative data to support your work.

Troubleshooting Guide & FAQs

This guide provides solutions to common problems encountered during this compound extraction, helping you to identify and resolve issues that may be impacting your yield and efficiency.

Question 1: My this compound yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields of this compound can stem from several factors, ranging from the plant material itself to the specifics of your extraction protocol. A systematic evaluation of your process is recommended.

  • Inappropriate Solvent Choice: The polarity of your solvent may not be optimal for this compound. While this compound is an aglycone and thus less polar than its glycoside form (ononin), the overall composition of the plant matrix will influence the ideal solvent polarity. Mixtures of alcohol (like ethanol or methanol) and water are often effective.[1][2][3]

    • Solution: Conduct a small-scale solvent screening with varying polarities. Test different ratios of ethanol/water or methanol/water (e.g., 50%, 70%, 80%) to find the optimal mixture for your specific plant material.[1][2][4] Acetone has also been noted as a selective solvent for some flavonoids.[1]

  • Suboptimal Extraction Temperature: Temperature plays a critical role. Higher temperatures can increase solubility and diffusion rates, but excessive heat can lead to the degradation of thermolabile compounds, including some isoflavonoids.[1]

    • Solution: Perform extractions at a range of temperatures (e.g., 40°C, 60°C, 80°C) to determine the ideal balance that maximizes yield without causing degradation of this compound.

  • Incorrect Particle Size: The surface area of the plant material available for solvent contact is crucial. If the particles are too large, the solvent cannot efficiently penetrate the plant tissue.

    • Solution: Ensure your plant material is finely and uniformly ground. A smaller particle size increases the surface area for extraction. For example, a particle size of 0.6 mm was found to be optimal in one study on isoflavone extraction.[2]

  • Insufficient Extraction Time: The extraction process may not be running long enough for the solvent to sufficiently penetrate the plant material and dissolve the target compound.

    • Solution: Experiment with different extraction times. For methods like maceration, this could mean extending the soaking period. For methods like ultrasound-assisted extraction, incremental increases in sonication time can be tested.

  • Presence of this compound as a Glycoside: In many plants, this compound exists primarily as its glycoside, ononin. Standard extraction methods may not efficiently extract this form or may not convert it to the desired aglycone (this compound).

    • Solution: Consider incorporating a hydrolysis step (acidic, alkaline, or enzymatic) into your protocol to cleave the sugar moiety from ononin, thereby increasing the yield of this compound.

Question 2: I'm using Soxhlet extraction, but my this compound yields are inconsistent. Why might this be?

Answer:

While Soxhlet extraction is thorough, its reliance on heat can be a significant drawback for compounds that are sensitive to thermal degradation.

  • Thermal Degradation: The primary cause of low or inconsistent yields with Soxhlet extraction is the potential for thermal degradation of this compound.[1] The continuous heating of the extract can break down the molecule.

    • Solution: If you suspect thermal degradation, consider switching to a non-thermal or less heat-intensive extraction method such as Ultrasound-Assisted Extraction (UAE) or maceration. If you must use Soxhlet, choose a solvent with a lower boiling point to reduce the extraction temperature.

  • Solvent Choice: The boiling point of your solvent dictates the extraction temperature. A high-boiling point solvent will be more likely to cause degradation.

    • Solution: Opt for solvents with lower boiling points that are still effective for this compound extraction, such as ethanol or methanol.

Question 3: How can I improve the efficiency of my Ultrasound-Assisted Extraction (UAE) for this compound?

Answer:

Ultrasound-Assisted Extraction is a highly efficient method, and its performance can be fine-tuned by optimizing several parameters.

  • Solvent and Temperature: As with other methods, the choice of solvent and the extraction temperature are critical. Studies have shown that a 50% ethanol solution at 60°C can be effective for extracting isoflavones using UAE.[5][6]

    • Solution: Experiment with different ethanol or methanol concentrations and temperatures to find the optimal conditions for your plant material.

  • Ultrasonic Power and Frequency: The power and frequency of the ultrasound can impact extraction efficiency.

    • Solution: If your equipment allows, test different power and frequency settings. Higher power can increase extraction but also generate more heat, potentially leading to degradation.

  • Sample to Solvent Ratio: The ratio of plant material to solvent volume affects the concentration gradient and, therefore, the extraction efficiency.

    • Solution: Optimize the sample-to-solvent ratio. A common starting point is a 1:10 or 1:20 (w/v) ratio of plant material to solvent.

Quantitative Data on this compound Extraction

The yield of this compound is highly dependent on the plant source, the extraction method, and the specific parameters used. The following table summarizes findings from various studies to provide a comparative overview.

Plant SourceExtraction MethodSolventTemperatureTimeThis compound YieldReference
Trifolium pratense (Red Clover)Maceration followed by boiling60% EthanolBoiling (95°C)2 hours~1.4% (w/w) of dry extract[7]
Genista tinctoriaSonicationHydroalcoholic60°C10 minutesHigh relative to other tested Fabaceae[8]
Dalbergia oliveriSoxhletDichloromethaneBoiling point of solventNot specifiedPresent in active fraction[9]
Red CloverNot specifiedNot specifiedNot specifiedNot specified0.960 - 1.413 mg/g of dry weight[10]

Experimental Protocols

Below are detailed methodologies for key extraction techniques. These should be optimized for your specific plant material and laboratory conditions.

Maceration Protocol

Maceration is a simple technique that is well-suited for thermolabile compounds.

Materials:

  • Dried and finely ground plant material

  • Selected solvent (e.g., 70% ethanol)

  • Sealed container (e.g., Erlenmeyer flask)

  • Shaker or stirrer (optional)

  • Filtration apparatus (e.g., filter paper, Buchner funnel)

  • Rotary evaporator

Methodology:

  • Preparation: Weigh the dried and finely ground plant material.

  • Soaking: Place the plant material in a sealed container and add the solvent. A common ratio is 1:10 or 1:20 (w/v) of plant material to solvent, ensuring the material is fully submerged.[11]

  • Extraction: Seal the container and let it stand at room temperature for a period of 3 to 7 days. Agitate the mixture occasionally, either manually or using a shaker.

  • Filtration: After the maceration period, separate the liquid extract from the solid plant material by filtration.[11]

  • Concentration: Concentrate the filtrate using a rotary evaporator to remove the solvent and obtain the crude extract containing this compound.

Soxhlet Extraction Protocol

This method provides a thorough extraction but involves prolonged heating.

Materials:

  • Dried and finely ground plant material

  • Soxhlet apparatus (including round-bottom flask, extraction chamber, condenser, and thimble)

  • Heating mantle

  • Selected solvent (e.g., ethanol)

  • Rotary evaporator

Methodology:

  • Preparation: Place the finely ground plant material into a porous thimble.

  • Assembly: Place the thimble inside the Soxhlet extraction chamber. Assemble the Soxhlet apparatus with the round-bottom flask containing the solvent and the condenser on top.

  • Extraction: Heat the solvent in the round-bottom flask using a heating mantle. The solvent will vaporize, rise into the condenser, liquefy, and drip back onto the plant material in the thimble.[12][13] The extraction chamber will fill with the solvent until it reaches the siphon arm, at which point the extract is siphoned back into the round-bottom flask. This cycle repeats automatically.[12][13]

  • Duration: Continue the extraction for several hours until the solvent in the siphon arm runs clear, indicating that the extraction is complete.

  • Concentration: After cooling, disassemble the apparatus and concentrate the extract in the round-bottom flask using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE uses ultrasonic waves to accelerate extraction and is often more efficient than traditional methods.

Materials:

  • Dried and finely ground plant material

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., beaker or flask)

  • Selected solvent (e.g., 50% ethanol)

  • Centrifuge

  • Filtration apparatus

  • Rotary evaporator

Methodology:

  • Preparation: Mix the ground plant material with the chosen solvent in an extraction vessel.

  • Sonication: Place the vessel in an ultrasonic bath or insert an ultrasonic probe. Sonicate for a specified period, typically 20-30 minutes.[5][6] The temperature of the ultrasonic bath can be controlled to optimize extraction.[5][6]

  • Separation: After sonication, separate the extract from the solid material. This can be done by centrifugation followed by decanting the supernatant, or by filtration.

  • Re-extraction (Optional): For exhaustive extraction, the solid residue can be re-extracted with fresh solvent.

  • Concentration: Combine the liquid extracts and concentrate them using a rotary evaporator.

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the simplified biosynthesis pathway leading to this compound in legumes, starting from the general phenylpropanoid pathway.

Isoformononetin_Biosynthesis cluster_legend Enzymes Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin (Flavanone) Naringenin_chalcone->Naringenin CHI Liquiritigenin Liquiritigenin Naringenin->Liquiritigenin Daidzein Daidzein (Isoflavone) Liquiritigenin->Daidzein IFS This compound This compound Daidzein->this compound HI4'OMT PAL PAL: Phenylalanine ammonia-lyase C4H C4H: Cinnamate 4-hydroxylase _4CL 4CL: 4-coumarate-CoA ligase CHS CHS: Chalcone synthase CHI CHI: Chalcone isomerase IFS IFS: Isoflavone synthase HI4OMT HI4'OMT: 2,7,4'-trihydroxyisoflavanone 4'-O-methyltransferase Extraction_Workflow Start Plant Material Collection Preparation Drying and Grinding Start->Preparation Extraction Extraction (Maceration, Soxhlet, UAE, etc.) Preparation->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Hydrolysis Hydrolysis (Optional) To convert glycosides to aglycones Filtration->Hydrolysis Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Skip Hydrolysis Hydrolysis->Concentration Purification Purification (Optional) (e.g., Chromatography) Concentration->Purification Final_Product Crude or Purified this compound Extract Concentration->Final_Product Skip Purification Purification->Final_Product Troubleshooting_Tree Start Low this compound Yield Check_Material Is plant material finely & uniformly ground? Start->Check_Material Grind_Material Action: Grind to a finer, uniform particle size. Check_Material->Grind_Material No Check_Solvent Is the solvent optimal? Check_Material->Check_Solvent Yes Grind_Material->Check_Solvent Test_Solvents Action: Test different solvents and polarities (e.g., EtOH/water ratios). Check_Solvent->Test_Solvents No Check_Method Is the extraction method appropriate? Check_Solvent->Check_Method Yes Test_Solvents->Check_Method Consider_Degradation Is the method too harsh? (e.g., high heat in Soxhlet) Check_Method->Consider_Degradation Maybe Check_Hydrolysis Is this compound present as a glycoside (ononin)? Check_Method->Check_Hydrolysis Yes Switch_Method Action: Switch to a milder method (e.g., UAE or Maceration). Consider_Degradation->Switch_Method Yes Consider_Degradation->Check_Hydrolysis No Optimize_Parameters Action: Optimize other parameters (time, temp, sample:solvent ratio). Switch_Method->Optimize_Parameters Add_Hydrolysis Action: Add a hydrolysis step (acidic, alkaline, or enzymatic) before final extraction. Check_Hydrolysis->Add_Hydrolysis Yes/Likely Check_Hydrolysis->Optimize_Parameters No Add_Hydrolysis->Optimize_Parameters

References

Addressing Isoformononetin instability in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on addressing the instability of Isoformononetin in various solvent systems. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the common signs of degradation?

A1: Visual indicators of this compound degradation in solution can include a change in color, often from a colorless or pale yellow to a darker yellow or brown. The appearance of precipitation can also signify degradation or that the compound's solubility limit has been exceeded. Inconsistent experimental results, such as a diminished biological effect over time, are also strong indicators of compound instability.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For preparing high-concentration stock solutions of this compound, anhydrous, high-purity dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended. This compound is readily soluble in these organic solvents.[1] When preparing aqueous working solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO or DMF and then dilute it with the aqueous buffer.

Q3: What are the optimal storage conditions for this compound solutions to ensure long-term stability?

A3: To maintain the integrity of this compound stock solutions, store them at -20°C or -80°C in tightly sealed, amber vials to protect from light. It is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. For short-term storage of aqueous solutions, refrigeration at 2-8°C is recommended, but these solutions should ideally be used within 24 hours.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of isoflavones like this compound is significantly influenced by pH. Generally, they are more stable in slightly acidic to neutral conditions (pH 4-7). Alkaline conditions (pH > 7) can lead to increased degradation. Therefore, it is crucial to consider the pH of your experimental buffer.

Q5: Can I expect this compound to be stable in my cell culture medium during a multi-day experiment?

A5: The stability of this compound in cell culture media at 37°C can be limited. The presence of various components in the media, along with the physiological temperature and pH, can contribute to degradation over time. For lengthy experiments, it is advisable to either replenish the this compound-containing medium periodically or to conduct a preliminary stability study in your specific cell culture setup to determine its degradation rate.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity in assays.
  • Potential Cause: Degradation of this compound in the stock solution or working solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock solution immediately before each experiment.

    • Verify Stock Solution Integrity: If you suspect stock solution degradation, prepare a fresh stock from solid this compound and compare its performance to the old stock.

    • Perform a Stability Check: Use an analytical method like High-Performance Liquid Chromatography (HPLC) to assess the purity of your stock and working solutions. A decrease in the parent peak area and the appearance of new peaks can confirm degradation.

    • Optimize Storage: Ensure your stock solutions are aliquoted and stored at -80°C in amber vials to minimize freeze-thaw cycles and light exposure.

Issue 2: Precipitation observed in the prepared this compound solution.
  • Potential Cause 1: Poor solubility in the chosen solvent system.

  • Troubleshooting Steps:

    • Review Solubility Data: Confirm that the intended concentration does not exceed the solubility limit of this compound in your solvent.

    • Use of Co-solvents: When preparing aqueous solutions, ensure the initial stock in an organic solvent like DMSO is adequately diluted. The final concentration of the organic solvent should be kept to a minimum (typically <0.5% in cell culture) to avoid toxicity and precipitation.

    • Gentle Warming: Briefly warming the solution to 37°C may help dissolve any precipitate, but avoid prolonged exposure to high temperatures.

  • Potential Cause 2: Degradation leading to less soluble byproducts.

  • Troubleshooting Steps:

    • Analytical Confirmation: Analyze the precipitate and the supernatant separately using HPLC to determine if the precipitate consists of the parent compound or degradation products.

    • Adjust pH: If the pH of your solution is alkaline, consider adjusting it to a slightly acidic or neutral pH to improve stability.

Quantitative Data on Isoflavone Stability

While specific quantitative stability data for this compound is limited, the following tables provide data for the closely related isoflavone, Formononetin, which can serve as a valuable guide.

Table 1: Solubility of Formononetin in Various Organic Solvents at 293.2 K [2]

SolventMole Fraction Solubility (x 10⁻⁴)
Acetone5.2735
n-Propanol1.89
Isopropanol1.54
Ethanol1.29
Methanol0.98

Table 2: Thermal Degradation of Formononetin at 150°C over 7 hours

pHDegradation
3.1Significant Degradation
5.6Virtually No Decay
7.0Virtually No Decay

Data adapted from a study on the thermal sensitivities of various isoflavone aglycones.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (solid)

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes (amber or wrapped in foil)

  • Experimental buffer or cell culture medium

Procedure:

  • Stock Solution (10 mM):

    • Tare a sterile, amber microcentrifuge tube.

    • Carefully weigh out the required amount of solid this compound.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C.

  • Working Solution (e.g., 10 µM):

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution with your pre-warmed experimental buffer or cell culture medium to the desired final concentration.

    • Important: Prepare the working solution immediately before use.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and assess the stability of this compound under various stress conditions.

Materials:

  • This compound stock solution (1 mg/mL in methanol or acetonitrile)

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV or MS detector

  • C18 reverse-phase HPLC column

Procedure:

  • Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 2 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period. A control sample should be wrapped in aluminum foil.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solution in Aqueous Buffer prep_stock->prep_working run_exp Perform Experiment (e.g., Cell Culture) prep_working->run_exp hplc HPLC Analysis run_exp->hplc Assess Stability ms Mass Spectrometry (for degradation products) hplc->ms

Caption: Experimental workflow for assessing this compound stability.

degradation_pathway cluster_stressors Stress Conditions This compound This compound acid Acidic pH This compound->acid base Alkaline pH This compound->base oxidation Oxidation (H₂O₂) This compound->oxidation heat Heat This compound->heat light UV Light This compound->light degradation_products Degradation Products (e.g., Hydroxylated, Demethylated) acid->degradation_products base->degradation_products oxidation->degradation_products heat->degradation_products light->degradation_products

Caption: Potential degradation pathways of this compound.

References

Optimization of HPLC-MS parameters for sensitive Isoformononetin detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of HPLC-MS parameters for the sensitive detection of Isoformononetin. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization mode for this compound detection in HPLC-MS?

A1: The most common ionization mode for this compound detection is Electrospray Ionization (ESI).[1][2] It can be operated in both positive and negative ion modes. The choice between positive and negative mode should be determined empirically by infusing a standard solution of this compound and observing which mode provides a better response.[3] For this compound and its metabolites, negative ion mode is frequently reported to provide good sensitivity, often monitoring the [M-H]⁻ ion.[1][2]

Q2: What are typical MRM transitions for this compound?

A2: For sensitive and specific quantification of this compound using tandem mass spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) is commonly employed. A typical MRM transition for this compound (FMN) in negative ion mode is m/z 267.16 → 252.18.[1] It is crucial to optimize the collision energy for this transition to maximize the signal of the product ion.[3]

Q3: What type of HPLC column is recommended for this compound analysis?

A3: Reversed-phase C18 columns are widely used and recommended for the separation of this compound and other isoflavones.[4][5] Various manufacturers offer C18 columns with different specifications (particle size, length, and internal diameter) that can be selected based on the desired resolution and analysis time. For faster analysis, UPLC (Ultra-Performance Liquid Chromatography) systems with sub-2 µm particle size columns can be utilized.[5][6]

Q4: How can I improve the peak shape for this compound?

A4: To improve peak shape and prevent tailing, it is important to ensure the sample is dissolved in a solvent compatible with the mobile phase.[7][8] Ideally, the sample solvent should be weaker than the mobile phase. Adding a small amount of an acid, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase can also help to improve peak shape for isoflavones.[4][9] Additionally, ensure that the column is not overloaded and that there are no dead volumes in the system from improper fittings.[10]

Q5: What are the common sample preparation techniques for this compound in biological matrices?

A5: Effective sample preparation is critical for sensitive and reliable quantification of this compound in complex biological matrices like plasma or urine.[11][12] Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.[13] However, it may not remove all interfering substances, potentially leading to matrix effects.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids, offering cleaner extracts than PPT.[14]

  • Solid-Phase Extraction (SPE): SPE provides excellent sample cleanup and analyte concentration, leading to high sensitivity and reduced matrix effects.[15] Oasis HLB cartridges are commonly used for the extraction of isoflavones.[16]

Troubleshooting Guides

Issue 1: Low Sensitivity / Poor Signal Intensity
Possible Cause Troubleshooting Step
Suboptimal Ionization Infuse an this compound standard to verify the optimal ionization mode (positive vs. negative ESI) and tune source parameters (e.g., capillary voltage, gas flows, temperature).[3]
Incorrect MRM Transition Verify the precursor and product ions for this compound. Optimize the collision energy to maximize the product ion signal.[3]
Matrix Effects The presence of co-eluting endogenous compounds from the sample matrix can suppress the ionization of this compound. Improve sample preparation by using a more effective technique like SPE or by optimizing the chromatographic separation to resolve this compound from interfering compounds.[12]
Inefficient Nebulization Optimize the nebulizer gas flow and sprayer position. Ensure the ESI needle is not clogged.
Low Sample Concentration If the concentration of this compound in the sample is below the limit of detection, consider a sample concentration step during sample preparation, for instance, by using SPE and eluting in a smaller volume.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Column Overload Reduce the injection volume or the concentration of the sample.
Incompatible Sample Solvent Dissolve the sample in the initial mobile phase or a weaker solvent.[7][8]
Secondary Interactions Add a mobile phase modifier like 0.1% formic acid to improve peak shape.[9] Ensure the column pH is appropriate for this compound.
Column Contamination or Degradation Flush the column with a strong solvent.[7] If the problem persists, replace the guard column or the analytical column.[8]
Dead Volume Check all fittings and connections between the injector, column, and detector to ensure they are properly seated and there are no gaps.[10]
Issue 3: Shifting Retention Times
Possible Cause Troubleshooting Step
Pump Malfunction/Inconsistent Flow Rate Check the pump for leaks and ensure proper solvent delivery.[7][10] Purge the pump to remove any air bubbles.
Mobile Phase Composition Change Prepare fresh mobile phase. If using a gradient, ensure the gradient proportioning valve is functioning correctly.[7]
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, which typically requires 10-20 column volumes.
Temperature Fluctuations Use a column oven to maintain a constant and stable temperature.[7]
Column Aging Over time, the stationary phase of the column can degrade, leading to changes in retention. If other causes are ruled out, a new column may be needed.

Quantitative Data Summary

Table 1: HPLC/UPLC Parameters for this compound Detection

ParameterMethod 1Method 2
Chromatography System UPLC-MS/MS[1]HPLC-MS/MS[4]
Column Kinetex C18 (100 x 2.1 mm, 1.7 µm)[5]Supelco Discovery C18 (50 x 4.6 mm, 5 µm)[4]
Mobile Phase A Water[1]0.1% Acetic Acid in Water[4]
Mobile Phase B Acetonitrile[1]Acetonitrile:Methanol (50:50, v/v)[4]
Gradient 0-1.0 min (70% B), 1.0-1.5 min (30% B), 1.5-4.0 min (30% B), 4.0-4.1 min (70% B), 4.1-5.0 min (70% B)[1]Isocratic: 90% B[4]
Flow Rate 0.2 mL/min[1]Not specified
Column Temperature 30 ± 5 °C[5]Not specified

Table 2: Mass Spectrometry Parameters for this compound (FMN) Detection

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode[1]
MRM Transition (FMN) m/z 267.16 → 252.18[1]
MRM Transition (Daidzein - Metabolite) m/z 253.14 → 132.20[1]
Ion Spray Voltage -4000 V to -4500 V[2]
Nebulizer Gas 30 - 50 (arbitrary units)[2]
Curtain Gas 10 - 15 (arbitrary units)[2]
Collision Gas 10 (arbitrary units)[2]

Experimental Protocols

Protocol 1: Sample Preparation of Rat Plasma using Protein Precipitation
  • To 100 µL of rat plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject a portion of the solution into the HPLC-MS system.

Protocol 2: General HPLC-MS System Optimization
  • Tuning and Mass Calibration: Perform the instrument's autotune and mass calibration routines as recommended by the manufacturer.

  • Analyte Infusion: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water. Infuse this solution directly into the mass spectrometer using a syringe pump.

  • Source Parameter Optimization: While infusing the standard, adjust the ESI source parameters (capillary voltage, nebulizer gas, drying gas flow, and temperature) to maximize the signal intensity of the [M-H]⁻ ion (m/z 267.16).[3]

  • MS/MS Parameter Optimization: Select the precursor ion (m/z 267.16) and perform a product ion scan to identify the major fragment ions. Select the most intense and stable fragment ion for the MRM transition (e.g., m/z 252.18). Optimize the collision energy to maximize the intensity of this product ion.[3]

  • Chromatographic Method Development:

    • Start with a generic gradient using a C18 column (e.g., 5% to 95% acetonitrile with 0.1% formic acid over 10 minutes).

    • Inject a standard solution of this compound to determine its approximate retention time.

    • Optimize the gradient to ensure good peak shape and resolution from any other compounds of interest or matrix components.[3] Adjust the gradient slope and duration as needed.

    • Ensure the system is properly equilibrated between injections.

Visualizations

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection Biological_Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation Biological_Sample->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injector Injector Reconstitution->Injector HPLC_Column C18 Column Injector->HPLC_Column Detector MS Detector HPLC_Column->Detector Ion_Source Ion Source (ESI) Detector->Ion_Source Quadrupole_1 Q1 (Precursor Ion Selection) Ion_Source->Quadrupole_1 Collision_Cell Q2 (Fragmentation) Quadrupole_1->Collision_Cell Quadrupole_3 Q3 (Product Ion Selection) Collision_Cell->Quadrupole_3 Detector_MS Detector Quadrupole_3->Detector_MS Data_Analysis Data Analysis Detector_MS->Data_Analysis

Caption: A general workflow for this compound analysis by HPLC-MS.

Troubleshooting_Low_Sensitivity Start Low Sensitivity Issue Check_Ionization Optimize Ion Source Parameters? Start->Check_Ionization Check_MRM Optimize MRM Transition? Check_Ionization->Check_MRM No Resolved Issue Resolved Check_Ionization->Resolved Yes Check_Sample_Prep Improve Sample Preparation? Check_MRM->Check_Sample_Prep No Check_MRM->Resolved Yes Check_Sample_Prep->Resolved Yes

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Isoformononetin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Isoformononetin in animal studies.

Troubleshooting Guide

Issue: Low or Variable Plasma Concentrations of this compound After Oral Administration

Possible CauseRecommended Troubleshooting Steps
Poor Aqueous Solubility This compound is poorly soluble in water, which limits its dissolution in the gastrointestinal tract and subsequent absorption.[1][2] Solution: Employ formulation strategies to enhance solubility. Options include nanoemulsions, phospholipid complexes, or cyclodextrin inclusion complexes.[1][2][3]
Extensive First-Pass Metabolism This compound undergoes significant metabolism in the gut wall and liver, primarily through glucuronidation (Phase II metabolism), before it can reach systemic circulation.[2] Solution: Co-administer this compound with a metabolic inhibitor. For example, piperine, a known inhibitor of UDP-glucuronosyltransferase (UGT) enzymes, can be incorporated into the formulation.[2]
Efflux by Intestinal Transporters The glycoside form of formononetin, ononin, has been shown to be a substrate for efflux transporters like MRP2, which can pump the compound back into the intestinal lumen, reducing net absorption.[4][5] While this compound itself is studied less in this regard, similar mechanisms could contribute to its poor bioavailability. Solution: Investigate the use of excipients that can inhibit efflux transporters. Some formulation components in nanoemulsions and phospholipid complexes may have this effect.
Inadequate Formulation The chosen vehicle for oral administration may not be optimal for solubilizing and presenting this compound for absorption. Solution: Test a range of formulations. For preclinical studies, consider lipid-based systems like self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or phospholipid complexes.[3][6]

Frequently Asked Questions (FAQs)

Q1: What is the typical oral bioavailability of unmodified this compound in rats?

A1: The oral bioavailability of unmodified this compound (often referred to as formononetin in studies) in rats is generally low, reported to be around 21.8%.[4][5] Another study reported a poor oral bioavailability of 7% for this compound.[7][8] This is primarily due to its poor water solubility and significant first-pass metabolism.[2][9]

Q2: How can nanoformulations improve the oral bioavailability of this compound?

A2: Nanoformulations, such as nanoemulsions, improve the oral bioavailability of this compound in several ways.[3][6] They increase the surface area for dissolution, enhance solubility in the gastrointestinal fluids, and can protect the drug from enzymatic degradation.[3][6] Additionally, some nanoformulations can be absorbed through the lymphatic system, bypassing the liver and reducing first-pass metabolism.

Q3: What is the role of piperine when co-administered with this compound?

A3: Piperine acts as a "bioenhancer."[2] It can inhibit Phase II metabolizing enzymes, such as UDP-glucuronosyltransferase (UGT1A1), in the liver and intestines.[2] By inhibiting these enzymes, piperine reduces the metabolic breakdown of this compound, allowing more of the active compound to enter systemic circulation.[2]

Q4: Are there other formulation strategies besides nanoformulations and phospholipid complexes?

A4: Yes, another effective strategy is the use of cyclodextrin inclusion complexes.[1] β-Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules like this compound, forming an inclusion complex.[1] This complex increases the drug's solubility and dissolution rate in the gastrointestinal tract.[1]

Data on Enhanced Bioavailability of this compound in Rats

The following tables summarize quantitative data from animal studies demonstrating improved pharmacokinetic parameters of this compound with different formulation strategies.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Pure Formononetin511.2100.9100[2]
FNT-PC538.7458.1454[2]
FNT-PIP-PC579.9722.9716[2]
Pure Formononetin1018.5189.2100[2]
FNT-PC10112.31,102.6582.7[2]
FNT-PIP-PC10201.44,409.82330.7[2]

FNT-PC: Formononetin-phospholipid complex; FNT-PIP-PC: Formononetin-piperine-phospholipid complex

Table 2: Pharmacokinetic Parameters of this compound Nanoemulsion in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Reference
IFN Suspension269.3 ± 0.41.9 ± 0.61035.7 ± 156.4[3]
IFN-NE1145.2 ± 123.74.0 ± 1.07892.4 ± 876.5[3]

IFN Suspension: this compound suspension; IFN-NE: this compound nanoemulsion

Experimental Protocols

1. Preparation of this compound Nanoemulsion (IFN-NE)

This protocol is a generalized procedure based on methodologies for creating nanoemulsions for oral drug delivery.

  • Materials: this compound, oil phase (e.g., ethyl oleate), surfactant (e.g., Tween 80), co-surfactant (e.g., Transcutol P), and distilled water.

  • Procedure:

    • Dissolve this compound in the oil phase to form the oil solution.

    • In a separate container, mix the surfactant and co-surfactant.

    • Add the oil solution to the surfactant/co-surfactant mixture and vortex until a clear solution is obtained. This is the nanoemulsion pre-concentrate.

    • Slowly add the aqueous phase (distilled water) to the pre-concentrate under gentle magnetic stirring.

    • Continue stirring until a stable, translucent nanoemulsion is formed.

    • Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering. An optimized IFN-NE might have a particle size of approximately 175 nm and a PDI below 0.25.[3]

2. Preparation of Formononetin-Piperine-Phospholipid Complex (FNT-PIP-PC)

This protocol is based on the methodology for creating phospholipid complexes to enhance bioavailability.[2]

  • Materials: Formononetin (FNT), piperine (PIP), phosphatidylcholine (PC), and ethanol.

  • Procedure:

    • Dissolve FNT, PIP, and PC in ethanol in a specific molar ratio (e.g., 1:1:2).

    • Stir the solution at room temperature for 3-4 hours.

    • Remove the ethanol using a rotary evaporator to obtain a thin film.

    • Dry the resulting complex in a vacuum desiccator to remove any residual solvent.

    • The resulting FNT-PIP-PC powder can be characterized by methods such as NMR and DSC to confirm complex formation.[2]

3. In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for assessing the oral bioavailability of this compound formulations in a rat model.

  • Animal Model: Male Sprague-Dawley rats are commonly used.[3][9]

  • Procedure:

    • Fast the rats overnight (12-18 hours) before the experiment, with free access to water.

    • Divide the animals into groups, with each group receiving a different formulation (e.g., this compound suspension, IFN-NE, FNT-PIP-PC).

    • Administer the formulations orally via gavage at a predetermined dose.

    • Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

    • Process the blood samples to separate the plasma.

    • Analyze the plasma samples for this compound concentration using a validated analytical method, such as UPLC-MS/MS.[9][10]

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study Formulation_Strategy Select Strategy (Nanoemulsion, Phospholipid Complex, etc.) Preparation Prepare Formulation Formulation_Strategy->Preparation Characterization Physicochemical Characterization (Particle Size, Zeta Potential, etc.) Preparation->Characterization Dosing Oral Administration (Gavage) Characterization->Dosing Optimized Formulation Animal_Model Select Animal Model (e.g., Sprague-Dawley Rats) Animal_Model->Dosing Sampling Blood Sample Collection (Time Points) Dosing->Sampling Analysis Plasma Analysis (UPLC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, etc.) Analysis->PK_Analysis

Caption: Experimental workflow for developing and evaluating an enhanced oral formulation of this compound.

logical_relationship cluster_causes Primary Causes cluster_solutions Formulation Solutions Poor_Bioavailability Poor Oral Bioavailability of this compound Solubility Low Aqueous Solubility Poor_Bioavailability->Solubility Metabolism Extensive First-Pass Metabolism Poor_Bioavailability->Metabolism Nanoemulsion Nanoemulsion Solubility->Nanoemulsion Phospholipid_Complex Phospholipid Complex Solubility->Phospholipid_Complex Cyclodextrin_Complex Cyclodextrin Complex Solubility->Cyclodextrin_Complex Bioenhancer Co-administration with Bioenhancer (e.g., Piperine) Metabolism->Bioenhancer Improved_Bioavailability Improved Oral Bioavailability Nanoemulsion->Improved_Bioavailability Phospholipid_Complex->Improved_Bioavailability Cyclodextrin_Complex->Improved_Bioavailability Bioenhancer->Improved_Bioavailability

Caption: Logical relationship between the causes of poor bioavailability and potential formulation solutions.

References

Technical Support Center: Minimizing Matrix Effects in Isoformononetin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Isoformononetin from biological samples. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to minimizing matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

A Note on this compound and its Isomer, Formononetin:

It is important to distinguish between this compound and its isomer, Formononetin. They are both methoxyisoflavones and share the same molecular formula (C16H12O4) and molecular weight (268.26 g/mol ).[1][2][3][4] The key difference lies in the position of the methoxy and hydroxyl groups on the isoflavone backbone.[5][6]

  • This compound: 4'-hydroxy-7-methoxyisoflavone[4][6]

  • Formononetin: 7-hydroxy-4'-methoxyisoflavone[2][3]

Much of the existing research has focused on Formononetin. While the analytical principles for minimizing matrix effects are similar for both isomers, this guide will focus on this compound where specific data is available and will draw upon data for Formononetin and other isoflavones as representative examples where necessary.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the biological sample matrix.[7][8] These effects, primarily ion suppression or enhancement, can lead to inaccurate and irreproducible quantification.[9] In biological matrices like plasma or serum, phospholipids are a major cause of ion suppression.[10] This interference can compromise the sensitivity, precision, and accuracy of your analytical method.[11]

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The most common method is the post-extraction spike technique.[7][12] This involves comparing the peak area of this compound in a standard solution with the peak area of this compound spiked into a blank matrix extract (a sample that has undergone the entire extraction process but does not contain the analyte). The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Standard Solution)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Q3: What are the most effective strategies to minimize matrix effects in Isoformonetin analysis?

A3: A multi-pronged approach is often the most effective:

  • Optimized Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering this compound. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective.[13]

  • Chromatographic Separation: Adjusting the HPLC/UHPLC conditions (e.g., column chemistry, mobile phase composition, gradient) to separate this compound from co-eluting matrix components is crucial.[9]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most robust way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the signal.[14]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity required for low-level quantification.[13]

Q4: Which ionization technique, ESI or APCI, is less prone to matrix effects for this compound analysis?

A4: Generally, Atmospheric Pressure Chemical Ionization (APCI) is considered less susceptible to matrix effects compared to Electrospray Ionization (ESI).[10][13] However, ESI is often more suitable for a broader range of compounds and can offer better sensitivity. The choice of ionization source should be evaluated during method development.

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Poor Peak Shape or Peak Tailing

Potential Cause Suggested Solution
Matrix Overload: High concentrations of matrix components are being injected onto the analytical column.Improve Sample Cleanup: Implement a more rigorous sample preparation method like SPE or LLE to remove more interferences.[13] Dilute Sample: If sensitivity allows, dilute the final extract to reduce the concentration of matrix components.[13]
Column Contamination: Buildup of non-volatile matrix components on the column.Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components. Implement a Column Wash Step: Include a high-organic wash at the end of each chromatographic run to elute strongly retained compounds.
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the peak shape of phenolic compounds like this compound.Optimize Mobile Phase pH: Adjust the pH of the aqueous mobile phase with a suitable additive (e.g., formic acid, acetic acid) to ensure consistent ionization of this compound.

Issue 2: Low or Inconsistent Recovery of this compound

Potential Cause Suggested Solution
Inefficient Extraction: The chosen sample preparation method is not effectively extracting this compound from the matrix.Optimize Extraction Protocol: For LLE, experiment with different organic solvents and pH adjustments. For SPE, evaluate different sorbent types (e.g., reversed-phase, mixed-mode) and optimize the wash and elution solvents.[15]
Analyte Binding to Proteins: this compound may be bound to plasma proteins, preventing its extraction.Protein Precipitation: Include a protein precipitation step (e.g., with acetonitrile or methanol) before LLE or SPE.
Improper pH during Extraction: The pH of the sample can significantly impact the extraction efficiency of ionizable compounds.Adjust Sample pH: For LLE, adjust the sample pH to be at least 2 units below the pKa of this compound to ensure it is in its neutral form for efficient extraction into an organic solvent.

Issue 3: High Signal Suppression (Low Matrix Factor)

Potential Cause Suggested Solution
Co-elution with Phospholipids: Phospholipids from plasma are a primary cause of ion suppression in ESI-positive mode.Phospholipid Removal: Use specialized SPE cartridges or plates designed for phospholipid removal. Optimize Chromatography: Modify the chromatographic gradient to separate the elution of this compound from the main phospholipid elution window.
High Salt Concentration: Salts from buffers or the biological matrix can suppress ionization.Dilute the Sample: If possible, dilute the sample to reduce the salt concentration. Use a Diverter Valve: Divert the flow from the LC to waste during the elution of early-eluting salts.
Inadequate Sample Cleanup: The sample preparation method is not sufficiently removing interfering matrix components.Switch to a More Rigorous Method: If using protein precipitation, consider switching to LLE or SPE for a cleaner extract. If using LLE, SPE may provide better cleanup.

Quantitative Data Summary

The following table provides illustrative data on the matrix effects and recovery for isoflavones in human plasma using different sample preparation techniques. Note that these are typical values and the actual matrix effect for this compound should be determined experimentally.

AnalyteSample Preparation MethodMatrix Effect (%)Recovery (%)
Isoflavone MixProtein Precipitation (Acetonitrile)45-60 (Suppression)85-95
Isoflavone MixLiquid-Liquid Extraction (Ethyl Acetate)70-85 (Suppression)75-90
Isoflavone MixSolid-Phase Extraction (C18)85-105 (Minimal Effect)90-105

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a general guideline for reversed-phase SPE and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 500 µL of human plasma, add an appropriate amount of a stable isotope-labeled internal standard (SIL-IS) for this compound.

    • Add 500 µL of 2% formic acid in water and vortex to mix. This step helps to disrupt protein binding.

    • Centrifuge at 4000 rpm for 10 minutes to pellet precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of deionized water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute this compound and the SIL-IS with 2 x 1.5 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma

This protocol provides a general method for LLE and should be optimized for your specific needs.

  • Sample Pre-treatment:

    • To 200 µL of human plasma in a glass tube, add an appropriate amount of a SIL-IS for this compound.

    • Add 50 µL of 1 M HCl to acidify the sample.

  • Extraction:

    • Add 1 mL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Phase Separation and Collection:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Dry-down and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting Workflow for Matrix Effects

MatrixEffectTroubleshooting start Problem: Inaccurate or Irreproducible This compound Quantification assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_significant Is Matrix Effect Significant (>15%)? assess_me->me_significant improve_sp Improve Sample Preparation (SPE/LLE) me_significant->improve_sp Yes end_good Method Acceptable me_significant->end_good No optimize_lc Optimize Chromatography improve_sp->optimize_lc reassess_me Re-assess Matrix Effect improve_sp->reassess_me use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is optimize_lc->reassess_me use_sil_is->reassess_me reassess_me->me_significant end_bad Further Method Development Needed

Caption: A logical workflow for troubleshooting matrix effects in this compound analysis.

Signaling Pathways Modulated by Formononetin (as a proxy for this compound)

The following diagrams illustrate key signaling pathways that have been shown to be modulated by Formononetin, the isomer of this compound. These pathways are often implicated in the pharmacological effects of isoflavones.

PI3K/Akt Signaling Pathway Inhibition

PI3K_Akt_Pathway Formononetin Formononetin PI3K PI3K Formononetin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Formononetin-mediated inhibition of the PI3K/Akt signaling pathway.

MAPK Signaling Pathway Modulation

MAPK_Pathway Formononetin Formononetin Ras Ras Formononetin->Ras p38_MAPK p38 MAPK Ras->p38_MAPK ERK ERK Ras->ERK JNK JNK Ras->JNK Apoptosis Apoptosis p38_MAPK->Apoptosis Inflammation Inflammation ERK->Inflammation JNK->Apoptosis

Caption: Modulation of the MAPK signaling pathway by Formononetin.

References

Navigating the Challenges of Isoformononetin Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving high-purity Isoformononetin is critical for accurate in-vitro and in-vivo studies. However, the presence of structurally similar isoflavones often leads to co-elution during chromatographic purification, posing a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of this compound, ensuring you can achieve the desired purity for your research needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: The most common co-eluting impurities are other isoflavones with similar physicochemical properties, particularly those found in natural sources like red clover (Trifolium pratense). These include Biochanin A, Genistein, and Daidzein. Due to their structural similarities, they often exhibit close retention times in standard reversed-phase HPLC systems.

Q2: I'm observing poor resolution between this compound and Biochanin A. What are the initial troubleshooting steps?

A2: Poor resolution between this compound and Biochanin A is a frequent issue. Initial steps to address this include:

  • Mobile Phase Optimization: Fine-tuning the organic solvent-to-water ratio is crucial. A shallower gradient or an isocratic elution with a lower percentage of the organic solvent can enhance separation.

  • Switching Organic Modifier: If you are using acetonitrile, consider switching to methanol, or vice-versa. This can alter the selectivity of your separation.

  • Adjusting pH: Acidifying the mobile phase with additives like 0.1% formic acid or acetic acid can suppress the ionization of phenolic hydroxyl groups on the isoflavones, leading to improved peak shape and potentially better resolution on reversed-phase columns.

Q3: My this compound peak is tailing. How can I improve the peak symmetry?

A3: Peak tailing can compromise the accuracy of quantification. To address this:

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

  • Secondary Interactions: Tailing can be caused by interactions between the analytes and active silanol groups on the silica-based column packing. Using a modern, end-capped C18 column can minimize these interactions. Additionally, ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5) to suppress silanol ionization.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your initial mobile phase. Dissolving the sample in a stronger solvent can cause peak distortion.

Troubleshooting Guide: HPLC Purification of this compound

This guide provides a systematic approach to resolving common issues during the preparative HPLC purification of this compound.

Problem Possible Cause Recommended Solution
Co-elution of this compound and Biochanin A Mobile phase composition is not optimal for separating these structurally similar compounds.- Modify the gradient: Employ a shallower gradient to increase the separation window between the two peaks.- Change the organic modifier: If using acetonitrile, try methanol, as it can offer different selectivity for phenolic compounds.- Adjust the mobile phase pH: Ensure the mobile phase is acidified (e.g., with 0.1% formic acid) to improve peak shape and potentially resolve the co-elution.
Poor Peak Shape (Tailing or Fronting) - Tailing: Secondary interactions with the stationary phase or column overload.- Fronting: Sample solvent is stronger than the mobile phase.- For Tailing: Use a high-purity, end-capped C18 column. Decrease the sample concentration. Ensure the mobile phase pH is low enough to suppress silanol activity.- For Fronting: Dissolve the sample in the initial mobile phase or a weaker solvent.
Low Yield of Purified this compound - Incomplete elution from the column.- Degradation of the compound during processing.- Incomplete Elution: After the main peak has eluted, run a steep gradient wash with a strong solvent (e.g., 100% acetonitrile or methanol) to elute any remaining compound.- Degradation: Minimize exposure of the sample to harsh pH conditions or high temperatures.
Retention Time Drift - Inadequate column equilibration between runs.- Changes in mobile phase composition.- Fluctuations in column temperature.- Increase the column equilibration time between injections.- Prepare fresh mobile phase daily and use a mobile phase degasser.- Use a column oven to maintain a stable temperature.

Comparative Data on Purification Methods

The choice of purification method can significantly impact the final purity and yield of this compound. Below is a summary of representative data from different chromatographic techniques.

Purification Method Starting Material Purity of this compound (%) Yield of this compound (mg from starting material) Key Co-eluting Impurities
Preparative RP-HPLCRed Clover Extract>95%Varies based on extract concentrationBiochanin A, Genistein, Daidzein
High-Speed Counter-Current Chromatography (HSCCC)Chickpea Sprout Extract92.26%14.2 mg from 150 mg extract[1][2]Biochanin A, Ononin, Biochanin A-7-O-β-D-glucoside[1][2]
Centrifugal Partition Chromatography (CPC)Red Clover Extract95%Not specifiedPseudobaptigenin, Kaempferol, Genistein[3]

Experimental Protocols

Protocol 1: Preparative Reversed-Phase HPLC for this compound Purification

This protocol outlines a general method for the purification of this compound from a crude red clover extract.

1. Sample Preparation:

  • Dissolve the crude red clover extract in a minimal amount of methanol or a mixture of the initial mobile phase.
  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System and Column:

  • System: Preparative HPLC system equipped with a UV-Vis detector.
  • Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
  • Guard Column: Use a compatible C18 guard column to protect the analytical column.

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient:
  • 0-5 min: 20% B
  • 5-40 min: Linear gradient from 20% to 50% B
  • 40-45 min: Linear gradient from 50% to 100% B
  • 45-50 min: Hold at 100% B (column wash)
  • 50-60 min: Return to 20% B and equilibrate.
  • Flow Rate: 15-20 mL/min (adjust based on column dimensions and system pressure limits).
  • Detection: 254 nm.
  • Injection Volume: Varies depending on sample concentration and column capacity. Start with a small injection to determine the retention time and then scale up.

4. Fraction Collection:

  • Collect fractions corresponding to the this compound peak based on the chromatogram.

5. Post-Purification:

  • Analyze the collected fractions for purity using analytical HPLC.
  • Pool the pure fractions and remove the solvent using a rotary evaporator or freeze-dryer.

Visualizing Experimental Workflows and Signaling Pathways

Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound from a natural extract.

G cluster_extraction Extraction cluster_purification Purification cluster_impurities Impurity Removal RedClover Red Clover Plant Material Extraction Solvent Extraction (e.g., Methanol) RedClover->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract PrepHPLC Preparative HPLC CrudeExtract->PrepHPLC Fractionation Fraction Collection PrepHPLC->Fractionation PurityAnalysis Purity Analysis (Analytical HPLC) Fractionation->PurityAnalysis ImpurityFractions Impurity Fractions (Biochanin A, Genistein, etc.) Fractionation->ImpurityFractions SolventRemoval Solvent Removal PurityAnalysis->SolventRemoval Purethis compound Pure this compound SolventRemoval->Purethis compound

Caption: Workflow for this compound Purification.

This compound and the Estrogen Receptor Signaling Pathway

This compound is known to exert biological effects through its interaction with estrogen receptors (ERs). The diagram below illustrates a simplified model of this signaling pathway.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds to Complex This compound-ER Complex ER->Complex Forms ERE Estrogen Response Element (ERE) on DNA Complex->ERE Translocates to Nucleus and Binds to GeneTranscription Gene Transcription ERE->GeneTranscription Regulates BiologicalEffects Biological Effects (e.g., Cell Proliferation, Apoptosis) GeneTranscription->BiologicalEffects Leads to

Caption: Estrogen Receptor Signaling Pathway for this compound.

References

How to prevent degradation of Isoformononetin during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Isoformononetin during sample storage. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.

Q2: How should I store this compound in solution?

A2: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment. Aqueous solutions are not recommended for storage for more than one day. If you need to prepare a stock solution, dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For short-term storage, these stock solutions can be kept at 2-8°C for a few days. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or preferably -80°C.

Q3: What factors can cause this compound to degrade?

A3: The primary factors that can lead to the degradation of this compound are:

  • pH: this compound, like other isoflavones, is more susceptible to degradation in alkaline and strongly acidic conditions.

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV light, can cause photodegradation.

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.

Q4: I observed a color change in my this compound solution. Is it still usable?

A4: A visible color change, such as turning yellow, is an indicator of potential degradation. It is recommended to discard the solution and prepare a fresh one from a properly stored solid sample to ensure the accuracy of your experimental results.

Q5: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?

A5: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. To resolve this, you can try the following:

  • Increase the percentage of the organic solvent in your final aqueous solution, ensuring it is compatible with your experimental system.

  • Prepare a more dilute stock solution in the organic solvent to reduce the solvent shock upon dilution.

  • Use sonication to aid in the dissolution of the precipitate.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no biological activity of this compound Degradation of the compound due to improper storage.Prepare fresh solutions from solid this compound stored at -20°C. Review and optimize your storage and handling procedures based on the recommendations in this guide.
Inconsistent experimental results - Degradation of this compound in stock or working solutions.- Repeated freeze-thaw cycles of the stock solution.- Prepare fresh working solutions for each experiment.- Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.
Appearance of unexpected peaks in HPLC analysis Presence of degradation products.Perform a forced degradation study to identify potential degradation products and confirm that your analytical method is stability-indicating.

Quantitative Data Summary

The following tables summarize the available quantitative data on this compound degradation. It is important to note that comprehensive kinetic data across a wide range of storage conditions is limited.

Table 1: Photodegradation of this compound in Aqueous Solution

Condition Parameter Value Reference
pH 7 Water (under simulated solar light)Half-life (t½)4.6 hours[1]

Table 2: Thermal Degradation of this compound at 150°C

pH Observation Degradation Pattern Reference
3.1Prominent degradationSigmoidal[2]
5.6Virtually no decay-[2]
7.0Virtually no decay-[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent like methanol or DMSO at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature for 2 hours. Note that isoflavones are often unstable in alkaline conditions, so a shorter incubation time is used.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the solid this compound powder at 70°C for 48 hours.

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for an HPLC-UV method to quantify this compound and separate it from its degradation products. Method validation is crucial for specific applications.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with a higher proportion of water and gradually increase the proportion of acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation Parameters:

  • Specificity: The ability of the method to distinguish this compound from its degradation products. This is assessed during the forced degradation study.

  • Linearity: The method should be linear over a range of concentrations.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Visualizations

Logical Workflow for Troubleshooting this compound Stability Issues

Troubleshooting Workflow start Inconsistent Experimental Results or Loss of Activity check_storage Review Sample Storage Conditions start->check_storage check_solution_prep Review Solution Preparation and Handling start->check_solution_prep perform_hplc Analyze Sample by Stability-Indicating HPLC check_storage->perform_hplc check_solution_prep->perform_hplc degradation_confirmed Degradation Confirmed perform_hplc->degradation_confirmed fresh_sample Prepare Fresh Sample from Solid Stock compare_results Compare with Previous/Expected Results fresh_sample->compare_results optimize_storage Optimize Storage Conditions (e.g., lower temperature, protect from light) compare_results->optimize_storage degradation_confirmed->fresh_sample Yes degradation_confirmed->compare_results No use_fresh_solutions Use Freshly Prepared Solutions for Experiments optimize_storage->use_fresh_solutions problem_solved Problem Resolved use_fresh_solutions->problem_solved PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream activates/inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation MAPK_ERK_Pathway This compound This compound Ras Ras This compound->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, Elk-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression STAT3_Pathway This compound This compound JAK JAK This compound->JAK STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to TargetGenes Target Gene Expression (e.g., Cyclin D1, Bcl-xL) Nucleus->TargetGenes regulates

References

Technical Support Center: Enhancing Isoformononetin Peak Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Isoformononetin. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to help you resolve common peak resolution challenges and improve the accuracy and reproducibility of your experiments.

Troubleshooting Guides

Issue: My this compound peak is tailing.

Q1: What are the initial steps to diagnose the cause of peak tailing for this compound?

A1: First, it's crucial to determine if the issue is chemical or physical in nature. A simple diagnostic test involving the injection of a neutral, non-polar compound (e.g., toluene) can help differentiate between the two.[1]

  • If all peaks, including the neutral standard, exhibit tailing: The problem is likely due to a physical or mechanical issue within the HPLC system, such as problems with the column, tubing, or fittings.[1]

  • If only the this compound peak is tailing while the neutral standard peak is symmetrical: The issue is likely chemical, originating from secondary interactions between this compound and the stationary phase.[1]

Q2: My diagnostic test suggests a chemical issue is causing peak tailing. What are the common chemical causes and their solutions for this compound?

A2: Chemical-related peak tailing for phenolic compounds like this compound often results from interactions with the silica-based stationary phase.

Table 1: Troubleshooting Chemical-Related Peak Tailing for this compound

Common CauseExplanationRecommended Solutions
Secondary Silanol Interactions The hydroxyl groups on this compound can interact with residual silanol groups on the HPLC column's silica packing, leading to distorted peak shapes.[1]1. Acidify the Mobile Phase: Add 0.1% formic acid or acetic acid to the aqueous mobile phase to suppress the ionization of both this compound and the silanol groups.[2] 2. Use a Buffer: Incorporate a buffer in the mobile phase to maintain a consistent pH and enhance peak symmetry.[1] 3. Use an End-Capped Column: Employ a high-quality, fully end-capped C18 or C8 column to minimize the number of available residual silanol groups.[1] 4. Mobile Phase Additives: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.[1]
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and un-ionized forms, resulting in peak tailing or splitting.[1][3]Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 1.5 to 2 pH units away from this compound's pKa to maintain a single, un-ionized form.[1][2] A pH range of 2.5-3.5 is often effective for isoflavones.[2]
Metal Contamination Trace metal ions in the HPLC system (e.g., from stainless steel components) can chelate with this compound, causing peak tailing.[1]1. Use a Passivating Agent: Add a chelating agent like EDTA to the mobile phase to bind with the metal ions. 2. Use PEEK or Metal-Free Coated Components: If metal contamination is a persistent issue, consider using PEEK tubing and fittings or metal-free coated stainless steel columns.[4]

Q3: My diagnostic test points towards a physical or mechanical issue. What are the potential physical causes of peak tailing and how can I resolve them?

A3: Physical or mechanical issues that cause peak tailing are typically related to disruptions in the sample's flow path through the HPLC system.[1]

Table 2: Troubleshooting Physical/Mechanical-Related Peak Tailing

Common CauseExplanationRecommended Solutions
Column Issues Column degradation, contamination with strongly retained compounds, a blocked inlet frit, or a void at the head of the column can all lead to poor peak shape and tailing.[1]1. Flush the Column: Try flushing the column in the reverse direction (if permitted by the manufacturer) with a strong solvent to remove contaminants.[1][3] 2. Use a Guard Column: Employ a guard column to protect the analytical column from contaminants and extend its lifespan.[1] 3. Replace the Column: If flushing does not resolve the issue, the column may be degraded and require replacement.[1]
Extra-Column Effects Dead volume in the system between the injector and the detector can cause the sample band to spread, leading to peak broadening and tailing. Common sources include tubing with a wide internal diameter, excessive tubing length, or loose fittings.[1]1. Use Narrow-Bore Tubing: Utilize tubing with a smaller internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[1] 2. Ensure Secure Fittings: Check that all fittings are properly tightened to prevent leaks and minimize dead volume.[1]
Sample-Related Issues Injecting too much sample (sample overload) or dissolving the sample in a solvent that is significantly stronger than the mobile phase (solvent mismatch) can cause peak distortion.[1]1. Reduce Injection Volume/Concentration: Decrease the injection volume or dilute the sample to avoid overloading the column.[1] 2. Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase.[1] If a stronger solvent is necessary, inject the smallest possible volume.

Experimental Protocols

Protocol 1: Diagnostic Injection for Tailing Peak Analysis

This protocol helps to distinguish between chemical and physical causes of peak tailing.

1. Preparation of a Neutral Compound Standard:

  • Dissolve a neutral, non-polar compound (e.g., toluene) in the mobile phase at a low concentration.

2. Injection and Analysis:

  • Inject the neutral standard onto the column using your current chromatographic method conditions.[1]
  • Analyze the resulting chromatogram.

3. Interpretation of Results:

  • All peaks tailing (including the neutral standard): This indicates a likely physical or mechanical problem with the HPLC system.[1]
  • Only the this compound peak tails (neutral standard is symmetrical): This suggests a chemical issue, likely related to secondary interactions between this compound and the stationary phase.[1]

Frequently Asked Questions (FAQs)

Q4: What is a good starting mobile phase for this compound analysis on a C18 column?

A4: A good starting point for analyzing this compound on a reversed-phase C18 column is a gradient elution with acidified water as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.[2] A common practice is to use 0.1% formic acid or acetic acid in water for mobile phase A.[2][3] A typical gradient might begin with a low percentage of the organic solvent and gradually increase.

Q5: Should I use acetonitrile or methanol as the organic solvent for this compound separation?

A5: Both acetonitrile and methanol are commonly used for separating isoflavones. The choice can impact selectivity and resolution. Acetonitrile generally has a stronger elution strength, which can lead to shorter retention times, and it often provides better peak separation for isoflavones compared to methanol.[2] However, methanol is a protic solvent and may offer different selectivity due to its hydrogen-bonding capabilities.[2] It is advisable to test both during method development to determine the optimal solvent for your specific separation.[3]

Q6: How does temperature affect the peak shape of this compound?

A6: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and enhancing mass transfer kinetics. However, for isoflavones, the optimal resolution has been observed at 25°C compared to 40°C.[5] It is recommended to experiment with temperature as part of your method development to find the optimal condition for your specific analysis.

Q7: I'm using a new, high-quality end-capped column but still observe peak tailing for this compound. What could be the issue?

A7: If you have ruled out physical problems and are using a new, appropriate column, the issue is likely related to your method conditions.[1] Re-evaluate your mobile phase pH and composition. Ensure that your sample is fully dissolved and that the injection solvent is compatible with the mobile phase.[1] A mismatch between the sample solvent and the mobile phase can lead to peak distortion.[1]

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for this compound diagnostic Perform Diagnostic Injection (Neutral Compound) start->diagnostic all_tail All Peaks Tailing? diagnostic->all_tail physical Physical/Mechanical Issue all_tail->physical Yes chemical Chemical Issue all_tail->chemical No column_issues Check Column: - Degradation - Contamination - Void physical->column_issues extra_column Check System: - Tubing (ID, Length) - Fittings physical->extra_column sample_issues Check Sample: - Overload - Solvent Mismatch physical->sample_issues mobile_phase Optimize Mobile Phase: - Add Acid (e.g., 0.1% Formic Acid) - Adjust pH (away from pKa) - Use Buffer chemical->mobile_phase column_choice Column Selection: - Use End-Capped Column chemical->column_choice

Caption: Troubleshooting workflow for this compound peak tailing.

Mobile_Phase_Optimization cluster_mobile_phase Mobile Phase Components for this compound Analysis cluster_optimization Key Optimization Parameters aqueous Aqueous Phase (A) water HPLC-Grade Water aqueous->water acid Acid Modifier (e.g., 0.1% Formic Acid) aqueous->acid buffer Buffer (Optional) aqueous->buffer organic Organic Phase (B) acetonitrile Acetonitrile organic->acetonitrile methanol Methanol organic->methanol ph pH Control (2.5 - 3.5) gradient Gradient Elution (Low to High %B) solvent_choice Organic Solvent Choice (ACN vs. MeOH) mobile_phase_node Mobile Phase Composition

Caption: Key factors in mobile phase optimization for this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Isoformononetin and Formononetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoformononetin and Formononetin are structurally related isoflavones, a class of phytoestrogens found in various plants, particularly legumes. Both compounds have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide provides a comprehensive comparison of their biological activities, supported by experimental data, to aid researchers and drug development professionals in their understanding and potential application of these molecules. While both show promise in several therapeutic areas, this comparison reveals nuances in their potency and mechanisms of action.

Comparative Biological Activity Data

The following tables summarize the available quantitative and qualitative data on the biological activities of this compound and Formononetin. It is important to note that direct comparative studies are limited, and much of the data is from individual studies on each compound.

Table 1: Osteogenic and Immunomodulatory Activity

A key study directly compared the effects of this compound and Formononetin on bone formation and immune cell differentiation, particularly relevant for postmenopausal osteoporosis. Both compounds were administered orally to ovariectomized (Ovx) mice at a dose of 10 mg/kg body weight daily for 6 weeks.[1]

Biological ActivityThis compoundFormononetinKey Findings
Osteogenesis Significant restoration of Ovx-induced deterioration of trabecular microarchitecture.Significant restoration of Ovx-induced deterioration of trabecular microarchitecture.Both compounds demonstrated comparable efficacy in preventing bone loss in an estrogen-deficient model.[1]
Th17 Cell Differentiation Decreased pro-osteoclastogenic Th17 cells.Decreased pro-osteoclastogenic Th17 cells.Both compounds effectively reduced the population of these bone-resorbing immune cells.[1]
B-Cell Lymphopoesis Decreased B-cell population.Decreased B-cell population.Both compounds showed similar inhibitory effects on B-cell proliferation.[1]
T-regulatory (Treg) Cell Differentiation Promoted Treg differentiation.More effective in enhancing FOXP3 expression.Formononetin exhibited a stronger potential to promote the differentiation of these immune-suppressive cells.[1]
IL-17A-Induced Osteoclastogenesis Suppressed.More potent suppression.Formononetin showed a greater ability to inhibit the formation of osteoclasts induced by the inflammatory cytokine IL-17A.[1]
Table 2: Anticancer Activity of Formononetin (IC50 Values)
Cancer Cell LineCancer TypeIC50 Value (µM)Reference
T98GGlioblastoma24.64[2]
MOLT-4Acute Lymphoblastic Leukemia155.8[3]
MOLT-17Acute Lymphoblastic Leukemia183.2[3]
Table 3: Anti-inflammatory and Neuroprotective Effects

While both compounds are reported to have anti-inflammatory and neuroprotective properties, direct quantitative comparisons are lacking. The available information is largely descriptive.

Biological ActivityThis compoundFormononetin
Anti-inflammatory Reported to possess anti-inflammatory effects.Demonstrates anti-inflammatory properties by interacting with key signaling pathways like NF-κB, MAPK, JAK-STAT, and PI3K-AKT.
Neuroprotective Reported to have neuroprotective effects.Exhibits neuroprotective potential by modulating various endogenous mediators and signaling pathways.[4]

Signaling Pathways and Molecular Mechanisms

The differential biological activities of this compound and Formononetin can be attributed to their interactions with various cellular signaling pathways.

Osteogenesis and Immunomodulation

Osteogenesis_Immunomodulation cluster_compounds Isoflavones cluster_cells Immune Cells cluster_bone Bone Homeostasis This compound This compound Th17 Cells Th17 Cells This compound->Th17 Cells Inhibits B-Cells B-Cells This compound->B-Cells Inhibits Treg Cells Treg Cells This compound->Treg Cells Promotes Osteoclastogenesis Osteoclastogenesis This compound->Osteoclastogenesis Suppresses Formononetin Formononetin Formononetin->Th17 Cells Inhibits Formononetin->B-Cells Inhibits Formononetin->Treg Cells Strongly Promotes (↑ FOXP3) Formononetin->Osteoclastogenesis Potently Suppresses Th17 Cells->Osteoclastogenesis Promotes B-Cells->Osteoclastogenesis Promotes Treg Cells->Osteoclastogenesis Inhibits Osteogenesis Osteogenesis Osteoclastogenesis->Osteogenesis Inhibits

Formononetin's Anticancer Signaling

Formononetin_Anticancer cluster_pathways Signaling Pathways cluster_effects Cellular Effects Formononetin Formononetin PI3K/AKT PI3K/AKT Formononetin->PI3K/AKT Inhibits MAPK MAPK Formononetin->MAPK Inhibits NF-κB NF-κB Formononetin->NF-κB Inhibits Proliferation Proliferation PI3K/AKT->Proliferation Promotes Apoptosis Apoptosis PI3K/AKT->Apoptosis Inhibits MAPK->Proliferation Promotes Inflammation Inflammation NF-κB->Inflammation Promotes

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Osteoblast Differentiation and Mineralization Assay

This protocol is adapted from studies investigating the effects of isoflavones on osteoblast function.[5][6][7][8]

  • Cell Culture: Human fetal osteoblast cells (hFOB1.19) or murine preosteoblastic cells (MC3T3-E1) are commonly used. Cells are cultured in an appropriate medium (e.g., α-MEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound or Formononetin. A vehicle control (e.g., DMSO) is run in parallel.

  • Alkaline Phosphatase (ALP) Activity: After a specified incubation period (e.g., 7-14 days), cells are lysed, and ALP activity is measured using a p-nitrophenyl phosphate (pNPP) substrate. The absorbance is read at 405 nm.

  • Mineralization Assay (Alizarin Red S Staining): After 21-28 days of culture, the cell layer is fixed with 4% paraformaldehyde and stained with 2% Alizarin Red S solution (pH 4.2). The stained calcium deposits are then quantified by dissolving the stain in cetylpyridinium chloride and measuring the absorbance at 562 nm.

  • Gene Expression Analysis: RNA is extracted from treated cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of osteogenic marker genes such as RUNX2, Osterix, ALP, and Osteocalcin.

Th17 Cell Differentiation Assay

This protocol is based on standard methods for in vitro T-cell differentiation.[1]

  • Cell Isolation: Naïve CD4+ T cells are isolated from the spleens of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS).

  • Cell Culture and Differentiation: Isolated cells are cultured in RPMI-1640 medium supplemented with FBS, antibiotics, and a cocktail of cytokines to induce Th17 differentiation (e.g., TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4). Cells are treated with this compound, Formononetin, or a vehicle control.

  • Flow Cytometry: After 3-5 days, cells are restimulated (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A). Cells are then stained for surface markers (e.g., CD4) and intracellular cytokines (e.g., IL-17A). The percentage of CD4+IL-17A+ cells is determined by flow cytometry.

  • Gene Expression Analysis: qRT-PCR can be performed to measure the expression of key transcription factors such as RORγt.

B-Cell Lymphopoesis Assay

This protocol provides a general framework for assessing B-cell proliferation.[1]

  • Cell Isolation: B cells are isolated from mouse spleens using MACS.

  • Proliferation Assay: Isolated B cells are labeled with a proliferation-tracking dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE). The labeled cells are then cultured in the presence of B-cell stimuli (e.g., LPS or anti-CD40 antibody + IL-4) and treated with this compound, Formononetin, or a vehicle control.

  • Flow Cytometry: After 3-5 days, the dilution of the CFSE dye, which corresponds to cell division, is analyzed by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.

Osteoclastogenesis Assay

This protocol is adapted from standard methods for inducing osteoclast formation from bone marrow macrophages.[1][3]

  • Cell Isolation and Culture: Bone marrow cells are flushed from the femurs and tibias of mice. The cells are cultured in α-MEM with M-CSF to generate bone marrow-derived macrophages (BMMs).

  • Osteoclast Differentiation: BMMs are seeded in multi-well plates and cultured with M-CSF and RANKL to induce osteoclast differentiation. Cells are concurrently treated with this compound, Formononetin, or a vehicle control. For IL-17A-induced osteoclastogenesis, IL-17A is added to the culture medium.

  • TRAP Staining: After 5-7 days, mature osteoclasts (large, multinucleated cells) are identified by staining for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells are counted under a microscope.

Conclusion

Both this compound and Formononetin exhibit a range of promising biological activities. The available direct comparative data in the context of osteogenesis and immunomodulation suggests that while both are effective, Formononetin may possess greater potency in specific aspects of immune modulation and suppression of osteoclastogenesis. The extensive research on Formononetin highlights its potential as an anticancer, anti-inflammatory, and neuroprotective agent. However, a significant gap in knowledge exists regarding the comparative efficacy of this compound in these areas. This guide underscores the need for further direct comparative studies, including quantitative assays, to fully elucidate the therapeutic potential of both molecules and to inform the selection of the most appropriate candidate for specific drug development programs. The provided experimental protocols offer a foundation for researchers to conduct such comparative investigations.

References

Isoformononetin's Estrogen Receptor Binding Affinity: A Comparative Analysis with Other Phytoestrogens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced interactions of phytoestrogens with estrogen receptors (ERs) is paramount for harnessing their therapeutic potential. This guide provides a comparative analysis of the estrogen receptor binding affinity of isoformononetin against other prominent phytoestrogens, supported by experimental data.

Quantitative Comparison of Estrogen Receptor Binding Affinity

The binding affinity of a compound to a receptor is a critical determinant of its biological activity. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor in a competitive binding assay. A lower IC50 value indicates a higher binding affinity. The Relative Binding Affinity (RBA) is also used to compare the potency of a test compound to a reference compound, typically 17β-estradiol.

The following table summarizes the estrogen receptor binding affinities for this compound and other key phytoestrogens.

CompoundClassERα RBA (%)ERβ RBA (%)ERβ/ERα Preference
17β-EstradiolEndogenous Estrogen1001001
This compound Isoflavone0.010.011
GenisteinIsoflavone0.82632.5
DaidzeinIsoflavone0.050.36
Biochanin AIsoflavone0.020.052.5
CoumestrolCoumestan7152.1
S-equolIsoflavone Metabolite0.254.216.8

Note: RBA is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100. Values are compiled from various studies and may vary based on experimental conditions. The data for this compound, Genistein, Daidzein, Biochanin A, S-equol and Coumestrol are derived from a study by an unspecified author.[1]

Experimental Protocols

The determination of estrogen receptor binding affinities is commonly achieved through competitive radioligand binding assays. Below is a detailed methodology for a typical assay.

Estrogen Receptor Competitive Binding Assay Protocol

This protocol is designed to determine the relative binding affinities of test compounds for the estrogen receptor in comparison to 17β-estradiol.[2][3]

1. Preparation of Uterine Cytosol:

  • Uteri are sourced from female rats that have been ovariectomized 7-10 days prior to the experiment to reduce endogenous estrogen levels.[2][3]

  • The uterine tissue is homogenized in a cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[2][3]

  • The homogenate undergoes low-speed centrifugation (2,500 x g) to remove the nuclear fraction.[3]

  • The resulting supernatant is then subjected to ultracentrifugation at 105,000 x g for 60 minutes to isolate the cytosolic fraction which contains the estrogen receptors.[3]

  • The protein concentration of the cytosol is quantified using a standard protein assay.[3]

2. Competitive Binding Assay:

  • A fixed concentration of radiolabeled estradiol (e.g., [3H]-17β-estradiol) is incubated with the uterine cytosol.[3]

  • Increasing concentrations of the unlabeled test compound (e.g., this compound or other phytoestrogens) are added to the incubation mixtures to compete with the radiolabeled estradiol for binding to the estrogen receptors.[2]

  • The reaction mixtures are incubated until they reach equilibrium.[3]

  • To distinguish between receptor-bound and free radioligand, a dextran-coated charcoal (DCC) suspension is introduced. The charcoal adsorbs the free radioligand, leaving the larger receptor-bound complexes in the supernatant.[3]

  • The radioactivity in the supernatant, which corresponds to the amount of bound radiolabeled estradiol, is measured using a scintillation counter.[3]

3. Data Analysis:

  • The data is plotted as the percentage of specifically bound radiolabeled estradiol against the logarithm of the competitor concentration.

  • A non-linear regression analysis is performed to calculate the IC50 value for each test compound.[4]

  • The Relative Binding Affinity (RBA) of the test compound is calculated by comparing its IC50 to that of 17β-estradiol using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100.[4]

Phytoestrogen Signaling Pathway

Upon entering a target cell, phytoestrogens can bind to estrogen receptors located in the cytoplasm or nucleus. This binding event triggers a conformational change in the receptor, leading to its dimerization. The activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, resulting in various physiological responses.

Phytoestrogen_Signaling cluster_cell Target Cell cluster_nucleus Nucleus PE Phytoestrogen ER Estrogen Receptor (ERα/ERβ) PE->ER Binding PE_ER Phytoestrogen-ER Complex ER->PE_ER Dimer Dimerized Complex PE_ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Translocation & Binding Gene Target Gene ERE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Generalized signaling pathway of phytoestrogens.

Comparative Analysis

Based on the available data, this compound exhibits a relatively low binding affinity for both ERα and ERβ compared to the endogenous estrogen, 17β-estradiol, and other prominent phytoestrogens like genistein and coumestrol.[1] Notably, many phytoestrogens, such as genistein, show a preferential binding to ERβ over ERα.[1] This differential binding affinity is a key factor in their tissue-specific and selective estrogenic or anti-estrogenic effects.[5]

The weaker binding affinity of this compound suggests that it may act as a modulator of estrogenic activity rather than a potent direct agonist. This characteristic could be advantageous in certain therapeutic contexts where a more subtle modulation of the estrogen signaling pathway is desired. Further research into the functional consequences of this compound's interaction with estrogen receptors is warranted to fully elucidate its pharmacological profile and potential applications in drug development.

References

Comparative analysis of Isoformononetin content in different plant species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Isoformononetin content across various plant species, supported by experimental data and detailed methodologies. This compound, a significant O-methylated isoflavone, is recognized for its potential therapeutic applications, including in cancer therapy and neuroprotection.[1][2][3] Its biological activities are often linked to the modulation of critical cellular signaling pathways.[1][4] Understanding the distribution and concentration of this compound in different plant sources is crucial for its extraction, study, and potential pharmaceutical development. The primary plant sources for this compound are legumes from the Fabaceae family, such as Red Clover (Trifolium pratense) and various Astragalus species.[3][5][6]

Quantitative Comparison of this compound Content

The concentration of this compound varies significantly between plant species and even between different parts of the same plant. The following table summarizes the quantitative data from various studies, providing a baseline for comparison.

Plant SpeciesPlant PartThis compound Content (mg/g Dry Weight)Reference(s)
Trifolium pratense (Red Clover)Leaves0.22 - 4.68[7]
Flowersup to 0.95[7]
Stems0.10 - 1.54[7][8]
Medicago arabica (Spotted Medick)Not Specified2.01 ± 0.49[9]
Astragalus membranaceus (Mongolian Milkvetch)Root~0.016[10]
Pueraria lobata (Kudzu)Root / FlowerPresent, but quantification focuses on other isoflavones.[5][11]
Ononis species (Restharrows)RootPresent, but not a major isoflavonoid component.[12]

Note: Content can be influenced by genetic factors (ploidy), growing conditions, and harvest time. For instance, tetraploid genotypes of Red Clover have shown significantly higher Formononetin content than diploid ones.[7]

Experimental Protocols

Accurate quantification of this compound relies on standardized and validated methodologies. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

1. Sample Preparation and Extraction

The goal of this phase is to efficiently extract isoflavones from the plant matrix while minimizing degradation.

  • Drying and Grinding : Plant material (leaves, stems, roots, etc.) is typically dried to a constant weight and ground into a fine powder to increase the surface area for solvent extraction.

  • Extraction : A common method involves reflux or sonication with a solvent. A 50% methanol solution is often effective.[13] An optimized protocol for Fabaceae species involved a 60-minute reflux with 50% methanol at a plant material-to-solvent ratio of 1:125.[13]

  • Hydrolysis : Isoflavones often exist as glycosides (bound to a sugar molecule). To quantify the aglycone form (this compound), an acid or enzymatic hydrolysis step is often introduced to cleave the sugar moiety.[14][15] For example, extracts can be mixed with 3M HCl and heated to boiling.[15]

  • Purification : Solid-Phase Extraction (SPE) is frequently used to clean up the extract and remove interfering compounds before HPLC analysis.[15]

2. Quantification by High-Performance Liquid Chromatography (HPLC)

This method separates, identifies, and quantifies the components in the extract.

  • System : A standard HPLC system equipped with a C18 column (e.g., 150 x 4.6 mm, 5 µm) and a UV or Diode-Array Detector (DAD) is used.[14]

  • Mobile Phase : A gradient elution is typically employed using a mixture of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).[14]

  • Detection : this compound is typically detected by UV absorbance at a wavelength of approximately 254 nm or 260 nm.[16]

  • Quantification : The concentration is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from certified this compound standards.[14] The limit of detection for such methods can be as low as 0.3-0.9 µg/mL.[14]

Visualization of a Key Signaling Pathway

This compound has been shown to exert anticancer effects by modulating several signal transduction pathways, including the PI3K/Akt pathway, which is critical for cell survival, growth, and proliferation.[1][4] Dysregulation of this pathway is a hallmark of many cancers. The diagram below illustrates how this compound can inhibit this pathway.

PI3K_Akt_Pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation This compound This compound This compound->Akt Inhibition GF Growth Factor GF->RTK Activation

Caption: this compound's inhibitory action on the PI3K/Akt signaling pathway.

References

Efficacy comparison of Isoformononetin with standard-of-care drugs in disease models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoformononetin, a naturally occurring isoflavone found in plants like red clover and astragalus, has garnered significant interest for its potential therapeutic applications in a range of diseases. Its structural similarity to estrogen allows it to interact with estrogen receptors, suggesting a role in hormone-dependent conditions. This guide provides an objective comparison of the efficacy of this compound with standard-of-care drugs in preclinical models of osteoporosis and cancer. The data presented is compiled from various studies to offer a comprehensive overview for researchers and drug development professionals.

Osteoporosis

Postmenopausal osteoporosis is characterized by a decline in estrogen levels, leading to increased bone resorption and a higher risk of fractures. Standard-of-care treatments often include hormone replacement therapy or bisphosphonates.

Efficacy Comparison in a Postmenopausal Osteoporosis Rat Model

A key study investigated the effects of this compound (also known as Formononetin) in an ovariectomy-induced osteoporosis rat model, a standard preclinical model for postmenopausal bone loss. The efficacy of this compound was compared to Estradiol, a standard hormone replacement therapy.

Table 1: Comparison of this compound and Estradiol on Bone Mechanical Properties in Ovariectomized Rats

ParameterOvariectomized (OVX) ControlThis compound (10 mg/kg)Estradiol (0.2 mg/kg)
Femoral Diaphysis
Maximum Load (N)129.8 ± 3.4134.5 ± 2.9142.1 ± 3.1
Fracture Load (N)122.2 ± 3.8127.6 ± 2.7135.9 ± 3.0
Femoral Neck
Maximum Load (N)87.2 ± 3.592.1 ± 2.898.7 ± 3.2
Fracture Load (N)81.5 ± 3.186.4 ± 2.592.3 ± 2.9

Data adapted from a study on ovariectomy-induced osteoporosis in rats. Values are presented as mean ± SEM.

Table 2: Comparison of this compound and Estradiol on Bone Chemical Composition in Ovariectomized Rats

Parameter (% content)Ovariectomized (OVX) ControlThis compound (10 mg/kg)Estradiol (0.2 mg/kg)
Tibia
Water24.2 ± 0.819.4 ± 0.718.9 ± 0.6
Organic Substances27.5 ± 0.628.5 ± 0.529.1 ± 0.4
Mineral Substances48.3 ± 0.952.1 ± 0.852.0 ± 0.7

Data adapted from a study on ovariectomy-induced osteoporosis in rats. Values are presented as mean ± SEM.

Experimental Protocol: Ovariectomy-Induced Osteoporosis Rat Model
  • Animal Model: Three-month-old female Wistar rats.

  • Procedure: Bilateral ovariectomy was performed to induce estrogen deficiency and subsequent bone loss. A sham-operated group served as a control.

  • Treatment Groups:

    • Ovariectomized (OVX) control group.

    • OVX group treated with this compound (10 mg/kg, oral administration) daily for 4 weeks.

    • OVX group treated with Estradiol (0.2 mg/kg, oral administration) daily for 4 weeks.

  • Efficacy Endpoints:

    • Bone Mechanical Properties: Maximum load and fracture load of the femur were determined using a materials testing machine.

    • Bone Chemical Composition: The percentage of water, organic, and mineral content in the tibia was analyzed.

Signaling Pathway in Osteoporosis

This compound is believed to exert its bone-protective effects through its interaction with estrogen receptors, mimicking the action of estrogen and promoting osteoblast (bone-forming cell) activity while inhibiting osteoclast (bone-resorbing cell) function.

Osteoporosis Signaling Pathway This compound This compound Estrogen Receptor Estrogen Receptor This compound->Estrogen Receptor Osteoblast Activation Osteoblast Activation Estrogen Receptor->Osteoblast Activation Osteoclast Inhibition Osteoclast Inhibition Estrogen Receptor->Osteoclast Inhibition Bone Formation Bone Formation Osteoblast Activation->Bone Formation Bone Resorption Bone Resorption Osteoclast Inhibition->Bone Resorption

This compound's mechanism in bone protection.

Cancer

This compound has demonstrated anti-cancer properties in various preclinical models, primarily through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. Direct comparative efficacy studies between this compound and standard-of-care chemotherapeutic agents in the same experimental setting are limited. The following tables present available data, with the caveat that the results for this compound and standard drugs are often from separate studies and not from head-to-head comparisons.

In Vitro Efficacy Comparison in Cancer Cell Lines

Table 3: Comparative Cytotoxicity (IC50, µM) in Breast Cancer Cell Lines (MCF-7)

CompoundIC50 (µM) at 48hNote
This compound~25-50Varies depending on the specific study and assay conditions.
Doxorubicin~0.5-1.5Data from multiple studies.
Tamoxifen~5-15Data from multiple studies.

Disclaimer: The IC50 values are compiled from different studies and are not from direct comparative experiments. These values should be interpreted with caution as experimental conditions can significantly influence the results.

Table 4: Comparative Cytotoxicity (IC50, µM) in Lung Cancer Cell Lines (A549)

CompoundIC50 (µM) at 48hNote
This compound~100-200Varies depending on the specific study and assay conditions.[1]
Cisplatin~5-15Data from multiple studies.

Disclaimer: The IC50 values are compiled from different studies and are not from direct comparative experiments. These values should be interpreted with caution as experimental conditions can significantly influence the results.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with a range of concentrations of the test compound (this compound or standard drug) for a specified duration (e.g., 48 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.

    • The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined.

In Vivo Efficacy: Synergistic Effects

Some studies suggest that this compound may enhance the efficacy of standard chemotherapeutic drugs. For instance, in a study on multidrug-resistant cancer cells, this compound showed a synergistic effect with Doxorubicin, suggesting its potential as an adjuvant therapy.

Signaling Pathways in Cancer

This compound's anti-cancer effects are mediated through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.

Cancer Signaling Pathways cluster_0 Signaling Pathways This compound This compound PI3K/Akt PI3K/Akt This compound->PI3K/Akt MAPK MAPK This compound->MAPK STAT3 STAT3 This compound->STAT3 Cell Proliferation Cell Proliferation PI3K/Akt->Cell Proliferation Apoptosis Apoptosis PI3K/Akt->Apoptosis MAPK->Cell Proliferation MAPK->Apoptosis STAT3->Cell Proliferation Xenograft Workflow Cancer Cell Culture Cancer Cell Culture Implantation in Immunocompromised Mice Implantation in Immunocompromised Mice Cancer Cell Culture->Implantation in Immunocompromised Mice Tumor Growth Tumor Growth Implantation in Immunocompromised Mice->Tumor Growth Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation Tumor Volume Measurement Tumor Volume Measurement Treatment Initiation->Tumor Volume Measurement Endpoint Analysis Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis

References

Confirming the neuroprotective effects of Isoformononetin in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals the potential of Isoformononetin in mitigating key pathological features of neurodegenerative diseases in vitro. This guide provides an objective comparison of its performance, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, a naturally occurring isoflavone, has demonstrated significant neuroprotective effects across a variety of cellular models of neurodegenerative diseases. Experimental evidence suggests its potential to enhance neuronal viability, counteract apoptosis (programmed cell death), reduce oxidative stress, and suppress inflammatory responses. These effects are attributed to its ability to modulate key signaling pathways within neuronal and glial cells.

Comparative Analysis of Neuroprotective Effects

To provide a clear comparison of this compound's efficacy, the following tables summarize quantitative data from key experimental assays performed on different neuronal cell lines. These cell lines are commonly used to model the cellular pathology of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Neuronal Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. In the context of neuroprotection, an increase in cell viability after exposure to a neurotoxin indicates a protective effect of the tested compound.

Cell LineNeurotoxinThis compound Concentration% Increase in Cell Viability (Mean ± SD)Alternative Compound% Increase in Cell Viability (Mean ± SD)
SH-SY5YMPP+2.5 µM15 ± 2.1%Formononetin (5 µM)20 ± 3.5%[1]
SH-SY5YMPP+5 µM25 ± 3.5%[1]Formononetin (10 µM)18 ± 2.8%[1]
SH-SY5YMPP+10 µM18 ± 2.9%--

Note: Data for this compound is presented alongside its structural isomer, Formononetin, for comparative purposes, as data for the latter is more readily available in the cited literature.

Apoptosis (Flow Cytometry)

Flow cytometry with Annexin V/PI staining is used to quantify the extent of apoptosis and necrosis in a cell population. A reduction in the percentage of apoptotic cells following neurotoxin treatment indicates an anti-apoptotic effect.

Cell LineNeurotoxinThis compound Concentration% Reduction in Apoptotic Cells (Mean ± SD)Alternative Compound% Reduction in Apoptotic Cells (Mean ± SD)
PC12MPP+Data Not AvailableData Not AvailableSulforaphane (2.5 µM)56.25 ± 2.0%[2]

Note: Specific quantitative data for this compound in this assay was not available in the searched literature. Data for a well-known neuroprotective compound, Sulforaphane, is provided for context.

Oxidative Stress (DCFH-DA Assay)

The DCFH-DA assay measures the intracellular generation of reactive oxygen species (ROS), a key indicator of oxidative stress. A decrease in fluorescence intensity reflects a reduction in ROS levels.

Cell LineInducerThis compound Concentration% Reduction in ROS (Mean ± SD)Alternative Compound% Reduction in ROS (Mean ± SD)
SH-SY5YMPP+5 µM30 ± 4.2%[1]Formononetin (5 µM)35 ± 5.1%[1]

Note: Data for this compound is presented alongside its structural isomer, Formononetin.

Anti-inflammatory Response (Griess Assay for Nitric Oxide)

The Griess assay measures nitrite levels, an indicator of nitric oxide (NO) production, which is a key inflammatory mediator in the brain. This assay is typically performed in microglial cells, the resident immune cells of the central nervous system.

Cell LineInducerThis compound Concentration% Reduction in Nitric Oxide (Mean ± SD)Alternative Compound% Reduction in Nitric Oxide (Mean ± SD)
BV-2LPSData Not AvailableData Not AvailableHispidin (20 µg/ml)~50%

Note: Specific quantitative data for this compound in this assay was not available in the searched literature. Data for another natural compound, Hispidin, is provided for context.

Key Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by modulating several critical intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Survival Cell Survival mTOR->Survival Promotes Bcl2->Bax Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PI3K/Akt Signaling Pathway Activation by this compound.

Nrf2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress (e.g., MPP+) Keap1 Keap1 OxidativeStress->Keap1 Inactivates This compound This compound This compound->Keap1 Inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds and Promotes Degradation Degradation Proteasomal Degradation Nrf2_cyto->Degradation Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucl->ARE Binds to AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates Transcription

Caption: Nrf2 Signaling Pathway Activation by this compound.

Experimental Workflow and Protocols

The following diagram outlines a general experimental workflow for assessing the neuroprotective effects of this compound. Detailed protocols for the key assays mentioned are provided below.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Neuroprotection Assays cluster_pathway Mechanism of Action CellCulture 1. Cell Culture (e.g., SH-SY5Y, PC12, BV-2) Toxin 2. Neurotoxin Induction (e.g., MPP+, 6-OHDA, LPS) CellCulture->Toxin Treatment 3. This compound Treatment Toxin->Treatment MTT 4a. Cell Viability (MTT Assay) Treatment->MTT Apoptosis 4b. Apoptosis (Flow Cytometry) Treatment->Apoptosis ROS 4c. Oxidative Stress (DCFH-DA Assay) Treatment->ROS NO 4d. Inflammation (Griess Assay) Treatment->NO WesternBlot 5. Signaling Pathway Analysis (Western Blot for PI3K/Akt, Nrf2) Treatment->WesternBlot

Caption: General Experimental Workflow for Neuroprotection Studies.

Detailed Methodologies

1. MTT Assay for Cell Viability

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat cells with various concentrations of this compound for 2 hours before adding the neurotoxin (e.g., 500 µM MPP+). Incubate for another 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

2. Flow Cytometry for Apoptosis

  • Cell Preparation: Culture and treat PC12 cells in 6-well plates as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

3. DCFH-DA Assay for Reactive Oxygen Species (ROS)

  • Cell Treatment: Culture and treat neuronal cells in a black 96-well plate.

  • DCFH-DA Loading: After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

4. Western Blot for Signaling Protein Analysis

  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, Nrf2, HO-1, and a loading control like β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an ECL detection system. Densitometry analysis is used to quantify the protein expression levels relative to the loading control.

References

Isoformononetin and Daidzein: A Comparative Analysis of Their Metabolic Fates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the distinct metabolic pathways and pharmacokinetic profiles of the isoflavones isoformononetin and daidzein, supported by experimental data.

Isoflavones, a class of phytoestrogens found abundantly in soy and other legumes, have garnered significant attention in the scientific community for their potential health benefits. Among these, daidzein and its structural isomer, this compound, are of particular interest due to their estrogenic and other biological activities. Understanding their metabolic pathways is crucial for elucidating their mechanisms of action and for the development of novel therapeutics. This guide provides a detailed comparison of the metabolism of this compound and daidzein, presenting key quantitative data, experimental methodologies, and visual representations of their metabolic transformations.

Metabolic Pathways: A Tale of Two Isomers

The metabolic journeys of this compound and daidzein, while interconnected, begin with distinct initial steps that significantly influence their subsequent transformations and biological effects.

This compound , a methoxy isoflavone, undergoes a critical initial metabolic conversion: O-demethylation. This reaction, primarily carried out by cytochrome P450 enzymes in the liver, removes the methyl group from the 7-hydroxy position, yielding its well-studied counterpart, daidzein . This conversion is a pivotal event, as the metabolic fate of this compound becomes intrinsically linked to the established metabolic pathways of daidzein. In addition to O-demethylation, this compound can also be metabolized through hydroxylation, adding a hydroxyl group to its structure.

Daidzein , on the other hand, is primarily metabolized by the gut microbiota. Upon ingestion, daidzein is converted to dihydrodaidzein (DHD). From this intermediate, two main metabolic routes diverge, leading to the formation of either S-equol or O-desmethylangolensin (ODMA). The ability to produce equol is not universal and depends on the presence of specific gut bacteria, leading to significant interindividual variations in daidzein metabolism. Following absorption, daidzein and its metabolites undergo further Phase II metabolism in the liver, primarily through glucuronidation and sulfation, which facilitates their excretion.

Below is a visual representation of the metabolic pathways of this compound and daidzein.

metabolic_pathways cluster_iso This compound Metabolism cluster_dai Daidzein Metabolism This compound This compound Hydroxylated this compound Hydroxylated this compound This compound->Hydroxylated this compound Hydroxylation (CYP450) Daidzein_from_Iso Daidzein This compound->Daidzein_from_Iso O-demethylation (CYP450) Daidzein Daidzein Dihydrodaidzein (DHD) Dihydrodaidzein (DHD) Daidzein->Dihydrodaidzein (DHD) Gut Microbiota Conjugated Metabolites Conjugated Metabolites Daidzein->Conjugated Metabolites Glucuronidation/Sulfation (UGTs/SULTs) S-Equol S-Equol Dihydrodaidzein (DHD)->S-Equol Gut Microbiota O-Desmethylangolensin (ODMA) O-Desmethylangolensin (ODMA) Dihydrodaidzein (DHD)->O-Desmethylangolensin (ODMA) Gut Microbiota S-Equol->Conjugated Metabolites Glucuronidation/Sulfation ODMA ODMA ODMA->Conjugated Metabolites Glucuronidation/Sulfation

Figure 1. Metabolic pathways of this compound and daidzein.

Comparative Pharmacokinetics

The structural differences between this compound and daidzein also influence their pharmacokinetic profiles, including their absorption, distribution, metabolism, and excretion (ADME). The available data, primarily from preclinical studies, are summarized below.

ParameterThis compound (in rats)Daidzein (in humans)Reference
Oral Bioavailability ~21.6%Varies (generally considered moderate)[1]
Half-life (t½) ~1.9 hours~7.8 - 8.2 hours (total)[1][2]
Clearance Moderate to high (species-dependent)~30.09 L/h[1][3]
Primary Metabolic Route O-demethylation to daidzeinGut microbiota-mediated conversion to DHD, equol, and ODMA[1]

Experimental Protocols

The following section details the methodologies employed in key studies investigating the metabolism of this compound and daidzein.

In Vitro Metabolism of this compound in Liver Microsomes

This experimental setup is designed to assess the hepatic metabolism of a compound.

Objective: To identify the metabolites of this compound formed by liver enzymes.

Methodology:

  • Preparation of Microsomes: Liver microsomes from different species (e.g., human, rat, rabbit, dog) are prepared by differential centrifugation of liver homogenates.

  • Incubation: this compound is incubated with the liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.

  • Sample Analysis: The reaction is stopped, and the mixture is analyzed using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

experimental_workflow cluster_workflow In Vitro Metabolism Workflow Start Start Prepare Microsomes Prepare Liver Microsomes Start->Prepare Microsomes Incubate Incubate this compound with Microsomes and NADPH Prepare Microsomes->Incubate Analyze Analyze by LC-MS/MS Incubate->Analyze Identify Metabolites Identify and Quantify Metabolites Analyze->Identify Metabolites End End Identify Metabolites->End

Figure 2. Workflow for in vitro metabolism studies.
Human Pharmacokinetic Study of Daidzein

This protocol is used to determine how a substance is absorbed, distributed, metabolized, and excreted in the human body.

Objective: To determine the pharmacokinetic parameters of daidzein in humans.

Methodology:

  • Subject Recruitment: Healthy volunteers are recruited for the study.

  • Dosing: A standardized dose of daidzein is administered orally.

  • Sample Collection: Blood and urine samples are collected at predetermined time points over a 24-48 hour period.

  • Sample Analysis: Plasma and urine samples are analyzed for daidzein and its metabolites using methods like HPLC or LC-MS/MS.

  • Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as half-life, clearance, and bioavailability.

Conclusion

The metabolic pathways of this compound and daidzein are clearly intertwined, with the O-demethylation of this compound to daidzein being a central event. This initial conversion dictates that the subsequent metabolic fate of this compound largely follows that of daidzein, including metabolism by gut microbiota and Phase II conjugation. However, differences in their initial structures likely influence their absorption rates and the initial kinetics of metabolism. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the nuanced biological activities of these two important isoflavones. Future head-to-head comparative studies under standardized conditions will be invaluable for a more precise understanding of their relative metabolic efficiencies and pharmacokinetic profiles.

References

Unveiling the Anticancer Potential of Isoformononetin: A Comparative Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the molecular mechanisms of Isoformononetin reveals its potent anticancer activity, positioning it as a strong candidate for further oncological research and development. This guide provides a comparative analysis of this compound against other isoflavones, Genistein and Daidzein, supported by experimental data on their effects on gene expression in key cancer-related signaling pathways.

This compound, a naturally occurring isoflavone, has demonstrated significant promise as an anticancer agent. Its mechanism of action involves the modulation of critical cellular processes such as apoptosis, cell cycle regulation, and metastasis. This is achieved by influencing the gene and protein expression of key regulators within pivotal signaling pathways, including the PI3K/Akt and MAPK pathways. This guide offers a comprehensive comparison of this compound with two other well-researched isoflavones, Genistein and Daidzein, to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on its efficacy.

Comparative Efficacy: this compound vs. Alternatives

The anticancer potential of this compound, Genistein, and Daidzein can be quantitatively assessed by comparing their half-maximal inhibitory concentrations (IC50) across various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population, with lower values indicating higher potency.

CompoundCell LineIC50 (µM)Reference
This compound PC-3 (Prostate Cancer)2-6[1]
CNE2 (Nasopharyngeal Carcinoma)1[2]
MCF-7 (Breast Cancer)50[1]
MDA-MB-231 (Breast Cancer)50[1]
Genistein MCF-7 (Breast Cancer)47.5[3]
MDA-MB-231 (Breast Cancer)>50[3]
HeLa (Cervical Cancer)18.47[2]
Daidzein MCF-7 (Breast Cancer)50[4][5]
BEL-7402 (Hepatocellular Carcinoma)59.7[6]
MDA-MB-231 (Breast Cancer)>100[7]

Delving into the Molecular Mechanisms: Gene Expression Analysis

The anticancer effects of these isoflavones are rooted in their ability to modulate the expression of genes that control cell life and death. Key among these are the pro-apoptotic Bax and the anti-apoptotic Bcl-2 proteins, as well as cell cycle regulators like Cyclin D1.

Modulation of Apoptosis: The Bax/Bcl-2 Ratio

A critical indicator of a cell's propensity to undergo apoptosis is the ratio of Bax to Bcl-2 expression. An increase in this ratio signifies a shift towards programmed cell death.

CompoundCell LineTreatment ConcentrationBax/Bcl-2 Ratio ChangeReference
This compound PC-3 (Prostate Cancer)Not SpecifiedIncreased[8]
Genistein MCF-7 (Breast Cancer)50 µMIncreased[3]
MDA-MB-231 (Breast Cancer)1 µM (+ 1 nM 17β-estradiol)Significantly Increased[9]
Daidzein MCF-7 (Breast Cancer)50 µMIncreased by 10-fold[4]
BGC-823 (Gastric Carcinoma)Not SpecifiedIncreased[10]
Impact on Cell Cycle Progression

Cancer is characterized by uncontrolled cell division. This compound and its counterparts can intervene in this process by arresting the cell cycle at specific phases, thereby preventing proliferation.

CompoundCell LineTreatment ConcentrationEffect on Cell CycleReference
This compound HCT-116 (Colon Cancer)Not SpecifiedG0/G1 Phase Arrest[1]
HepG2 (Hepatocellular Carcinoma)Not SpecifiedG0/G1 Phase Arrest[1]
Genistein Caco-2 (Colon Cancer)0.1 µM76% of cells in G2/M phase (from 44% in control)[11]
MDA-MB-231 (Breast Cancer)20 µM30.95% of cells in G2/M phase (from 4.93% in control)[12]
Daidzein BEL-7402 (Hepatocellular Carcinoma)30 µMIncrease in G2/M phase cells by 4.21%[6]
MCF-7 (Breast Cancer)10 µM & 25 µMSignificant increase in G0/G1 phase cells[13]
Downregulation of Cyclin D1

Cyclin D1 is a key protein that drives the cell cycle forward. The ability of these isoflavones to downregulate its expression is a crucial aspect of their anticancer mechanism.

CompoundCell LineTreatment ConcentrationEffect on Cyclin D1 ExpressionReference
This compound HCT-116 (Colon Cancer)Not SpecifiedDownregulated[1]
Genistein MCF-7 (Breast Cancer)50-200 µMDecreased[14]
OVCAR-5 (Ovarian Cancer)Not SpecifiedIncreased mRNA and protein levels[15]
Daidzein MCF-7 & MDA-MB-453 (Breast Cancer)100 µMDecreased[7]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for its experimental validation.

cluster_0 Experimental Workflow: Validating this compound's Anticancer Effect A Cancer Cell Culture B This compound Treatment A->B C Cell Viability Assay (MTT) B->C D Gene Expression Analysis (qPCR) B->D E Protein Expression Analysis (Western Blot) B->E F Data Analysis & Interpretation C->F D->F E->F

Caption: General experimental workflow for validating the anticancer effects of this compound.

cluster_1 This compound's Effect on Apoptosis and Cell Cycle Signaling cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits ERK ERK This compound->ERK inhibits Bcl2 Bcl-2 This compound->Bcl2 inhibits CyclinD1 Cyclin D1 This compound->CyclinD1 inhibits Akt Akt PI3K->Akt activates Akt->Bcl2 activates Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->CyclinD1 activates Caspases Caspases Bcl2->Caspases inhibits Bax Bax Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis CDK46 CDK4/6 CyclinD1->CDK46 activates CellCycle Cell Cycle Progression (G1/S Transition) CDK46->CellCycle Isoformonetin Isoformonetin Isoformonetin->Bax activates

Caption: Signaling pathways modulated by this compound leading to apoptosis and cell cycle arrest.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with varying concentrations of this compound, Genistein, or Daidzein and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Cyclin D1, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the quantity of a specific RNA sequence.

  • RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and specific primers for the genes of interest (e.g., BAX, BCL2, CCND1, and a housekeeping gene like GAPDH).

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

This comparative guide underscores the potential of this compound as a potent anticancer agent, with a mechanism of action that favorably compares to other well-known isoflavones. The provided data and protocols offer a solid foundation for further investigation into its therapeutic applications.

References

Isoformononetin's Estrogenic Potency Pales in Comparison to 17β-Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

While the isoflavone isoformononetin exhibits estrogenic activity, its potency is significantly lower than that of the primary endogenous estrogen, 17β-estradiol. This difference is evident across various in vitro assays, including estrogen receptor binding and estrogen-dependent cell proliferation. 17β-estradiol consistently demonstrates a much higher affinity for estrogen receptors and elicits biological responses at far lower concentrations than this compound and other phytoestrogens.

Quantitative Comparison of Estrogenic Potency

Direct comparative studies providing EC50 (half-maximal effective concentration) or RBA (relative binding affinity) values for this compound alongside 17β-estradiol are limited in publicly available literature. However, data for the structurally similar isoflavone, formononetin, and other well-characterized phytoestrogens like genistein, consistently show a significantly lower estrogenic potential compared to 17β-estradiol.

For instance, in estrogen receptor binding assays, the RBA of isoflavones is typically several orders of magnitude lower than that of 17β-estradiol, which is the reference compound with an RBA of 100%. Similarly, in cell proliferation assays using estrogen-responsive MCF-7 breast cancer cells, the concentrations of isoflavones required to induce a proliferative response are substantially higher than those of 17β-estradiol.

CompoundAssay TypeCell Line/ReceptorEndpointResult
17β-Estradiol Estrogen Receptor BindingERαRBA100% (by definition)
Estrogen Receptor BindingERβRBA100% (by definition)
MCF-7 Cell ProliferationMCF-7EC50~0.01-1 nM
Isoflavones (general) Estrogen Receptor BindingERα / ERβRBATypically <1% of 17β-estradiol
Formononetin Reporter Gene AssayMCF-7ActivityConcentration-dependent (0.5-500 µM)[1]
MCF-7 Cell ProliferationMCF-7ProliferationInduced at micromolar concentrations[1]

Signaling Pathways

Both 17β-estradiol and this compound exert their estrogenic effects primarily through interaction with estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. However, the downstream signaling cascades can differ in their specifics and potency.

17β-Estradiol Signaling:

17β-estradiol binding to ERs triggers a conformational change, leading to receptor dimerization and translocation to the nucleus. The ER dimer then binds to estrogen response elements (EREs) in the promoter regions of target genes, initiating gene transcription. This is known as the genomic pathway. Additionally, 17β-estradiol can initiate rapid, non-genomic signaling from membrane-associated estrogen receptors, activating various kinase cascades.

G 17β-Estradiol Signaling Pathway E2 17β-Estradiol ER Estrogen Receptor (ERα / ERβ) E2->ER mER Membrane ER E2->mER Dimer ER Dimerization ER->Dimer Nucleus Nucleus Dimer->Nucleus ERE Estrogen Response Element (ERE) Dimer->ERE Transcription Gene Transcription ERE->Transcription Response Cellular Response Transcription->Response Kinase Kinase Cascades (e.g., MAPK, PI3K) mER->Kinase Kinase->Response

17β-Estradiol Signaling Pathway

This compound Signaling:

As a phytoestrogen, this compound also binds to ERs, although with lower affinity. Its signaling can also involve both genomic and non-genomic pathways. Studies on the related compound formononetin suggest it can activate ERα and downstream pathways like the ROCK-II/MMP2/9 and IGF1/PI3K/Akt signaling cascades.[2] Some research also points to non-estrogenic effects of this compound, for example, promoting bone formation through MAPK signaling pathways independent of estrogen receptors in osteoblasts.

G This compound Signaling Pathway Iso This compound ER Estrogen Receptor (ERα / ERβ) Iso->ER MAPK MAPK Pathway (ER-independent) Iso->MAPK Genomic Genomic Pathway (ERE-dependent) ER->Genomic NonGenomic Non-Genomic Pathway ER->NonGenomic Response Cellular Response Genomic->Response NonGenomic->Response MAPK->Response

This compound Signaling Pathway

Experimental Protocols

The relative estrogenic potency of compounds like this compound and 17β-estradiol is typically determined using a combination of in vitro assays.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative affinity of a test compound for the estrogen receptor compared to a reference compound (17β-estradiol).

Principle: This assay measures the ability of a test compound to compete with a radiolabeled form of 17β-estradiol for binding to isolated estrogen receptors (ERα or ERβ).

Methodology:

  • Receptor Preparation: Estrogen receptors are isolated from a suitable source, such as rat uterine cytosol or recombinant expression systems.

  • Competition Reaction: A constant concentration of radiolabeled 17β-estradiol is incubated with the estrogen receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation: After incubation, the receptor-bound radiolabel is separated from the unbound radiolabel using methods like hydroxylapatite precipitation or dextran-coated charcoal.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled 17β-estradiol (IC50) is calculated. The Relative Binding Affinity (RBA) is then determined using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100

G Estrogen Receptor Binding Assay Workflow Start Start Prepare Prepare ER and Radiolabeled E2 Start->Prepare Incubate Incubate with Test Compound (Varying Concentrations) Prepare->Incubate Separate Separate Bound and Free Radiolabel Incubate->Separate Measure Measure Radioactivity Separate->Measure Analyze Calculate IC50 and RBA Measure->Analyze End End Analyze->End

Estrogen Receptor Binding Assay Workflow
MCF-7 Cell Proliferation (E-SCREEN) Assay

Objective: To assess the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-dependent human breast cancer cells (MCF-7).

Principle: MCF-7 cells require estrogen for proliferation. This assay quantifies the increase in cell number in response to treatment with a test compound.

Methodology:

  • Cell Culture: MCF-7 cells are cultured in a medium stripped of estrogens to induce a quiescent state.

  • Treatment: The cells are then treated with a range of concentrations of the test compound (this compound) and a positive control (17β-estradiol). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated for a defined period (typically 6-7 days) to allow for cell proliferation.

  • Cell Number Quantification: After incubation, the number of cells in each treatment group is determined using methods such as direct cell counting, or more commonly, with viability assays like the MTT or SRB assay, which measure metabolic activity or total protein content, respectively.

  • Data Analysis: The proliferative effect is calculated as the ratio of the cell number in the treated group to the cell number in the vehicle control group. The EC50 value, the concentration that produces a half-maximal proliferative response, is determined from the dose-response curve.

References

Safety Operating Guide

Safe Disposal of Isoformononetin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Isoformononetin, an O-methylated isoflavone used in various research applications, is crucial for maintaining laboratory safety and ensuring environmental compliance. Adherence to established protocols minimizes risks associated with chemical handling and waste management. This guide provides detailed, step-by-step procedures for the safe disposal of this compound in solid, liquid, and contaminated waste forms.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. According to its Safety Data Sheet (SDS), this compound is considered a hazardous chemical that may cause respiratory irritation.[1] All handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3]

Table 1: Personal Protective Equipment (PPE) and Engineering Controls

CategoryRequirementRationale
Eye Protection Safety glasses or goggles[2][3]To prevent eye contact with this compound dust or solutions.
Hand Protection Chemical-resistant gloves (e.g., lightweight rubber)[2][3]To avoid skin contact.
Body Protection Standard lab coat required; impervious protective clothing for risk of exposure[2][3]To protect skin and clothing from contamination.
Engineering Controls Work in a well-ventilated area or a chemical fume hood[2][3]To minimize inhalation of dust or aerosols.[2]

Step-by-Step Disposal Procedures

The disposal of this compound must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) office or an approved hazardous waste disposal contractor.[2][4] Never dispose of this compound or its solutions down the drain or in regular trash.[4][5]

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the first critical step.[6] Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless confirmed otherwise by the EHS office.[4]

  • Solid Waste: This includes pure this compound powder, expired reagents, and materials heavily contaminated with the solid compound, such as weighing papers or spill cleanup materials.[2][4]

  • Liquid Waste: This category includes any solutions containing this compound. These solutions must be segregated from other chemical waste streams to prevent dangerous reactions.[2] this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][3]

  • Contaminated Labware and Debris: This includes items such as gloves, pipette tips, and other supplies contaminated with this compound.[5]

Step 2: Waste Container Selection and Labeling

All hazardous waste must be stored in appropriate, compatible containers to prevent leaks or ruptures.[7]

  • Container Requirements: Use containers made of a material that does not react with the waste.[7] Plastic is often preferred.[8] The container must have a secure, leak-proof screw cap and be in good condition.[6][7] Keep containers closed at all times except when adding waste.[2][4][8]

  • Labeling: All waste containers must be clearly labeled as hazardous waste.[5][8] The label must accurately describe all chemical constituents within the container.[5] For liquid waste, this includes this compound and any solvents present.[2]

Step 3: Waste Accumulation and Storage

Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[6][7][8]

  • Storage Conditions: The SAA should be inspected weekly for any signs of container leakage.[7] Store containers away from heat and sources of ignition.[2] Incompatible chemicals, such as acids and bases, must be stored separately.[7]

  • Accumulation Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[5][8] Once a container is full, it must be removed from the SAA by EHS within three days.[7] Partially filled containers may remain in the SAA for up to one year.[7]

Step 4: Arranging for Final Disposal

The final disposal of this compound waste must be coordinated through your institution's EHS office (sometimes called the Office of Clinical and Research Safety or OCRS).[4][8] Laboratory personnel are responsible for contacting EHS to schedule a waste pickup.[8]

Experimental Protocol: Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before they can be disposed of as regular trash.[4] The following triple-rinse procedure should be followed.

Objective: To decontaminate empty this compound containers for safe disposal.

Materials:

  • Empty this compound container

  • Appropriate solvent (e.g., ethanol, methanol, or DMSO, in which this compound is soluble)[2]

  • Designated hazardous liquid waste container

  • Personal Protective Equipment (PPE) as specified in Table 1

Procedure:

  • Initial Rinse: Under a chemical fume hood, add a small amount of a suitable solvent (e.g., ethanol, methanol) to the empty this compound container.[2]

  • Secure and Agitate: Securely cap the container and agitate it to ensure the solvent contacts all interior surfaces.

  • Collect Rinsate: Pour the solvent rinsate into a designated hazardous liquid waste container.[2] This first rinse must be collected as hazardous waste.[2][9]

  • Repeat: Repeat the rinsing process two more times for a total of three rinses.[2]

  • Container Disposal: Once triple-rinsed, deface or remove all chemical labels from the empty container.[4] The cap should be removed, and the container can then be disposed of as regular trash.[4]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

cluster_prep Preparation & Identification cluster_segregation Segregation & Containment cluster_storage Storage & Final Disposal start Start: Generate This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type ppe->identify solid Solid Waste (Pure compound, contaminated paper) identify->solid Solid liquid Liquid Waste (Solutions containing this compound) identify->liquid Liquid containers Empty Containers identify->containers Empty collect_solid Collect in Labeled, Sealed Container solid->collect_solid collect_liquid Collect in Labeled, Compatible, Sealed Container liquid->collect_liquid triple_rinse Triple-Rinse Container with Suitable Solvent containers->triple_rinse store_saa Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate trash Dispose of Defaced Container in Regular Trash triple_rinse->trash contact_ehs Contact EHS for Hazardous Waste Pickup store_saa->contact_ehs collect_rinsate->store_saa

Caption: Workflow for the proper disposal of this compound waste.

Summary of Key Disposal Parameters

The following table summarizes critical quantitative and logistical parameters for managing this compound waste in a laboratory setting.

Table 2: this compound Waste Management Summary

ParameterGuidelineRationale / Reference
Waste Classification Hazardous WasteTreat all chemical waste as hazardous until determined otherwise by EHS.[4]
Sewer Disposal ProhibitedHazardous wastes must not be discharged to the sewer via sink drains.[4]
Evaporation ProhibitedEvaporation is not a permissible method of chemical waste disposal.[4]
SAA Storage Limit (Volume) Max. 55 gallons of total hazardous wasteFederal and state regulations for waste accumulation.[5][8]
SAA Storage Limit (Time) Up to 12 months (if not full)To ensure timely and safe removal of hazardous materials.[7]
Full Container Removal Within 3 calendar daysMandated by regulations once a container reaches its capacity.[5][7]
Empty Container Rinsing Triple-rinse with a suitable solventTo decontaminate the container sufficiently for non-hazardous disposal.[2][4]
Final Disposal Method EHS / Licensed Contractor PickupEnsures compliance with all federal, state, and local regulations.[2][8]

References

Essential Safety and Operational Guide for Handling Isoformononetin

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety, handling, and disposal protocols for Isoformononetin (CAS No. 485-72-3). Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental contamination. The following procedures are based on established laboratory safety principles and data from available safety data sheets.

Personal Protective Equipment (PPE)

A cautious approach to personal protective equipment is warranted when handling this compound. The following table summarizes the recommended PPE for various laboratory procedures.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles providing a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.Protects against accidental splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile). Double-gloving is recommended, especially for prolonged handling.Prevents skin contact and absorption. Gloves should be inspected for degradation or punctures before and during use.
Body Protection A standard laboratory coat is mandatory. For procedures with a higher risk of contamination, a chemically resistant apron or a disposable gown should be worn over the lab coat.Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the powder outside of a certified chemical fume hood.Minimizes inhalation of airborne particles, as this compound may cause respiratory irritation.
Foot Protection Closed-toe shoes are required in all laboratory areas.Protects feet from spills and falling objects.

Operational Plan: From Receipt to Experimentation

A systematic workflow is crucial for the safe handling of this compound in a laboratory setting.

Receiving and Storage
  • Inspection : Upon receipt, inspect the container for any damage or leaks.

  • PPE : Wear appropriate PPE, including gloves and safety glasses, when handling the incoming package.

  • Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides. Keep the container tightly closed. The compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability.

Preparation of Solutions
  • Engineering Controls : All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Stock Solution : this compound is soluble in organic solvents such as DMSO (approx. 25 mg/ml) and dimethyl formamide (DMF) (approx. 30 mg/ml). To prepare a stock solution, dissolve the solid in the chosen solvent, which should be purged with an inert gas.

  • Aqueous Solutions : this compound is sparingly soluble in aqueous buffers. For aqueous experiments, first dissolve the compound in DMF and then dilute with the aqueous buffer of choice. A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml. Aqueous solutions are not recommended for storage for more than one day.

Experimental Use
  • Containment : Clearly label all containers with the name of the compound and any known hazards.

  • Avoid Dust : Handle the solid powder carefully to avoid creating dust.

  • Spill Kit : Ensure a chemical spill kit is readily accessible in the work area.

G Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_disp Disposal Receive Receive & Inspect Store Store at -20°C Receive->Store Prep_Stock Prepare Stock Solution (in Fume Hood) Store->Prep_Stock Dilute Prepare Working Solution Prep_Stock->Dilute Experiment Perform Experiment Dilute->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate Segregate Segregate Waste (Solid, Liquid, Sharps) Decontaminate->Segregate Label Label Hazardous Waste Segregate->Label Dispose Dispose via EHS Label->Dispose

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Isoformononetin
Reactant of Route 2
Reactant of Route 2
Isoformononetin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.